molecular formula C7H12 B1330384 1-Heptyne CAS No. 628-71-7

1-Heptyne

Cat. No.: B1330384
CAS No.: 628-71-7
M. Wt: 96.17 g/mol
InChI Key: YVXHZKKCZYLQOP-UHFFFAOYSA-N
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Description

1-Heptyne (CAS 628-71-7) is a seven-carbon terminal alkyne of high purity (99%), with the linear formula CH₃(CH₂)₄C≡CH and a molecular weight of 96.17 g/mol . This compound is a clear, colorless to light yellow liquid with a boiling point of 99-100°C and a density of 0.730 g/mL . It is insoluble in water but soluble in various organic solvents . In research, this compound is a valuable building block in organic synthesis. It is used in the preparation of complex molecules such as (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid . As a terminal alkyne, it can participate in reactions typical of its functional group, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser), hydrohalogenation, and hydroboration-oxidation . Its structure also allows it to be deprotonated with strong bases to generate acetylide ions, which are potent nucleophiles for forming new carbon-carbon bonds . This product is For Research Use Only. Not for human or diagnostic use. This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways . It causes skin and serious eye irritation . It is recommended to store it in a cool, well-ventilated place in a tightly closed container, away from heat and oxidizing agents .

Properties

IUPAC Name

hept-1-yne
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InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHZKKCZYLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
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Related CAS

30306-28-6
Record name 1-Heptyne, homopolymer
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DSSTOX Substance ID

DTXSID5060857
Record name 1-Heptyne
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Molecular Weight

96.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

628-71-7
Record name 1-Heptyne
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Record name 1-Heptyne
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Record name 1-HEPTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1-heptyne, a terminal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. The information is presented to be a valuable resource for professionals in research, scientific investigation, and drug development.

Chemical Identity and Structure

This compound, also known as n-pentylacetylene, is a linear alkyne with a terminal triple bond. This structural feature is the primary determinant of its chemical reactivity.

IdentifierValue
IUPAC Name Hept-1-yne
CAS Number 628-71-7
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [1]
SMILES CCCCCC#C
InChI Key YVXHZKKCZYLQOP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.

PropertyValue
Appearance Clear, colorless to light yellow-green liquid[2][3]
Odor Strong, pungent, hydrocarbon-like[3][4]
Boiling Point 99-100 °C[2][4][5][6]
Melting Point -81 °C[2][4][5][6]
Density 0.733 g/mL at 25 °C[2][5]
Refractive Index (n²⁰/D) 1.408[5]
Vapor Pressure 93.1 mmHg at 37.7 °C[5]
Solubility Insoluble in water; soluble in organic solvents[2][3][7][8][9]
Flash Point -10 °C (14 °F)[5][8]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.18t2H-C≡C-CH₂-
~1.95t1H-C≡CH
~1.50m2H-CH₂-CH₂-CH₃
~1.35m2H-CH₂-CH₂-C≡C-
~0.90t3H-CH₃

Note: Approximate chemical shifts. Actual values can vary depending on the solvent and spectrometer frequency.

Chemical Shift (ppm)Assignment
~84.0-C ≡CH
~68.2-C≡C H
~31.0-CH₂-CH₂-CH₃
~28.3-CH₂-CH₂-C≡C-
~22.1-CH₂-CH₃
~18.4-C≡C-C H₂-
~13.9-C H₃

Note: Approximate chemical shifts.

Wavenumber (cm⁻¹)Functional Group
~3310≡C-H stretch (strong, sharp)
~2960, 2935, 2875C-H stretch (alkane)
~2120-C≡C- stretch (weak)
~1465-CH₂- bend
m/zInterpretation
96[M]⁺ (Molecular ion)
81[M-CH₃]⁺
67[M-C₂H₅]⁺
53[M-C₃H₇]⁺
41[C₃H₅]⁺ (Propargyl cation)
39[C₃H₃]⁺

Chemical Properties and Reactivity

The chemistry of this compound is dominated by its terminal alkyne functionality. It undergoes a variety of reactions characteristic of this group.

  • Acidity of the Terminal Proton : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a heptynilide anion. This anion is a potent nucleophile.

  • Alkylation : The heptynilide anion can react with alkyl halides in an Sₙ2 reaction to form longer, internal alkynes.

  • Addition Reactions : The triple bond of this compound can undergo addition reactions with reagents such as H₂, halogens (Br₂, Cl₂), and hydrogen halides (HBr, HCl).

  • Hydration : In the presence of a mercury(II) catalyst, this compound can be hydrated to form a ketone (2-heptanone) via an enol intermediate, following Markovnikov's rule.

  • Hydroboration-Oxidation : Reaction with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde (heptanal), which is an anti-Markovnikov addition product.

Common reactions of this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key properties of this compound.

A common laboratory synthesis involves the alkylation of acetylene.

Synthesis_Workflow cluster_step1 Step 1: Formation of Sodium Acetylide cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Workup and Purification reagents reagents conditions conditions product product Acetylene Acetylene Sodium Acetylide Sodium Acetylide Acetylene->Sodium Acetylide NaNH₂ in liq. NH₃ 1-Heptyne_crude Crude this compound Sodium Acetylide->1-Heptyne_crude 1-Bromopentane 1-Heptyne_pure Pure this compound 1-Heptyne_crude->1-Heptyne_pure Aqueous workup, Distillation

Workflow for the synthesis of this compound.

Protocol:

  • In a three-necked flask equipped with a condenser and an addition funnel, sodium amide (NaNH₂) is suspended in liquid ammonia (B1221849) at -33 °C.

  • Acetylene gas is bubbled through the suspension to form sodium acetylide.

  • 1-Bromopentane is added dropwise to the sodium acetylide suspension.

  • The reaction is allowed to proceed until completion, after which the ammonia is allowed to evaporate.

  • The reaction mixture is quenched with water, and the organic layer is separated.

  • The crude this compound is then purified by distillation.

Given that this compound is flammable, a micro-boiling point determination is a safer method.[5]

  • A small amount of this compound (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature is carefully increased until a steady stream of bubbles emerges from the capillary tube.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Alternatively, the boiling point can be determined by gas chromatography according to ASTM D5399 for hydrocarbon solvents.[6][7]

The density of this compound can be accurately measured using a digital density meter. The ASTM D4052 standard test method is suitable for this purpose.[5]

  • The digital density meter is calibrated using a reference standard of known density.

  • A sample of this compound is injected into the measuring cell of the instrument.

  • The instrument measures the oscillation frequency of a U-tube containing the sample, which is then converted to a density value.

  • The measurement is typically performed at a controlled temperature, such as 25 °C.

The refractive index is determined using a refractometer, such as an Abbe refractometer.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The borderline between the light and dark fields is brought into focus.

  • The refractive index is read from the scale.

  • The temperature of the measurement is recorded, as the refractive index is temperature-dependent.

  • ¹H and ¹³C NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer.

  • FTIR Spectroscopy : A drop of neat this compound is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl) for transmission analysis.[7]

  • Mass Spectrometry : this compound, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.[4]

Safety and Handling

This compound is a highly flammable liquid and vapor.[9][10] It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.

Applications

This compound serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[3] Its ability to undergo C-C bond formation via its acetylide anion makes it particularly valuable. For instance, it has been used in the synthesis of certain fatty acids.[1]

References

Synthesis of 1-Heptyne via Dehydrohalogenation of 1,2-Dihaloheptanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-heptyne, a terminal alkyne of significant interest in organic synthesis, through the dehydrohalogenation of 1,2-dihaloheptanes. This method offers a classic and effective route to the formation of the carbon-carbon triple bond. This document details the underlying chemical principles, compares various reaction protocols, and provides detailed experimental methodologies.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, natural products, and specialty materials. Its terminal alkyne functionality allows for a rich variety of subsequent chemical transformations, such as carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the formation of acetylides for nucleophilic attack. One of the fundamental methods for synthesizing terminal alkynes is the double dehydrohalogenation of vicinal or geminal dihalides.[1][2] This guide focuses on the preparation of this compound from vicinal 1,2-dihaloheptanes.

The overall transformation involves the elimination of two equivalents of a hydrogen halide (HX) from a 1,2-dihaloheptane using a strong base. This process proceeds via a two-step E2 (elimination, bimolecular) mechanism.[3][4] The choice of base and reaction conditions is critical to ensure high yields of the desired terminal alkyne and to prevent the isomerization to more stable internal alkynes.[3][4]

Reaction Mechanism and Key Considerations

The synthesis of this compound from a 1,2-dihaloheptane is a sequential double elimination reaction.[2] The first elimination of HX from the 1,2-dihaloheptane yields a vinylic halide intermediate. A second elimination from this intermediate then forms the alkyne.[2]

Several strong bases can effect this transformation, with sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium hydroxide (B78521) (KOH) in ethanol (B145695) being the most common.[5][6][7] For the synthesis of terminal alkynes like this compound, a very strong base such as sodium amide is often necessary.[2][6] This is because the terminal alkyne proton is acidic (pKa ≈ 25) and will be deprotonated by the strong base.[2] Consequently, three equivalents of sodium amide are required: two for the dehydrohalogenation steps and a third to deprotonate the resulting this compound.[2][6] A final workup with a weak acid (e.g., water or aqueous ammonium (B1175870) chloride) is then needed to protonate the resulting acetylide and yield the neutral this compound.[6]

The use of weaker bases like alcoholic KOH can be effective but may require higher temperatures, which can promote the rearrangement of the terminal alkyne to the more thermodynamically stable internal alkyne (2-heptyne).[3][4]

Phase-transfer catalysis (PTC) presents an alternative approach, facilitating the reaction between the organic-soluble 1,2-dihaloheptane and an aqueous or solid base.[8][9][10] This technique can offer milder reaction conditions and easier product isolation.[10]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for different approaches to the dehydrohalogenation synthesis of alkynes, providing a basis for comparison.

Table 1: Dehydrohalogenation of Vicinal Dihalides to Terminal Alkynes

Starting MaterialBase (Equivalents)SolventTemperature (°C)Reaction TimeYield of this compoundReference(s)
1,2-Dibromoheptane (B1620216)Sodium Amide (NaNH₂) (3)Liquid Ammonia (NH₃)-33 (boiling point of NH₃)2-4 hoursModerate to Good[2][6]
1,2-DichloroheptaneSodium Amide (NaNH₂) (3)Liquid Ammonia (NH₃)-332-4 hoursModerate to Good[2][6]
1,2-DibromoheptanePotassium Hydroxide (KOH)EthanolRefluxSeveral hoursLower, risk of isomerization[5]
1,2-Dibromoheptanen-Butyllithium (n-BuLi) (2.1)Tetrahydrofuran (THF)-78 to room temp.2-3 hoursGood to Excellent[11]
1,2-DibromoheptaneVariousBiphasic (e.g., organic/aqueous)VariesVariesPotentially Good[9]

Note: Specific yield data for the dehydrohalogenation of 1,2-dihaloheptanes to this compound is not widely published in comparative studies. The indicated yields are based on general principles of alkyne synthesis.

Experimental Protocols

The following are detailed experimental protocols for key methodologies in the synthesis of this compound.

Protocol 1: Synthesis of this compound from 1,2-Dibromoheptane using Sodium Amide in Liquid Ammonia

This protocol is a standard and effective method for the preparation of terminal alkynes.

Materials:

  • 1,2-dibromoheptane

  • Sodium metal

  • Liquid ammonia

  • Iron(III) nitrate (B79036) (catalyst)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of ammonia. Add a small crystal of iron(III) nitrate as a catalyst. While stirring, add 3.0 equivalents of sodium metal in small pieces until a persistent blue color is discharged and a gray suspension of sodium amide is formed.[6]

  • Dehydrohalogenation: To the freshly prepared sodium amide suspension at -33 °C, add a solution of 1.0 equivalent of 1,2-dibromoheptane in anhydrous diethyl ether dropwise over 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -33 °C.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

  • Work-up: Allow the ammonia to evaporate overnight in a fume hood. Add 200 mL of diethyl ether to the residue and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by fractional distillation.

Protocol 2: Synthesis of this compound from 1,1-Dichloro-1-heptene (B15480811) using n-Butyllithium

This protocol details the conversion of a geminal dichloroalkene, which can be synthesized from heptanal, to this compound.[11] This method provides an alternative route to the target molecule.

Materials:

  • 1,1-dichloro-1-heptene

  • n-Butyllithium (n-BuLi) in hexanes (2.1 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1,1-dichloro-1-heptene in anhydrous THF.

  • Addition of n-BuLi: Cool the solution to -78 °C using a dry ice/acetone bath. Add 2.1 equivalents of n-butyllithium in hexanes dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.[11]

Visualizations

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dihaloheptane 1,2-Dihaloheptane vinylic_halide Vinylic Halide dihaloheptane->vinylic_halide -HX (E2) base Strong Base (e.g., NaNH2) acetylide Heptynide Anion vinylic_halide->acetylide -HX (E2) heptyne This compound acetylide->heptyne H+ Work-up

Caption: Reaction pathway for the synthesis of this compound.

G start Start: 1,2-Dihaloheptane and Strong Base reaction Dehydrohalogenation Reaction (Controlled Temperature) start->reaction quench Quenching (e.g., with NH4Cl(aq)) reaction->quench workup Aqueous Work-up (Extraction) quench->workup drying Drying of Organic Layer (e.g., with Na2SO4) workup->drying purification Purification (Distillation) drying->purification product Final Product: This compound purification->product

References

Laboratory-Scale Synthesis of 1-Heptyne from 1-Bromohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of 1-heptyne from 1-bromohexane (B126081). The primary method detailed is the alkylation of an acetylide anion, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of terminal alkynes.

Reaction Principle and Stoichiometry

The synthesis of this compound from 1-bromohexane is achieved through a nucleophilic substitution reaction (SN2). The process involves two primary stages:

  • Formation of Sodium Acetylide: Acetylene (B1199291) gas is bubbled through a solution of sodium metal in liquid ammonia (B1221849) to form sodium acetylide. The highly acidic terminal protons of acetylene are readily deprotonated by the strong base (solvated electrons from the sodium in liquid ammonia).

  • Alkylation of the Acetylide Anion: The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the new carbon-carbon bond of this compound.

The overall balanced chemical equation for the reaction is:

HC≡CH + Na → HC≡CNa + ½ H₂ HC≡CNa + CH₃(CH₂)₅Br → CH₃(CH₂)₅C≡CH + NaBr

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference(s)
Reactants
1-Bromohexane Molecular Weight165.07 g/mol
Sodium Metal Molecular Weight22.99 g/mol
Acetylene Molecular Weight26.04 g/mol
Product: this compound
Molecular Weight96.17 g/mol [1]
Boiling Point99-100 °C[1]
Density0.733 g/mL at 25 °C[1]
Refractive Index (n20/D)1.408[1]
Reaction Conditions & Yield
Reaction Temperature-40 to 20 °C[1]
Typical Yield~80%[1]
Purity (as reported in a similar synthesis)~97%[1]

Experimental Protocol

This protocol is adapted from a similar synthesis of this compound.[1]

Materials:

  • Three-necked round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone (B3395972) condenser.

  • Low-temperature thermometer.

  • Addition funnel.

  • Liquid ammonia (NH₃)

  • Acetylene gas (C₂H₂)

  • Sodium metal (Na)

  • 1-Bromohexane (C₆H₁₃Br)

  • Concentrated aqueous ammonia

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium carbonate solution (Na₂CO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dry ice and acetone for the cold bath.

Procedure:

  • Preparation of Sodium Acetylide:

    • In a well-ventilated fume hood, assemble the three-necked flask with the stirrer, gas inlet, and condenser.

    • Cool the flask to -40 °C using a dry ice/acetone bath.

    • Carefully condense approximately 1 L of liquid ammonia into the flask.

    • Begin bubbling acetylene gas through the liquid ammonia.

    • While maintaining the acetylene flow, slowly add 46.0 g (2.0 mol) of freshly cut sodium metal in small pieces over approximately 1 hour. The disappearance of the blue color indicates the formation of sodium acetylide.

  • Alkylation Reaction:

    • Once the sodium acetylide formation is complete, slowly add 330.14 g (2.0 mol) of 1-bromohexane dropwise from the addition funnel over 1-2 hours. Maintain the reaction temperature below -30 °C during the addition.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate.

  • Work-up and Purification:

    • Carefully quench the reaction by adding 200 mL of concentrated aqueous ammonia.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with dilute hydrochloric acid, saturated aqueous sodium carbonate solution, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 99-100 °C.

Safety Precautions

This synthesis involves several hazardous materials and procedures. It is crucial to adhere to strict safety protocols.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • Liquid Ammonia: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Sodium Amide (formed in situ): A strong base that reacts violently with water. It can also form explosive peroxides upon exposure to air or heat.[2][3] Unused quantities should be disposed of immediately.[2]

  • 1-Bromohexane: A flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.

  • Acetylene Gas: Highly flammable and can be explosive under pressure. Ensure proper handling and storage of the gas cylinder.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment. Have a Class D fire extinguisher and a supply of dry sand readily available for potential sodium fires.[2]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction Chemical Reaction for the Synthesis of this compound cluster_reactants Reactants cluster_products Products HC≡CNa Sodium Acetylide HC≡C(CH₂)₅CH₃ This compound HC≡CNa->HC≡C(CH₂)₅CH₃ + Br(CH₂)₅CH₃ 1-Bromohexane Br(CH₂)₅CH₃->HC≡C(CH₂)₅CH₃ NaBr Sodium Bromide HC≡C(CH₂)₅CH₃->NaBr +

Caption: Overall chemical reaction for the synthesis of this compound.

workflow Experimental Workflow A Preparation of Sodium Acetylide (Acetylene + Na in liquid NH₃ at -40°C) B Alkylation (Addition of 1-Bromohexane) A->B C Reaction Quench (Addition of conc. aq. NH₃) B->C D Work-up (Separation and Washing) C->D E Drying (Anhydrous Na₂SO₄) D->E F Purification (Fractional Distillation) E->F G This compound (Final Product) F->G

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 1-Heptyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-heptyne (C₇H₁₂), a terminal alkyne of interest in organic synthesis and as a building block in pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1 (≡C-H)~1.93Triplet (t)~2.7
H-3 (-CH₂-C≡)~2.18Triplet of triplets (tt)~7.1, ~2.7
H-4, H-5, H-6 (-CH₂-)~1.2 - 1.6Multiplet (m)-
H-7 (-CH₃)~0.91Triplet (t)~7.2

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows seven distinct signals, one for each carbon atom in its unique electronic environment.

Assignment Chemical Shift (δ) ppm
C-1 (≡C-H)~68.5
C-2 (-C≡)~84.5
C-3 (-CH₂-C≡)~18.4
C-4 (-CH₂-)~28.3
C-5 (-CH₂-)~31.0
C-6 (-CH₂-)~22.1
C-7 (-CH₃)~13.9

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.

    • The sample is placed in a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

  • Instrumental Parameters:

    • The spectra are acquired on a standard NMR spectrometer, for instance, operating at a frequency of 90 MHz for ¹H NMR.

    • The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly indicates the presence of a terminal alkyne.

IR Spectral Data
Frequency (cm⁻¹) Vibrational Mode Intensity
~3310≡C-H stretchStrong, Sharp
~2960, ~2875C-H stretch (sp³)Medium-Strong
~2120C≡C stretchWeak-Medium
~1465-CH₂- bend (scissoring)Medium
~630≡C-H bendStrong, Broad

Note: Peak positions can vary depending on the sample phase (gas, liquid, or solid).

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:

  • Neat Liquid Sample:

    • A drop of the neat (undiluted) liquid is placed between two salt plates (e.g., NaCl or KBr).

    • The plates are pressed together to form a thin film.

    • The assembly is then placed in the spectrometer's sample holder.

  • Solution Sample:

    • A dilute solution of this compound is prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).

    • The solution is placed in a liquid sample cell of a known path length.

    • A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for volatile compounds like this compound, which causes fragmentation of the molecule, providing a characteristic fingerprint.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 96, corresponding to its molecular weight. The base peak and other significant fragments are listed below.

m/z Relative Intensity (%) Possible Fragment Ion
96~5[C₇H₁₂]⁺ (Molecular Ion)
81100[C₆H₉]⁺
67~50[C₅H₇]⁺
55~60[C₄H₇]⁺
41~80[C₃H₅]⁺
29~50[C₂H₅]⁺
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum of a volatile liquid like this compound is as follows:

  • Sample Introduction:

    • A small amount of the liquid sample is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

    • The sample is vaporized in a high-vacuum environment.

  • Ionization:

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This electron impact ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Mass Analysis and Detection:

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_1_Heptyne cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Film or Solution Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer ¹H & ¹³C Nuclei Prep_NMR->NMR IR IR Spectrometer Vibrational Modes Prep_IR->IR MS Mass Spectrometer Ionization & Fragmentation Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants Carbon Framework NMR->Data_NMR Data_IR Absorption Frequencies Functional Groups IR->Data_IR Data_MS m/z Ratios Molecular Weight & Formula MS->Data_MS Final_Structure Structural Elucidation of this compound Data_NMR->Final_Structure Data_IR->Final_Structure Data_MS->Final_Structure

An In-depth Technical Guide to the Core Chemical Reactions of 1-Heptyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptyne, a terminal alkyne with the chemical formula C₇H₁₂, serves as a versatile building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the key chemical reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.

Hydroboration-Oxidation: Synthesis of Heptanal

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the triple bond, yielding heptanal. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne and to ensure high regioselectivity for the terminal aldehyde.[2]

Reaction Pathway: Hydroboration-Oxidation of this compound

G This compound This compound intermediate Vinylborane Intermediate This compound->intermediate Hydroboration reagents1 1. 9-BBN, THF reagents1->this compound reagents2 2. H₂O₂, NaOH, H₂O reagents2->intermediate product Heptanal intermediate->product Oxidation G This compound This compound intermediate Bromonium Ion Intermediate This compound->intermediate Electrophilic Attack reagents Br₂, CCl₄ reagents->this compound product (E)-1,2-Dibromo-1-heptene intermediate->product Nucleophilic Attack by Br⁻ G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack This compound This compound Heptynilide Anion Heptynilide Anion This compound->Heptynilide Anion Base NaNH₂ NaNH₂ NaNH₂->this compound 3-Nonyne 3-Nonyne Heptynilide Anion->3-Nonyne Sₙ2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->3-Nonyne G start Start react React this compound with H₂O, H₂SO₄, HgSO₄ start->react quench Quench with Na₂CO₃ solution react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation concentrate->purify end End: 2-Heptanone purify->end G This compound This compound product Aryl-Substituted Alkyne This compound->product Aryl Halide Aryl Halide Aryl Halide->product catalysts Pd Catalyst, CuI, Base catalysts->this compound G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound product 1-Benzyl-4-pentyl-1H-1,2,3-triazole This compound->product Benzyl Azide Benzyl Azide Benzyl Azide->product catalyst Cu(I) Source (e.g., CuI or CuSO₄/Na-Ascorbate) catalyst->product solvent Solvent (e.g., t-BuOH/H₂O) solvent->product

References

1-Heptyne: A Versatile C7 Building Block for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptyne, a terminal alkyne with a seven-carbon chain, has emerged as a crucial and versatile building block in modern organic synthesis. Its terminal triple bond provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with significant applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the utility of this compound, detailing its application in key synthetic reactions, providing experimental protocols, and highlighting its role in the synthesis of bioactive molecules.

Core Properties of this compound

A clear, colorless to light yellow-green liquid, this compound is characterized by its terminal triple bond, which imparts it with high reactivity.[1] It is soluble in organic solvents but insoluble in water.[1]

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 99-100 °C
Melting Point -81 °C
Density 0.733 g/mL at 25 °C

Key Synthetic Transformations Utilizing this compound

The reactivity of the terminal alkyne in this compound allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct and efficient method for the formation of C(sp)-C(sp²) bonds.[2] this compound readily participates in Sonogashira couplings, enabling the introduction of the heptynyl moiety onto various aromatic and vinylic scaffolds.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

This protocol describes a general procedure for the Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (B28343), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine.

  • To this mixture, add iodobenzene (1.0 eq) followed by this compound (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1-heptyne.

Quantitative Data for Sonogashira-type Reactions

The following table summarizes representative yields for Sonogashira-type coupling reactions involving terminal alkynes, including analogs of this compound.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
4-IodoanisolePhenylacetyleneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene78
IodobenzenePhenylacetyleneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene81
4-IodotoluenePhenylacetyleneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene75
4-BromoanisolePhenylacetyleneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene72
4-Iodoanisole1-HexyneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene75
Iodobenzene1-HexyneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene78
4-Iodotoluene1-HexyneCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene72

Data adapted from a study on CuI-catalyzed coupling of aryl halides with terminal alkynes.[4]

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding.[5][6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097).[5][6] this compound is an excellent substrate for CuAAC, enabling its conjugation to a wide range of molecules, including biomolecules and polymers.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl (B1604629) Azide

This protocol provides a general procedure for the CuAAC reaction between this compound and benzyl azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-benzyl-4-pentyl-1H-1,2,3-triazole.

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Benzyl Azide in t-BuOH/H2O Addition Add Sodium Ascorbate then CuSO4 solution to the reactant mixture Reactants->Addition Catalyst Prepare separate aqueous solutions of CuSO4 and Sodium Ascorbate Catalyst->Addition Stirring Stir at Room Temperature Addition->Stirring Quench_Extract Dilute with Water & Extract with Ethyl Acetate Stirring->Quench_Extract Wash_Dry Wash with Brine & Dry over Na2SO4 Quench_Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Final_Product Final_Product Purify->Final_Product 1-Benzyl-4-pentyl -1H-1,2,3-triazole

A general workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Asymmetric Synthesis

The addition of the 1-heptynyl nucleophile to prochiral aldehydes and ketones is a powerful method for creating chiral propargyl alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of chiral catalysts or auxiliaries can direct this addition to occur with high enantioselectivity.

Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde (B42025) with this compound

This protocol outlines a general procedure for the enantioselective addition of this compound to benzaldehyde, adapted from methodologies using chiral amino alcohol ligands and zinc reagents.[8]

Materials:

  • This compound

  • Benzaldehyde

  • Diethylzinc (B1219324) (Et₂Zn)

  • A chiral amino alcohol ligand (e.g., (-)-N-methylephedrine)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.1 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.2 eq) and stir for another hour.

  • Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the chiral propargyl alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Alkynylation of Aldehydes

The following table presents representative data for the asymmetric alkynylation of various aldehydes, demonstrating the high yields and enantioselectivities achievable.

AldehydeAlkyneChiral LigandYield (%)Enantiomeric Excess (ee, %)
BenzaldehydePhenylacetyleneProline-derived9596
4-MethoxybenzaldehydePhenylacetyleneProline-derived9897
2-NaphthaldehydePhenylacetyleneProline-derived9498
CinnamaldehydePhenylacetyleneProline-derived8593
CyclohexanecarboxaldehydePhenylacetyleneProline-derived8995

Data adapted from a study on dinuclear zinc-catalyzed asymmetric alkynylation.[9]

This compound in the Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of a variety of bioactive molecules, ranging from pharmaceuticals to agrochemicals and natural products.[2]

Anacetrapib (B1684379): A CETP Inhibitor

Anacetrapib is an inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to treat elevated cholesterol levels.[10] By inhibiting CETP, anacetrapib raises the levels of high-density lipoprotein (HDL, "good cholesterol") and reduces low-density lipoprotein (LDL, "bad cholesterol").[4]

Mechanism of Action: Reverse Cholesterol Transport Pathway

CETP plays a crucial role in the reverse cholesterol transport pathway, which is the process by which cholesterol is removed from peripheral tissues and transported back to the liver for excretion. Anacetrapib's inhibition of CETP disrupts this pathway.

Reverse_Cholesterol_Transport cluster_pathway Reverse Cholesterol Transport Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral_Tissues->HDL Cholesterol Efflux CETP CETP HDL->CETP CE Transfer LDL_VLDL LDL/VLDL CETP->LDL_VLDL CE Transfer Liver Liver LDL_VLDL->Liver Uptake Anacetrapib Anacetrapib Anacetrapib->CETP Inhibits

References

Solubility and solvent compatibility of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Heptyne

Introduction

This compound (C₇H₁₂) is a terminal alkyne, a linear seven-carbon chain with a triple bond at the C1 position.[1][2] As a fundamental building block in organic synthesis, it is utilized in the production of more complex molecules for the pharmaceutical, agrochemical, and perfumery industries.[1] Its utility in various reactions, including alkylations, cross-couplings (like Sonogashira), and cycloadditions, makes a thorough understanding of its solubility and solvent compatibility crucial for reaction design, purification, and formulation.[1] This guide provides a detailed overview of this compound's solubility profile, presents quantitative data, and outlines experimental protocols relevant to researchers, scientists, and drug development professionals.

Qualitative Solubility Profile

This compound's molecular structure is dominated by a non-polar seven-carbon chain, which dictates its solubility characteristics based on the principle of "like dissolves like". Consequently, it exhibits poor solubility in polar solvents, most notably water.[1][2][3][4] Conversely, it is readily soluble in a wide range of common organic solvents.[1][2][5][6][7]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a precise measurement for its solubility in water has been experimentally determined. The data is summarized in the table below.

SolventTemperature (°C)Solubility ( g/100g of solution)Molar Solubility (mol/L)Mole Fraction
Water250.0094[3]~0.000981.76 x 10⁻⁵[3]
Table 1: Quantitative solubility of this compound in water at 25 °C.

Solvent Compatibility and Miscibility

Given its non-polar nature, this compound is expected to be fully miscible with other non-polar and weakly polar aprotic solvents. It is immiscible with highly polar protic solvents. The following table provides a guide to its expected compatibility with common laboratory solvents.

SolventTypeExpected Compatibility
HexaneNon-polar, AproticMiscible
HeptaneNon-polar, AproticMiscible
TolueneNon-polar, AproticMiscible
Diethyl EtherWeakly Polar, AproticMiscible
ChloroformWeakly Polar, AproticMiscible
Dichloromethane (DCM)Weakly Polar, AproticMiscible
Tetrahydrofuran (THF)Polar, AproticMiscible
Ethyl AcetatePolar, AproticMiscible
AcetonePolar, AproticMiscible
Acetonitrile (MeCN)Polar, AproticPartially Miscible / Immiscible
Dimethylformamide (DMF)Polar, AproticPartially Miscible / Immiscible
Dimethyl Sulfoxide (DMSO)Polar, AproticPartially Miscible / Immiscible
MethanolPolar, ProticImmiscible
EthanolPolar, ProticPartially Miscible
WaterPolar, ProticImmiscible
Table 2: Expected solvent compatibility and miscibility of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting solubility studies. The following sections describe protocols for determining aqueous solubility and for preparing standardized solutions for experimental assays.

Protocol 1: Determination of Aqueous Solubility

This protocol is based on the methodology reported by C. McAuliffe and documented in the IUPAC-NIST Solubility Database for determining the solubility of this compound in water.[3]

Objective: To quantify the solubility of this compound in water at a controlled temperature.

Materials and Apparatus:

  • This compound (reagent grade)[3]

  • Distilled water[3]

  • 250 mL glass bottle with a secure cap[3]

  • Magnetic stirrer or mechanical shaker[3]

  • Thermostatically controlled environment (e.g., water bath) set to 25 °C[3]

  • Microscope[3]

  • Hamilton syringe or similar precision microsyringe[3]

  • Gas-liquid chromatograph (GLC) with a flame ionization detector (FID)[3]

Methodology:

  • Equilibration: Add 10-20 mL of this compound to 200 mL of distilled water in a 250 mL glass bottle.[3]

  • Seal the bottle and place it in a thermostatically controlled environment at 25 °C.[3]

  • Agitate the mixture vigorously for 1 hour using a mechanical shaker or stir for 24 hours with a magnetic stirrer to facilitate the dissolution process and reach equilibrium.[3]

  • Phase Separation: Cease agitation and let the bottle stand undisturbed for at least 48 hours to allow for the complete separation of undissolved this compound droplets from the aqueous phase.[3]

  • Emulsion Check: Microscopically inspect a small aliquot of the aqueous phase to ensure no emulsion has formed.[3]

  • Sampling: Carefully withdraw a precise volume of the hydrocarbon-saturated aqueous phase using a Hamilton syringe, taking care not to disturb the organic layer.[3]

  • Analysis: Inject the sample directly into a gas-liquid chromatograph equipped with a flame ionization detector to quantify the concentration of dissolved this compound.[3] A pre-established calibration curve should be used for accurate quantification.

Protocol 2: Preparation of a Stock Solution for Biological Assays

Terminal alkynes are often used in bioorthogonal chemistry and drug development, where they may be poorly soluble in aqueous assay buffers. This protocol provides a general method for preparing a concentrated stock solution in an organic co-solvent.[8]

Objective: To prepare a concentrated stock solution of this compound (or a similar poorly soluble alkyne) for subsequent dilution into aqueous media for biological or chemical assays.[8]

Materials and Apparatus:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Glass vial or microcentrifuge tube

  • Precision balance

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound in a clean glass vial.[8]

  • Initial Solubilization: Add a precise volume of 100% DMSO to dissolve the compound and create a high-concentration stock (e.g., 50-100 mM).[8] The use of a strong, water-miscible organic solvent is key.

  • Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved.[8] Gentle warming or sonication may be applied if necessary, but caution is advised due to the compound's volatility.

  • Storage: Aliquot the concentrated stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent evaporation.[8]

  • Assay Preparation: For the final experiment, perform a serial dilution of the DMSO stock solution directly into the aqueous assay buffer.[8] It is critical to ensure the final concentration of the organic co-solvent (DMSO) is kept low (typically <0.5%) to avoid impacting the biological or chemical system.[8]

Mandatory Visualization

The following diagram illustrates the workflow for preparing a co-solvent stock solution as described in Protocol 2.

G Workflow for Co-Solvent Stock Solution Preparation cluster_prep Stock Preparation cluster_assay Assay Use weigh 1. Weigh this compound add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex store 4. Store High-Concentration Stock vortex->store dilute 5. Dilute Stock into Aqueous Buffer store->dilute Dilution Step final_solution 6. Final Low-Concentration Solution for Assay (<0.5% DMSO) dilute->final_solution

Caption: Workflow for preparing a co-solvent stock solution.

References

An In-depth Technical Guide to the Thermochemical Data and Stability of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 1-heptyne (C₇H₁₂). The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who utilize or study this terminal alkyne. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are described.

Thermochemical Data of this compound

The thermochemical data for this compound are crucial for understanding its energetic properties and behavior in chemical reactions. These data have been determined through various experimental techniques and are summarized below.

Table 1: Enthalpy Data for this compound
PropertyPhaseValueMethodReference
Standard Molar Enthalpy of Formation (ΔfH°)Gas139.7 ± 1.7 kJ/molCalorimetry, Hydrogenation (Chyd)NIST Chemistry WebBook[1]
Standard Molar Enthalpy of Formation (ΔfH°)Liquid101.1 ± 4.0 kJ/molCalorimetry, Combustion (Ccb)NIST Chemistry WebBook[1]
Standard Molar Enthalpy of Combustion (ΔcH°)Liquid-4570.6 kJ/molCalorimetry, Combustion (Ccb)NIST Chemistry WebBook[1]
Enthalpy of Vaporization (ΔvapH)Liquid38.9 kJ/mol at 298.15 K (calculated)Correlation from n-alkynesNIST Chemistry WebBook[1]
Enthalpy of Hydrogenation (to n-heptane)Liquid-291.4 ± 1.6 kJ/molCalorimetry, Hydrogenation (Chyd)NIST Chemistry WebBook[1]
Table 2: Heat Capacity Data for this compound (Gas Phase)

The constant pressure heat capacity (Cp) of gaseous this compound varies with temperature.

Temperature (K)Constant Pressure Heat Capacity (Cp) (J/mol·K)Reference
298.15142.99NIST Chemistry WebBook[1]
300143.66NIST Chemistry WebBook[1]
400170.58NIST Chemistry WebBook[1]
500194.27NIST Chemistry WebBook[1]
600214.85NIST Chemistry WebBook[1]
700232.59NIST Chemistry WebBook[1]
800247.82NIST Chemistry WebBook[1]
900260.83NIST Chemistry WebBook[1]
1000271.92NIST Chemistry WebBook[1]

Stability and Reactivity of this compound

This compound is a flammable liquid that is stable under normal storage conditions.[2] However, its high reactivity is centered around the carbon-carbon triple bond, making it a versatile building block in organic synthesis.

Reactivity: The primary reactivity of this compound is attributed to its terminal alkyne functionality. Key reactions include:

  • Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and water.

  • Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or, with a more active catalyst and harsher conditions, to a single bond (alkane).[3]

  • Polymerization: this compound can undergo polymerization to form poly(this compound).[4]

  • Deprotonation: The terminal acetylenic hydrogen is weakly acidic and can be removed by a strong base to form a heptynilide anion, which is a potent nucleophile used in carbon-carbon bond formation.

  • Cycloadditions: It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[4]

Hazards: this compound is a highly flammable liquid and vapor.[2][5] Its vapors can form explosive mixtures with air. It is also important to note that terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Therefore, contact with these metals or their salts should be avoided. It is crucial to handle this compound in a well-ventilated area and away from ignition sources.[1]

Experimental Protocols

The determination of the thermochemical data presented above requires precise and carefully controlled experimental procedures. The following sections outline the general methodologies for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[6] A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Assembly and Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer and a stirrer. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature change. Corrections are made for the heat of ignition of the fuse wire and for the formation of nitric acid from any nitrogen present in the bomb. The standard enthalpy of combustion is then calculated from the heat released and the mass of the sample.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

The enthalpy of formation of this compound can be derived from its enthalpy of hydrogenation. This method involves measuring the heat released when this compound is catalytically hydrogenated to n-heptane.

Methodology:

  • Reactant Preparation: A known amount of this compound is dissolved in a suitable solvent, such as hexane. A hydrogenation catalyst, typically a platinum or palladium-based catalyst (e.g., PtO₂ or Pd/C), is suspended in the solvent.

  • Calorimeter Setup: The reaction vessel is placed within a sensitive calorimeter, and the initial temperature is allowed to stabilize and is recorded.

  • Hydrogenation Reaction: A stream of hydrogen gas is introduced into the reaction mixture, and the hydrogenation of this compound to n-heptane is initiated. C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l)

  • Temperature Monitoring: The temperature of the calorimeter is monitored throughout the reaction until it is complete and the temperature has stabilized.

  • Data Analysis: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The standard enthalpy of formation of this compound can then be calculated using Hess's law, with the known standard enthalpies of formation of n-heptane and the enthalpy of hydrogenation.

Visualization of Structure-Stability Relationship

The following diagram illustrates the relationship between the structural features of this compound and its thermochemical stability and reactivity.

1-Heptyne_Stability cluster_structure Molecular Structure cluster_thermo Thermochemical Properties cluster_stability Stability & Reactivity Heptyne This compound (C₇H₁₂) Structure Terminal Alkyne -C≡CH Heptyne->Structure Functional Group Linear sp Hybridization (Linear Geometry) Structure->Linear Bonding Enthalpy Positive Enthalpy of Formation (Endothermic) Structure->Enthalpy Strain in Triple Bond Reactivity High Reactivity at Triple Bond Structure->Reactivity π-Bonds Susceptible to Attack Combustion High Enthalpy of Combustion (Exothermic) Stability Stable at STP Decomposition Decomposes at High Temperatures Stability->Decomposition Limited by Reactivity->Combustion Leads to Hazards Flammable Forms Explosive Mixtures Reactivity->Hazards Results in

Caption: Relationship between this compound's structure and its properties.

References

An In-depth Technical Guide to 6-Chloro-1-hexanol (CAS No. 2009-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for informational purposes only and should not be construed as professional chemical, medical, or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) before handling any chemical substance.

Initial Clarification on CAS Number: The topic of this guide is 6-Chloro-1-hexanol. It is important to note that the CAS number 628-71-7 is correctly assigned to 1-Heptyne. The correct CAS number for 6-Chloro-1-hexanol is 2009-83-8 . This guide will focus exclusively on the properties and safety data of 6-Chloro-1-hexanol.

Core Properties of 6-Chloro-1-hexanol

6-Chloro-1-hexanol is a bifunctional organic compound containing both a chloro and a hydroxyl group. This structure makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 6-Chloro-1-hexanol.

PropertyValueUnits
Molecular Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 108 - 112 °C at 14 mmHg°C
Melting Point -25°C
Density 1.024g/mL at 25 °C
Refractive Index 1.456at 20 °C
Flash Point 102°C
Water Solubility 11.3g/L at 20 °C
logP (Octanol/Water Partition Coefficient) 1.86at 30 °C
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 6-Chloro-1-hexanol. Key spectral features are summarized below.

Spectroscopic TechniqueKey Features
¹H NMR (in CDCl₃) Signals corresponding to the protons of the chlorobutyl and hydroxyethyl (B10761427) moieties.
¹³C NMR (in CDCl₃) Distinct peaks for the six carbon atoms, with chemical shifts influenced by the electronegative chlorine and oxygen atoms.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol group and the C-Cl stretch.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure of 6-Chloro-1-hexanol.

Safety and Toxicity Data

Understanding the safety and toxicity profile of 6-Chloro-1-hexanol is paramount for its safe handling and use in research and development.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.
Toxicological Data
TestSpeciesRouteValue
LD50 (Lethal Dose, 50%)MouseIntraperitoneal>100 mg/kg

This data indicates moderate acute toxicity.

Safety Precautions

When handling 6-Chloro-1-hexanol, the following personal protective equipment (PPE) and safety measures are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Experimental Protocols

Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol (B165255)

A common method for the synthesis of 6-Chloro-1-hexanol is the reaction of 1,6-hexanediol with a chlorinating agent.

Materials:

  • 1,6-Hexanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (as a catalyst and acid scavenger)

  • Anhydrous diethyl ether (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-hexanediol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride in diethyl ether to the cooled solution, while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, add pyridine dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 6-Chloro-1-hexanol.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of 6-Chloro-1-hexanol start Start dissolve Dissolve 1,6-Hexanediol in Diethyl Ether start->dissolve cool Cool to 0-5 °C dissolve->cool add_socl2 Add Thionyl Chloride cool->add_socl2 add_pyridine Add Pyridine add_socl2->add_pyridine react Stir at Room Temperature add_pyridine->react monitor Monitor with TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product 6-Chloro-1-hexanol distill->product Metabolic_Pathway cluster_metabolism Plausible Metabolic Pathway parent 6-Chloro-1-hexanol aldehyde 6-Chlorohexanal parent->aldehyde Alcohol Dehydrogenase acid 6-Chlorohexanoic Acid aldehyde->acid Aldehyde Dehydrogenase dehalogenated_acid 6-Hydroxyhexanoic Acid acid->dehalogenated_acid Dehalogenase final_metabolite Adipic Acid dehalogenated_acid->final_metabolite Oxidation

Methodological & Application

Application Notes: 1-Heptyne in the Synthesis of Novel Omega-3 Fatty Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are renowned for their significant health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. The therapeutic potential of these natural fatty acids has spurred interest in the development of synthetic analogues with improved stability, bioavailability, and targeted activity. 1-Heptyne, a terminal alkyne, serves as a versatile and valuable building block in the convergent synthesis of these novel omega-3 fatty acid analogues. Its terminal alkyne functionality allows for the strategic introduction of a lipophilic heptyl moiety and provides a handle for the construction of the characteristic polyene system of omega-3 fatty acids through well-established synthetic methodologies.

This document provides detailed application notes and protocols for the synthesis of a novel omega-3 fatty acid analogue using this compound, focusing on key reactions such as the Sonogashira coupling, Wittig reaction, and partial alkyne hydrogenation. Additionally, we explore the potential biological activities of these analogues, particularly their interaction with key signaling pathways like the peroxisome proliferator-activated receptor (PPAR) and nuclear factor-kappa B (NF-κB) pathways.

Applications in Drug Discovery and Research

The synthesis of omega-3 fatty acid analogues incorporating a this compound-derived moiety offers several advantages for researchers and drug development professionals:

  • Structural Diversity: The use of this compound and other building blocks allows for the creation of a diverse library of omega-3 analogues with modifications in chain length, degree of unsaturation, and the introduction of various functional groups.

  • Improved Pharmacokinetic Properties: Analogues can be designed to have enhanced metabolic stability and bioavailability compared to their natural counterparts.

  • Probing Biological Mechanisms: Novel analogues can serve as chemical probes to investigate the specific interactions of fatty acids with cellular targets and to elucidate their mechanisms of action. For instance, an ω-ethynyl EPA analog (eEPA) has been synthesized and used to monitor the in vivo behavior of EPA.[1]

  • Therapeutic Potential: Modified omega-3 fatty acids may exhibit enhanced or more specific biological activities, making them promising candidates for the treatment of inflammatory diseases, cardiovascular disorders, and certain types of cancer.

Biological Activity and Signaling Pathways

Omega-3 fatty acids and their analogues exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[2][3] Natural omega-3 fatty acids are known to be ligands and activators of PPARs, particularly PPARα and PPARγ.[2][4] The activation of PPARγ by oxidized fatty acids has been structurally characterized.[2][5] Synthetic analogues derived from this compound can be designed to have tailored affinities for different PPAR isoforms, potentially leading to more selective therapeutic effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Omega-3 fatty acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[6] This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation.[6][7] The anti-inflammatory effects of oxidized omega-3 fatty acids can be mediated through a PPARα-dependent inhibition of NF-κB.[4] Novel omega-3 analogues are being investigated for their potential to more potently and selectively inhibit this pathway.

Data Presentation

The following tables summarize key quantitative data related to the biological activity of omega-3 fatty acids and their derivatives.

Table 1: Inhibitory Activity of Docosahexaenoic Acid (DHA) on Cyclooxygenase (COX) Enzymes

CompoundTargetIC50 (μM)Reference
DHACOX-113.5[7][8]
Procyanidin B2COX-29.7[7][8]
Procyanidin C1COX-23.3[7][8]

Table 2: Effect of Omega-3 Fatty Acids on NF-κB Activity and TNF-α Expression

TreatmentParameterReduction (%)Reference
Omega-3 FA PretreatmentNF-κB ActivitySignificant Decrease[6][7]
Omega-3 FA PretreatmentTNF-α mRNA Expression47[6][7]
Omega-3 FA PretreatmentTNF-α Protein Expression46[6][7]

Experimental Protocols

The following protocols describe a plausible synthetic route for a novel omega-3 fatty acid analogue incorporating a this compound-derived moiety. The overall strategy involves a convergent approach, building key fragments that are then coupled and elaborated to the final product.

Overall Synthetic Workflow

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Elaboration A1 This compound A3 Diyne Intermediate A1->A3 Cadiot-Chodkiewicz Coupling A2 Propargyl Bromide A2->A3 C1 Wittig Reaction A3->C1 A3->C1 B1 Omega-bromo fatty acid ester B3 Phosphonium Salt B1->B3 Nucleophilic Substitution B2 Triphenylphosphine B2->B3 B3->C1 B3->C1 C2 Poly-yne Fatty Acid Ester C1->C2 C3 Partial Hydrogenation (Lindlar Catalyst) C2->C3 C4 Omega-3 Analogue Ester C3->C4 C5 Saponification C4->C5 C6 Final Omega-3 Analogue C5->C6 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Genes Induces O3A Omega-3 Analogue O3A->IKK Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O3A Omega-3 Analogue PPAR PPARγ O3A->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Gene Expression (e.g., Lipid Metabolism, Anti-inflammatory) PPRE->Genes Regulates

References

Application Notes and Protocols for 1-Heptyne in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] 1-Heptyne, a readily available terminal alkyne, serves as a valuable building block in these reactions, allowing for the introduction of a linear seven-carbon chain into various molecular scaffolds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Sonogashira cross-coupling reactions.

The Sonogashira reaction generally proceeds under mild conditions, often at room temperature, and exhibits a high degree of functional group tolerance, making it particularly suitable for late-stage functionalization in complex syntheses.[4] Both traditional palladium/copper co-catalyzed systems and more recently developed copper-free methodologies can be employed for the coupling of this compound.[1][5][6]

Reaction Principle

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the palladium(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (this compound).

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.

Recent advancements have also led to the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5][6] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly, often facilitated by the choice of base and ligands.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk flask) Reagents Add: - Aryl Halide - this compound - Solvent - Amine Base Reaction_Vessel->Reagents 1. Catalysts Add: - Palladium Catalyst - Copper(I) Co-catalyst (optional) Reagents->Catalysts 2. Stirring Stir at appropriate temperature Catalysts->Stirring 3. Monitoring Monitor progress by TLC or GC/MS Stirring->Monitoring 4. Quenching Quench reaction Monitoring->Quenching 5. (upon completion) Extraction Extract with organic solvent Quenching->Extraction 6. Purification Purify by column chromatography Extraction->Purification 7.

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne_pi [R-C≡C-H • Cu(I)]⁺ CuI->Cu_Alkyne_pi + Alkyne Cu_Acetylide R-C≡C-Cu(I) Cu_Alkyne_pi->Cu_Acetylide + Base - Base-H⁺ Cu_Acetylide->PdII_ArX Transfers alkyne Cu_Acetylide->CuI + Pd(II) complex - Pd(II)-alkyne complex Alkyne R-C≡C-H Base Base

References

Application of 1-Heptyne in Click Chemistry Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, enabling the formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097).[2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][4]

1-Heptyne, a simple, unhindered terminal alkyne, serves as a versatile building block in CuAAC reactions. Its linear alkyl chain imparts hydrophobicity, which can be advantageous for applications requiring solubility in organic solvents or for creating molecules with specific lipophilic properties. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in click chemistry reactions.

Factors Influencing Reactivity in CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, primarily the steric and electronic properties of both the alkyne and the azide substrates.

  • Steric Hindrance: Less sterically hindered azides and alkynes generally exhibit faster reaction rates. Bulky groups near the reacting centers can impede the approach of the reactants and the copper catalyst, leading to slower reactions and potentially lower yields.[4] this compound, being a linear and unbranched alkyne, presents minimal steric hindrance at the terminal alkyne position, making it a reactive substrate in CuAAC reactions.

  • Electronic Properties: The electronic nature of the substituents on the azide can significantly impact the reaction rate. Azides bearing electron-withdrawing groups tend to react faster due to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition with the alkyne.[4]

Quantitative Data Summary

While extensive quantitative data for the reaction of this compound with a wide variety of azides is not exhaustively documented in single studies, the following table summarizes representative data for the CuAAC reaction of a close structural analog, 1-hexyne (B1330390), and provides expected outcomes for this compound based on established principles of reactivity. The reaction of this compound is expected to have very similar performance to 1-hexyne under identical conditions.

AlkyneAzideCatalyst SystemSolventTimeYield (%)Reference
1-HexyneBenzyl (B1604629) Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat30 minQuantitative[5]
This compound (Expected) Benzyl AzideStandard Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)Various (e.g., tBuOH/H₂O, THF, DMSO)< 1 h> 95%General Knowledge
This compound (Expected) Aryl Azide (electron-neutral)Standard Cu(I) catalystVarious< 2 hHighGeneral Knowledge
This compound (Expected) Aryl Azide (electron-withdrawing)Standard Cu(I) catalystVarious< 1 hVery High[4]
This compound (Expected) Aryl Azide (electron-donating)Standard Cu(I) catalystVarious2-4 hHigh[4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide using a common in situ generated copper(I) catalyst.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, THF, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply (optional but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) in the chosen solvent.

  • Addition of this compound: Add this compound (1.0 - 1.2 eq) to the solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Catalyst Addition: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Initiation of Reaction: Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of 1-Benzyl-4-pentyl-1H-1,2,3-triazole

This protocol provides a specific example for the synthesis of the triazole product from this compound and benzyl azide.

Materials:

  • This compound (96 mg, 1.0 mmol)

  • Benzyl Azide (133 mg, 1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (2.5 mg, 0.01 mmol, 1 mol%)

  • Sodium Ascorbate (10 mg, 0.05 mmol, 5 mol%)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add benzyl azide and this compound.

  • Add a 1:1 mixture of tert-butanol and water (10 mL).

  • Stir the mixture to obtain a homogeneous solution.

  • In a separate vial, dissolve copper(II) sulfate pentahydrate in 0.5 mL of water. Add this solution to the reaction mixture.

  • In another vial, dissolve sodium ascorbate in 0.5 mL of water. Add this solution dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-benzyl-4-pentyl-1H-1,2,3-triazole as a pure compound.

Visualizations

CuAAC_Mechanism Heptyne This compound Intermediate1 Copper-Acetylide Intermediate Heptyne->Intermediate1 Coordination Azide R-N3 (Azide) Azide->Intermediate1 Cycloaddition CuI Cu(I) CuI->Intermediate1 Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate1->Triazole Protonolysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Setup Dissolve Azide and This compound in Solvent Start->Setup Add_Catalyst Add CuSO4 and Sodium Ascorbate Setup->Add_Catalyst React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Catalyst->React Workup Aqueous Work-up and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure 1,2,3-Triazole Product Purify->Product

Caption: General experimental workflow for the CuAAC reaction with this compound.

Conclusion

This compound is a valuable and reactive substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reactions. Its simple structure and minimal steric hindrance allow for efficient and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize this compound in their synthetic endeavors, from small-scale laboratory synthesis to the development of novel therapeutics and functional materials. Further optimization of reaction conditions, such as catalyst loading, ligand choice, and solvent, can be explored to fine-tune the reaction for specific applications.

References

Polymerization of 1-Heptyne: Application Notes and Protocols for Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel materials through the polymerization of 1-heptyne. The focus is on transition metal-catalyzed polymerization, a versatile method for producing poly(this compound) with tunable properties. The information is intended to guide researchers in the synthesis and characterization of these materials for various applications, including advanced coatings, membranes, and as scaffolds in drug delivery systems.

Introduction

This compound is a terminal alkyne that can be polymerized to form poly(this compound), a polymer with a conjugated backbone of alternating double bonds. This conjugated system imparts unique optical and electronic properties to the material, making it a subject of interest for the development of novel functional polymers. The properties of poly(this compound) can be tailored by controlling the polymerization process, including the choice of catalyst, solvent, and reaction conditions. This document outlines protocols for the synthesis of poly(this compound) using transition metal catalysts, specifically Tantalum(V) chloride (TaCl₅) and Tungsten(VI) chloride (WCl₆) in combination with a tetraphenyltin (B1683108) (Ph₄Sn) co-catalyst.

Experimental Protocols

Materials and Reagents
  • This compound (C₇H₁₂): High purity, freshly distilled before use.

  • Tantalum(V) chloride (TaCl₅): Handled under an inert atmosphere (e.g., in a glovebox).

  • Tungsten(VI) chloride (WCl₆): Handled under an inert atmosphere.

  • Tetraphenyltin (Ph₄Sn): Used as received.

  • Toluene (B28343): Anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Methanol (B129727): Reagent grade, for polymer precipitation.

  • Schlenk tubes and glassware: Thoroughly dried and rendered moisture-free.

  • Nitrogen or Argon gas: High purity, for maintaining an inert atmosphere.

General Polymerization Procedure (TaCl₅/Ph₄Sn Catalyst System)

This protocol is adapted from a typical procedure for the polymerization of alkynes using a TaCl₅/Ph₄Sn catalyst system.

  • Catalyst Preparation:

    • In a glovebox, add TaCl₅ (e.g., 0.05 mmol) and Ph₄Sn (e.g., 0.05 mmol) to a dry Schlenk tube.

    • Add anhydrous toluene (e.g., 1.0 mL) to the Schlenk tube.

    • Stir the mixture at room temperature for 15 minutes to age the catalyst.

  • Monomer Solution Preparation:

    • In a separate dry Schlenk tube, prepare a solution of this compound (e.g., 0.3-0.4 mmol) in anhydrous toluene (e.g., 1.5 mL).

  • Polymerization Reaction:

    • Using a gas-tight syringe, add the this compound solution dropwise to the stirring catalyst solution.

    • Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere. The reaction time can be varied to control molecular weight and yield (e.g., 1 to 24 hours).

  • Polymer Isolation:

    • After the desired reaction time, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Polymerization using WCl₆/Ph₄Sn Catalyst System

The procedure is similar to the one described for the TaCl₅/Ph₄Sn system.

  • Catalyst Preparation:

    • In a glovebox, add WCl₆ and an equimolar amount of Ph₄Sn to a dry Schlenk tube.

    • Add anhydrous toluene and age the catalyst solution, for instance at 60 °C for 15 minutes, just before initiating the polymerization.

  • Polymerization and Isolation:

    • Follow the same steps for monomer addition, polymerization, and polymer isolation as described in the TaCl₅/Ph₄Sn protocol.

Data Presentation

Quantitative data on the polymerization of this compound is crucial for reproducibility and for understanding the structure-property relationships of the resulting polymer. The following table summarizes expected outcomes based on typical alkyne polymerizations with similar catalyst systems. Note that specific values for the homopolymerization of this compound are not extensively reported in the literature, and these values should be considered as a general guide. High molecular weights have been reported for the polymerization of other alkynes with these catalysts.

Catalyst SystemMonomer/Catalyst RatioReaction Time (h)Yield (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
TaCl₅/Ph₄Sn100:124High>10,0001.5 - 2.5
WCl₆/Ph₄Sn100:124Moderate to High>10,0001.5 - 3.0

Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Characterization of Poly(this compound)

The structure and properties of the synthesized poly(this compound) should be thoroughly characterized using various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure. The spectrum is expected to show broad signals corresponding to the vinylic protons on the polymer backbone and the aliphatic protons of the pentyl side chains.

    • ¹³C NMR: To further elucidate the polymer microstructure, including the stereochemistry of the double bonds in the backbone.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the polymer. The spectrum should show the disappearance of the acetylenic C-H and C≡C stretching bands of the monomer and the appearance of C=C stretching bands from the polymer backbone.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. TGA provides information on the decomposition temperature of the material.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any other thermal transitions of the polymer.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization catalyst Catalyst Preparation (TaCl5/Ph4Sn or WCl6/Ph4Sn) polymerization Polymerization catalyst->polymerization monomer Monomer Solution (this compound in Toluene) monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Drying precipitation->drying gpc GPC (Mn, Mw, PDI) drying->gpc nmr NMR (1H, 13C) drying->nmr ftir FTIR drying->ftir tga TGA drying->tga dsc DSC drying->dsc

Fig. 1: General workflow for poly(this compound) synthesis and characterization.
Logical Relationship of Polymerization Steps

This diagram outlines the logical sequence of the key steps in the polymerization process.

polymerization_steps start Start catalyst Prepare Catalyst System (e.g., TaCl5 + Ph4Sn in Toluene) start->catalyst monomer Prepare Monomer Solution (this compound in Toluene) start->monomer mix Mix Catalyst and Monomer Solutions catalyst->mix monomer->mix react Allow Polymerization to Proceed mix->react quench Quench Reaction (add Methanol) react->quench precipitate Precipitate Polymer (in excess Methanol) quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End isolate->end

Fig. 2: Logical sequence of the this compound polymerization process.

Application Note: 1-Heptyne as a Substrate for Catalytic Hydrogenation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis, with significant applications in the petrochemical, pharmaceutical, and fine chemical industries. 1-Heptyne, a terminal alkyne, serves as an excellent model substrate for evaluating the activity, selectivity, and stability of various heterogeneous and homogeneous hydrogenation catalysts. The reaction proceeds in a stepwise manner, first producing the desired mono-alkene, 1-heptene (B165124), and subsequently the fully saturated alkane, n-heptane. The primary challenge lies in maximizing the selectivity towards 1-heptene while preventing over-hydrogenation to n-heptane. This application note provides an overview of the catalytic hydrogenation of this compound, including detailed experimental protocols and a summary of catalyst performance data.

Reaction Pathway

The catalytic hydrogenation of this compound involves the sequential addition of hydrogen across the triple bond and then the double bond.

ReactionPathway This compound This compound 1-Heptene 1-Heptene This compound->1-Heptene + H₂ Catalyst n-Heptane n-Heptane 1-Heptene->n-Heptane + H₂ Catalyst

Caption: Hydrogenation pathway of this compound to n-heptane.

Data Presentation: Catalyst Performance in this compound Hydrogenation

The following tables summarize the performance of various catalysts in the liquid-phase hydrogenation of this compound under different reaction conditions.

Table 1: Palladium-Based Catalysts

CatalystSupportPd Loading (wt%)SolventTemp. (K)H₂ Pressure (kPa)Conversion (%)Selectivity to 1-Heptene (%)Reference
PdSiO₂0.5 - 10---42 - 75-[1]
PdAl₂O₃2Isopropanol (B130326)Room Temp.100 (1 bar)>95 (after 120 min)>95[2][3]
PdAl₂O₃2Hexane (B92381)Room Temp.100 (1 bar)Faster rate than isopropanolLower than isopropanol[2][3]
Pd-AuTiO₂----High>95 (initially)[2]
PdClRXActivated Carbon-Toluene303150HighHigh[4]
PdNRXActivated Carbon-Toluene303150Lower than PdClRXHigh[4]

Table 2: Other Noble Metal and Bimetallic Catalysts

CatalystSupportMetal Loading (wt%)SolventTemp. (K)H₂ Pressure (kPa)Conversion (%)Selectivity to 1-Heptene (%)Reference
Wilkinson's ComplexRX3 Carbon-Toluene303150High>91[5]
Wilkinson's Complexγ-Al₂O₃-Toluene303150Moderate>91[5]
PtClRXActivated Carbon-Toluene303150Lower than PdLower than Pd[4]
RuClRXActivated Carbon-Toluene303150Much lower than PdModerate[4]
Au-PdTiO₂--313--~93 (yield)[2]

Experimental Protocols

Below are detailed methodologies for typical experiments involving the catalytic hydrogenation of this compound.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, FSP) Characterization Characterization (TEM, XPS, XRD) Catalyst_Synthesis->Characterization Reactor_Setup Reactor Setup (Batch or Continuous) Characterization->Reactor_Setup Reaction_Execution Reaction Execution (Solvent, Substrate, H₂) Reactor_Setup->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis Data_Processing Data Processing (Conversion, Selectivity) GC_Analysis->Data_Processing

Caption: General workflow for catalytic hydrogenation studies.

Protocol 1: Liquid-Phase Hydrogenation in a Batch Reactor

This protocol is based on methodologies described for palladium catalysts on activated carbon.[4]

1. Materials and Reagents:

  • This compound (>98% purity)

  • Toluene (anhydrous, >99%)

  • Catalyst (e.g., Pd/Activated Carbon)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

2. Reactor Setup:

  • A stainless steel semi-continuous stirred tank reactor is typically used.[5]

  • Ensure the reactor is clean and dry.

  • Introduce a magnetic stir bar and the catalyst (e.g., 0.3 g).[4]

3. Reaction Procedure:

  • Seal the reactor and purge with an inert gas to remove air.

  • Introduce the solvent (e.g., 75 mL of a 5% (v/v) solution of this compound in toluene).[4]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 kPa).[4]

  • Set the reaction temperature (e.g., 303 K) and begin stirring (e.g., 600 rpm).[4][5]

  • Maintain a constant hydrogen pressure throughout the experiment.

  • Withdraw aliquots of the reaction mixture at specific time intervals for analysis.

4. Product Analysis:

  • Analyze the collected samples using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column to determine the concentrations of this compound, 1-heptene, and n-heptane.[4]

  • Calculate the conversion of this compound and the selectivity to 1-heptene based on the GC data.

Protocol 2: Hydrogenation in a Trickle Bed Reactor (Continuous Flow)

This protocol is adapted from studies using Pd/Al₂O₃ catalysts.[2][3]

1. Materials and Reagents:

  • This compound

  • Solvent (e.g., isopropanol or hexane)

  • Catalyst (e.g., 2 wt% Pd/Al₂O₃)

  • Hydrogen gas

2. Reactor Setup:

  • Pack a mini trickle bed reactor with the catalyst.

  • Connect the reactor to a liquid feed pump, a gas mass flow controller, and a back-pressure regulator.

3. Reaction Procedure:

  • Initiate the flow of both the liquid feed (this compound solution) and hydrogen gas through the reactor at desired flow rates.

  • Set the system pressure (e.g., 1 bar H₂) and temperature (e.g., room temperature).[6]

  • Allow the system to reach a steady state.

  • Collect the reactor effluent for analysis.

4. Product Analysis:

  • Analyze the collected effluent using GC to determine the product composition.

  • Calculate conversion and selectivity. In continuous flow, space-time-yield (STY) is also a key performance indicator.

Factors Influencing Catalyst Performance

Several factors can significantly impact the outcome of this compound hydrogenation:

  • Choice of Metal: Palladium-based catalysts generally exhibit high activity and selectivity for the semi-hydrogenation of alkynes.[4]

  • Support Material: The catalyst support can influence the dispersion of the metal particles and the adsorption of reactants. Activated carbon, alumina, silica, and titania are common supports.[1][2][4][5]

  • Solvent: The choice of solvent affects the solubility of hydrogen and the adsorption equilibria of reactants on the catalyst surface. For instance, the reaction rate can be faster in hexane due to higher hydrogen solubility, while selectivity towards 1-heptene may be higher in isopropanol.[2][3]

  • Additives: The addition of small amounts of water or a base (e.g., NaOH) can increase the reaction rate, possibly by modifying the adsorption equilibria at the catalyst surface.[3]

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Higher pressures can lead to increased rates but may also promote over-hydrogenation, thus reducing selectivity.

Conclusion

This compound is a versatile substrate for investigating the performance of hydrogenation catalysts. By carefully selecting the catalyst, support, solvent, and reaction conditions, it is possible to achieve high conversion and selectivity towards the desired product, 1-heptene. The protocols and data presented in this application note provide a solid foundation for researchers and scientists working in the field of catalysis and synthetic chemistry.

References

Application Note: GC-MS Protocol for the Analysis of 1-Heptyne Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating, identifying, and quantifying volatile and semi-volatile components in a mixture.[1] This application note provides a detailed protocol for the analysis of reaction mixtures containing 1-heptyne (C₇H₁₂), a terminal alkyne commonly used in organic synthesis. The method is designed to be robust for monitoring reaction progress, assessing product purity, and identifying potential byproducts. Common reactions of alkynes include addition, deprotonation, and oxidative cleavage, which can result in products like alkenes, ketones, or carboxylic acids.[2]

Principle The methodology is based on separating the components of a diluted reaction mixture using a gas chromatograph, followed by detection and identification using a mass spectrometer. The sample is vaporized in a heated injector and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[3][4] Separation occurs based on the differential partitioning of components between the mobile and stationary phases, which is influenced by their boiling points and chemical properties.[3][5] After separation, compounds are ionized, fragmented, and detected by the mass spectrometer based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative analysis.[3][6] For accurate quantification, an internal standard is used to correct for variations in injection volume and instrument response.[6][7]

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS) system

    • Autosampler or manual syringe

    • GC vials (1.5 mL, glass) with caps (B75204) and septa[8]

    • Micropipettes and tips

    • Vortex mixer

    • Centrifuge (for samples with particulates)

  • Reagents:

    • Hexane (B92381) (or Dichloromethane), GC grade or higher[3][8]

    • This compound reference standard (≥99% purity)

    • Internal Standard (IS): Octane or Dodecane (≥99% purity). The chosen IS should not be present in the sample matrix and should be well-resolved from other peaks.[7]

    • Helium (99.999% purity) or another suitable carrier gas

2. Sample Preparation Proper sample preparation is critical to avoid contamination and ensure accurate results.

  • Solvent Selection: Use a volatile organic solvent compatible with GC-MS analysis, such as hexane or dichloromethane. Avoid using water, strong acids, or strong bases.[3][8][9]

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Octane) in the chosen solvent (e.g., hexane).

  • Calibration Standards:

    • Prepare a 1000 µg/mL stock solution of the this compound reference standard in hexane.[1]

    • Create a series of working standards by performing serial dilutions of the this compound stock solution to achieve concentrations across the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

    • Spike each calibration standard with the internal standard stock solution to a final, constant concentration (e.g., 20 µg/mL).

  • Sample Preparation from Reaction Mixture:

    • Draw a small, representative aliquot (e.g., 10 µL) from the this compound reaction mixture.

    • Dilute the aliquot in a known volume of hexane (e.g., 970 µL) in a clean glass vial. The goal is to bring the analyte concentration into the calibration range, typically around 10 µg/mL.[8]

    • Add a precise volume of the internal standard stock solution (e.g., 20 µL) to the diluted sample to achieve the same IS concentration as in the calibration standards.

    • Vortex the vial to ensure homogeneity.

    • If the sample contains solid particles, centrifuge it and transfer the supernatant to a GC autosampler vial.[8]

3. GC-MS Instrumental Parameters The following parameters are a starting point and may require optimization based on the specific instrument and reaction products.

Parameter Value
GC System
Column Non-polar column, e.g., HP-5ms, DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless, operated in Split mode
Injector Temp. 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temp: 40 °C, hold for 3 minutes- Ramp: 10 °C/min to 200 °C- Hold: Hold at 200 °C for 5 minutes
MS System
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Range 35 - 350 amu (Scan mode)
Solvent Delay 3 minutes (to protect the filament from the solvent peak)

4. Data Analysis and Quantification

  • Qualitative Analysis: Identify this compound and other components by comparing their mass spectra and retention times to those of reference standards or library databases (e.g., NIST).[1][6] The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[1]

  • Quantitative Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte for each calibration standard.[6]

    • Calculate the peak area ratio for the this compound in the reaction mixture sample.

    • Determine the concentration of this compound in the prepared sample using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the reaction mixture by accounting for the dilution factor used during sample preparation.

Data Presentation

The following table summarizes expected quantitative data for the analysis of a hypothetical this compound reaction mixture where hydration has occurred, forming 2-heptanone. Octane is used as the internal standard.

Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
This compound~5.596.1796, 79, 67, 53, 41
Octane (IS)~6.2114.23114, 85, 57, 43
2-Heptanone~8.9114.19114, 99, 58, 43

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Reaction Mixture Aliquot Dilute Dilute with Hexane Sample->Dilute Add_IS Add Internal Standard (IS) Dilute->Add_IS Vortex Vortex & Centrifuge (if needed) Add_IS->Vortex Transfer Transfer to GC Vial Vortex->Transfer Inject Inject into GC-MS Transfer->Inject GC_Sep GC Separation (Capillary Column) Inject->GC_Sep MS_Detect MS Ionization & Detection GC_Sep->MS_Detect Process Acquire Chromatogram & Mass Spectra MS_Detect->Process Qual Qualitative Analysis (Identify Peaks) Process->Qual Quant Quantitative Analysis (Peak Area Ratio vs. Cal Curve) Process->Quant Result Final Report: Concentration & Purity Qual->Result Quant->Result

Caption: GC-MS workflow for this compound analysis.

References

Application Notes and Protocols for the Quantitative NMR (qNMR) Purity Determination of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of chemical compounds.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[3] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[4] By comparing the integral of a signal from the analyte to that of a known amount of a high-purity internal standard, the absolute purity of the analyte can be accurately determined.[5] These application notes provide a detailed protocol for determining the purity of 1-heptyne using ¹H qNMR.

Principle of the Method

The purity of a this compound sample is determined by acquiring a ¹H NMR spectrum of a solution containing a precisely weighed amount of the this compound sample and a precisely weighed amount of a high-purity internal standard in a suitable deuterated solvent. The purity is calculated by comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard. For this compound (CH≡C-(CH₂)₄-CH₃), the terminal acetylenic proton signal (a singlet) or the propargylic methylene (B1212753) proton signal (a triplet) are typically well-resolved and suitable for quantification.

Experimental Protocol

1. Materials and Equipment

  • Analyte: this compound sample of unknown purity.

  • Internal Standard: Maleic acid (≥99.5% purity). Other suitable standards include 1,4-dinitrobenzene (B86053) or dimethyl sulfone, provided their signals do not overlap with the analyte signals.[6][7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). The solvent should completely dissolve both the analyte and the internal standard.[1]

  • Equipment:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analytical balance with a readability of at least 0.01 mg.[8]

    • Volumetric flasks and pipettes.

    • High-quality 5 mm NMR tubes.

    • Vortex mixer and/or sonicator.

2. Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR analysis.[6] The ideal standard should be:

  • Of high and accurately known purity (≥99.5%).[5]

  • Stable, non-volatile, and non-hygroscopic.[5]

  • Soluble in the same deuterated solvent as the analyte.[6]

  • Possess one or more sharp NMR signals that do not overlap with the analyte or solvent signals.[9]

Maleic acid is a suitable choice as it provides a sharp singlet for its two olefinic protons at approximately 6.2-6.3 ppm in CDCl₃, which is typically free from other signals in the ¹H NMR spectrum of this compound.

3. Sample Preparation

Accurate weighing is crucial as it directly impacts the final purity calculation.[5]

  • Weighing: Accurately weigh approximately 10-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the exact mass (m_IS).

  • Analyte Addition: To the same vial, add approximately an equimolar amount of the this compound sample. For this compound (Molar Mass: 96.17 g/mol ) and Maleic Acid (Molar Mass: 116.07 g/mol ), this will be a slightly smaller mass of this compound. Record the exact mass of the this compound sample (m_analyte).

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of CDCl₃ to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or brief sonication.

  • Transfer: Transfer the homogenous solution to a 5 mm NMR tube.

4. NMR Data Acquisition

To obtain accurate quantitative results, specific NMR acquisition parameters must be optimized.[4]

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.[10]

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for small molecules.[5][10]

  • Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[10]

  • Acquisition Time (aq): A minimum of 3 seconds is recommended.[10]

  • Spectral Width (sw): A typical range of -2 to 12 ppm is adequate.[10]

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

5. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.[10]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[8]

  • Integration: Carefully integrate the selected, well-resolved signal for this compound (e.g., the acetylenic proton at ~1.8 ppm) and the signal for the internal standard (olefinic protons of maleic acid at ~6.3 ppm). The integration limits should encompass the entire signal, including any satellite peaks.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following equation:[8][11]

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected signal of this compound.

  • I_IS: Integral of the selected signal of the internal standard (Maleic Acid).

  • N_analyte: Number of protons giving rise to the selected this compound signal (e.g., 1 for the acetylenic proton -C≡C-H ).

  • N_IS: Number of protons giving rise to the selected internal standard signal (2 for the olefinic protons of Maleic Acid).

  • MW_analyte: Molar mass of this compound (96.17 g/mol ).

  • MW_IS: Molar mass of the internal standard (Maleic Acid, 116.07 g/mol ).

  • m_analyte: Mass of the this compound sample.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage, e.g., 99.8%).

Data Presentation

The quantitative data should be summarized in a clear and structured table.

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m) e.g., 15.25 mge.g., 20.10 mg
Molar Mass (MW) 96.17 g/mol 116.07 g/mol
Purity (P) To be determined e.g., 99.8%
¹H NMR Signal (δ) ~1.8 ppm (t)~6.3 ppm (s)
Number of Protons (N) 12
Integral (I) e.g., 1.00e.g., 1.15
Calculated Purity 98.7% N/A

Note: Italicized values are examples for calculation purposes.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation & Result weigh_analyte Weigh this compound (m_analyte) weigh_is Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate result Final Purity (% w/w) calculate->result

Caption: Experimental workflow for qNMR purity determination of this compound.

G cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Analyte Integral (I_analyte) formula Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS I_analyte->formula I_IS IS Integral (I_IS) I_IS->formula m_analyte Analyte Mass (m_analyte) m_analyte->formula m_IS IS Mass (m_IS) m_IS->formula N_analyte Analyte Protons (N_analyte) N_analyte->formula N_IS IS Protons (N_IS) N_IS->formula MW_analyte Analyte Molar Mass (MW_analyte) MW_analyte->formula MW_IS IS Molar Mass (MW_IS) MW_IS->formula P_IS IS Purity (P_IS) P_IS->formula result Purity of this compound formula->result

Caption: Logical relationship of the qNMR purity calculation formula.

References

FTIR analysis for monitoring the disappearance of the C-H stretch of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Real-Time Reaction Monitoring Using FTIR Spectroscopy

Topic: Quantitative Analysis of the Disappearance of the 1-Heptyne ≡C-H Stretch

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for real-time monitoring of chemical reactions involving the consumption of a terminal alkyne, using this compound as a model compound. By leveraging Fourier Transform Infrared (FTIR) spectroscopy, the progress of a reaction can be quantitatively assessed by tracking the decrease in absorbance of the characteristic terminal alkyne ≡C-H stretching vibration. This technique provides valuable kinetic data, aids in reaction optimization, and helps in understanding reaction mechanisms without the need for offline sampling and analysis.

Introduction

Terminal alkynes are fundamental building blocks in organic synthesis, participating in a wide array of transformations such as cycloadditions (e.g., click chemistry), hydrogenations, and coupling reactions. The ability to monitor the consumption of the alkyne starting material in real-time is crucial for process control, determining reaction endpoints, and ensuring product quality.[1] FTIR spectroscopy is an ideal analytical tool for this purpose due to its non-destructive nature and the presence of a distinct, strong, and narrow absorption band for the ≡C-H bond stretch in terminal alkynes.[2][3][4] This peak typically appears in a spectral region (around 3300 cm⁻¹) that is often free from interference from other common functional groups, making it an excellent probe for quantitative analysis.[3][5]

Principle of Measurement

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group in the sample. By monitoring the intensity of the ≡C-H stretching peak of this compound over time, a concentration profile of the reactant can be generated. The disappearance of this peak signifies the consumption of the terminal alkyne in the reaction. Modern FTIR spectrometers equipped with rapid-scan capabilities allow for the collection of spectra at high speeds, enabling the monitoring of even fast chemical reactions.[1][6]

Key Vibrational Bands for this compound

The following table summarizes the characteristic infrared absorption frequencies for this compound, with the ≡C-H stretch being the primary focus for this application.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
≡C-H Stretch 3330 - 3270 Strong, Sharp Excellent for quantitative monitoring due to its high intensity and unique position. [2][7]
C≡CStretch2260 - 2100Weak to MediumCan also be monitored, but its intensity is often weak and may be less reliable for quantification.[2][5]
sp³ C-HStretch~2960 - 2850StrongPertains to the alkyl chain; generally used as an internal standard if it remains unchanged during the reaction.
≡C-HBend700 - 610StrongLocated in the fingerprint region, which may have overlapping peaks.[2]

Experimental Protocol

This protocol describes a general procedure for monitoring a reaction where this compound is a reactant. An in-situ Attenuated Total Reflectance (ATR) probe is recommended for direct measurement within the reaction vessel.

5.1. Instrumentation and Materials

  • FTIR Spectrometer with a rapid-scan capable detector (e.g., MCT).

  • In-situ immersion ATR probe (Diamond or ZnSe crystal).

  • Reaction vessel with appropriate stirring and temperature control.

  • This compound (reactant).

  • Co-reactant(s) and catalyst (as required by the specific reaction).

  • Anhydrous solvent (chosen to have minimal interference in the ~3300 cm⁻¹ region).

5.2. Procedure

  • Instrument Setup:

    • Configure the FTIR spectrometer for time-resolved data acquisition. Set the spectral resolution to 4 cm⁻¹ and the scan speed to allow for a suitable time resolution (e.g., one spectrum every 30-60 seconds).[6]

    • Define the data collection range, ensuring it covers the key peaks (e.g., 4000 cm⁻¹ to 600 cm⁻¹).

  • Background Spectrum Collection:

    • Place the ATR probe into the reaction vessel containing only the solvent at the desired reaction temperature.

    • Allow the system to equilibrate and collect a background spectrum. This spectrum will be automatically subtracted from subsequent sample spectra.[8]

  • Initial Reactant Spectrum (t=0):

    • Add a known concentration of this compound to the solvent in the vessel.

    • Stir for complete mixing and record the initial spectrum (t=0). This spectrum provides the starting absorbance of the ≡C-H stretch, corresponding to the initial concentration.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the co-reactant(s) and/or catalyst to the vessel.

    • Immediately start the time-resolved spectroscopic measurement.

    • Collect spectra continuously at the predefined intervals until the ≡C-H peak at ~3300 cm⁻¹ has disappeared or reached a stable minimum, indicating the reaction is complete.

5.3. Data Analysis

  • Spectral Processing:

    • Apply baseline correction to all collected spectra to ensure consistency.

    • Isolate the ≡C-H stretching peak (~3330 - 3270 cm⁻¹).

  • Quantitative Measurement:

    • Measure the absorbance (peak height or integrated peak area) of the ≡C-H stretch for each spectrum collected over time. The integrated area is often more robust.

    • Normalize the absorbance values against the initial (t=0) absorbance to determine the relative concentration of this compound.

  • Kinetic Profile:

    • Plot the normalized absorbance of the ≡C-H peak as a function of time. This plot represents the kinetic profile of this compound consumption.

Data Presentation

The following table provides an example of quantitative data that could be obtained from monitoring a hypothetical reaction.

Table 2: Example Time-Course Data for this compound Consumption

Time (minutes)Absorbance of ≡C-H Stretch (a.u.)Normalized Reactant Concentration (%)
00.854100.0
100.68380.0
200.51259.9
300.35942.0
600.12815.0
900.0344.0
120< 0.01< 1.0

Workflow Visualization

The logical flow of the experimental and data analysis process is illustrated below.

FTIR_Workflow cluster_setup Experimental Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A 1. Configure FTIR for Time-Resolved Scans B 2. Insert ATR Probe into Solvent-Filled Reactor A->B C 3. Collect Background Spectrum B->C D 4. Add this compound Record t=0 Spectrum C->D E 5. Initiate Reaction (Add Co-reactants) D->E F 6. Begin Continuous Data Acquisition E->F G 7. Process Spectra (e.g., Baseline Correction) F->G H 8. Integrate Absorbance of ≡C-H Peak vs. Time G->H I 9. Plot Normalized Absorbance vs. Time H->I J 10. Determine Reaction Endpoint & Calculate Kinetics I->J

Caption: Workflow for monitoring this compound consumption via FTIR.

Conclusion

The use of in-situ FTIR spectroscopy provides a powerful, direct, and efficient method for monitoring the disappearance of the this compound ≡C-H stretch during a chemical reaction. This technique offers significant advantages over traditional offline methods by eliminating the need for quenching and sample preparation, providing real-time kinetic data, and allowing for precise determination of reaction completion. The protocol outlined here can be adapted to a wide variety of reactions involving terminal alkynes, making it a valuable tool for researchers in chemical synthesis and drug development.

References

Application Note: Characterization of the C≡C Triple Bond in 1-Heptyne using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This makes it an invaluable tool for characterizing chemical structures and identifying functional groups. The carbon-carbon triple bond (C≡C) of alkynes, such as 1-heptyne, gives rise to a particularly strong and distinct Raman signal in a spectral region that is typically free from interference from other common functional groups.[1][2] This "silent" region (approximately 1800-2800 cm⁻¹) allows for the unambiguous identification and characterization of the alkyne moiety.[1][3] This application note provides a detailed protocol for the characterization of the triple bond in this compound using Raman spectroscopy, including sample preparation, data acquisition, and spectral analysis.

Principle of the Method

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This energy shift provides a unique fingerprint of the molecule's vibrational modes.

The C≡C stretching vibration in terminal alkynes like this compound results in a significant change in polarizability, leading to a strong Raman scattering signal.[2][4] This signal typically appears in the 2100-2250 cm⁻¹ region of the Raman spectrum.[5] The exact position and intensity of this peak can be influenced by factors such as molecular structure and the local chemical environment.

Experimental Protocol

This protocol outlines the steps for acquiring a Raman spectrum of a neat liquid sample of this compound.

Materials and Equipment
  • Raman Spectrometer (e.g., with a 532 nm or 785 nm laser excitation source)

  • Microscope objective (e.g., 10x, 20x, or 50x)

  • Sample holder (e.g., glass slide, quartz cuvette, or well plate)

  • This compound (liquid)

  • Pipette

  • Safety goggles and gloves

Procedure
  • Instrument Preparation:

    • Turn on the Raman spectrometer and allow the laser to warm up and stabilize according to the manufacturer's instructions.

    • Perform any necessary calibration checks using a standard reference material (e.g., silicon).

  • Sample Preparation:

    • Place a clean glass slide or other suitable substrate on the spectrometer's sample stage.

    • Using a pipette, carefully place a small droplet (typically 5-10 µL) of this compound onto the slide. Alternatively, fill a quartz cuvette with the sample.

  • Data Acquisition:

    • Using the microscope, bring the laser spot into focus on the liquid sample.

    • Set the data acquisition parameters. Typical starting parameters are:

      • Laser Power: 10-50 mW (start with low power to avoid sample heating or degradation)

      • Exposure Time: 1-10 seconds

      • Number of Accumulations: 3-5

      • Spectral Range: 200 - 3500 cm⁻¹ (ensuring the 2100 cm⁻¹ region is covered)

    • Acquire the Raman spectrum.

    • If the signal-to-noise ratio is low, increase the exposure time or the number of accumulations.

  • Data Processing:

    • Perform a baseline correction to remove any broad background fluorescence.

    • Identify and label the key peaks in the spectrum.

Data Presentation and Analysis

The primary peak of interest for the characterization of this compound is the C≡C triple bond stretching vibration.

Vibrational ModeExpected Raman Shift (cm⁻¹)Relative Intensity
C≡C Stretch (Terminal Alkyne)~2118Strong
≡C-H Stretch~3300Medium
C-H Stretches (Alkyl)2850 - 3000Strong
C-H Bends (Alkyl)1375 - 1465Medium
C-C Stretches (Alkyl)Not interpretatively usefulWeak to Medium

Note: The expected Raman shift for the C≡C stretch is based on data for the structurally similar 1-hexyne (B1330390) and is a very close approximation.

The Raman spectrum of this compound will be dominated by the strong C≡C stretching peak around 2118 cm⁻¹. The presence of this sharp, intense peak is a definitive indicator of the terminal alkyne functionality. The ≡C-H stretch will appear as a medium intensity peak around 3300 cm⁻¹. The aliphatic C-H stretching and bending vibrations will also be present in their characteristic regions.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation (Power On, Calibrate) start->instrument_prep sample_prep Sample Preparation (Place this compound on Slide) instrument_prep->sample_prep focus Focus Laser on Sample sample_prep->focus set_params Set Acquisition Parameters (Laser Power, Exposure) focus->set_params acquire Acquire Spectrum set_params->acquire process Process Spectrum (Baseline Correction) acquire->process analyze Analyze Peaks (Identify C≡C Stretch) process->analyze end End analyze->end

Caption: Experimental workflow for Raman analysis of this compound.

Logical Relationship in Data Analysis

Data_Analysis_Logic cluster_peaks Identified Peaks cluster_assignments Assignments raw_spectrum Raw Raman Spectrum baseline_correction Baseline Correction raw_spectrum->baseline_correction peak_identification Peak Identification baseline_correction->peak_identification peak_2118 ~2118 cm⁻¹ peak_identification->peak_2118 peak_3300 ~3300 cm⁻¹ peak_identification->peak_3300 peak_2900 2850-3000 cm⁻¹ peak_identification->peak_2900 assignment Vibrational Mode Assignment peak_2118->assignment peak_3300->assignment peak_2900->assignment assign_cec C≡C Stretch assignment->assign_cec assign_cech ≡C-H Stretch assignment->assign_cech assign_ch Alkyl C-H Stretches assignment->assign_ch conclusion Confirmation of This compound Structure assign_cec->conclusion assign_cech->conclusion assign_ch->conclusion

Caption: Logical flow for the analysis of this compound Raman data.

Conclusion

Raman spectroscopy provides a rapid, straightforward, and highly specific method for the characterization of the carbon-carbon triple bond in this compound. The strong and unambiguous signal for the C≡C stretch in a relatively clear spectral region makes it an ideal technique for the identification and structural verification of alkyne-containing compounds in various research and development settings.

References

Application Note: Synthesis of Elongated Alkynes via Alkylation of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The alkylation of terminal alkynes is a fundamental and powerful strategy in organic synthesis for the formation of new carbon-carbon bonds, allowing for the extension of carbon chains.[1][2][3] This method is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[4] The process takes advantage of the notable acidity of the terminal alkyne's C-H bond (pKa ≈ 25), which is significantly more acidic than the C-H bonds in alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[1][5] This increased acidity is due to the high s-character of the sp-hybridized carbon atom, which stabilizes the resulting acetylide anion.[1][5]

The reaction proceeds via a two-step mechanism. First, a strong base is used to deprotonate the terminal alkyne, 1-heptyne, to generate a highly nucleophilic heptynilide anion.[2][6] Subsequently, this anion acts as a nucleophile in an SN2 reaction with a primary alkyl halide, displacing the halide and forming a new, longer-chain internal alkyne.[1][2][7] The use of primary alkyl halides is crucial, as secondary and tertiary halides tend to undergo E2 elimination due to the strong basicity of the acetylide ion.[1][2] Common strong bases for this transformation include sodium amide (NaNH₂) and organolithium reagents like n-butyllithium (n-BuLi).[8][9] This protocol focuses on the use of n-BuLi in tetrahydrofuran (B95107) (THF), a method known for providing excellent yields.[10]

Data Summary

The following table summarizes representative reaction conditions and expected yields for the alkylation of this compound with various primary alkyl halides. Yields are typically high, especially when using primary iodides or bromides in the presence of an iodide catalyst.[10]

This compound DerivativeAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
This compound1-Iodobutanen-BuLiTHF-78 to RT1275-99[10]
This compound1-Bromobutanen-BuLiTHF-78 to RT12~70-90
This compound1-Bromohexanen-BuLiTHF-78 to RT12~70-90
This compoundBenzyl Bromiden-BuLiTHF-78 to RT1220-72[10]

*Note: Yields for bromides can be significantly improved by adding catalytic amounts of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (Bu₄NI).[10]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Inert Atmosphere Setup (N₂ or Ar) reagents Prepare Reagents (Anhydrous THF, this compound) prep->reagents cool Cool to -78 °C (Dry Ice/Acetone Bath) reagents->cool deprotonation Deprotonation: Add n-BuLi dropwise cool->deprotonation stir1 Stir for 1 hour at -78 °C deprotonation->stir1 alkylation Alkylation: Add Alkyl Halide dropwise stir1->alkylation warm Warm to Room Temp & Stir Overnight alkylation->warm quench Quench Reaction (e.g., sat. NH₄Cl) warm->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

Caption: Experimental workflow for the alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound with a primary alkyl halide (e.g., 1-iodobutane).

Materials and Equipment:

  • Reagents: this compound (C₇H₁₂), n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes), primary alkyl halide (e.g., 1-iodobutane), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium (B1175870) chloride (NH₄Cl), diethyl ether (or other extraction solvent), saturated aqueous sodium chloride (brine), anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, septa, needles and syringes, Schlenk line or balloon with an inert gas (Argon or Nitrogen), dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation of this compound:

    • To the reaction flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) via syringe.

    • Add this compound (1.0 eq) to the THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.[9]

    • While stirring, add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. A color change or slight effervescence may be observed.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium heptynilide anion.

  • Alkylation:

    • Add the primary alkyl halide (1.1 eq) dropwise to the cooled solution.

    • After the addition is complete, keep the flask in the -78 °C bath for another 30 minutes.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (or until reaction completion is confirmed by TLC/GC-MS).

  • Reaction Workup and Extraction:

    • Cool the flask in an ice-water bath.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., diethyl ether).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash sequentially with water and then with saturated brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product via flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure, elongated alkyne.

References

Azide-Alkyne Huisgen Cycloaddition: Synthesis of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the cycloaddition reactions involving 1-heptyne, a terminal alkyne, is crucial for researchers in organic synthesis and drug development. This versatile building block participates in several powerful ring-forming reactions, most notably the Huisgen 1,3-dipolar cycloaddition and the Diels-Alder reaction. These reactions provide efficient pathways to complex molecular architectures, such as triazoles and cyclohexene (B86901) derivatives, which are significant in medicinal chemistry and materials science.

The application of these reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—has revolutionized bioconjugation and drug discovery by offering a reliable method for linking molecules under mild, often biological, conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the key cycloaddition reactions of this compound.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, such as this compound, is a highly efficient method for the synthesis of 1,2,3-triazole rings.[4][5] This reaction can be conducted under thermal conditions or with catalysis, which significantly improves its rate and regioselectivity.

Application Notes

The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry due to its stability, aromaticity, and ability to form hydrogen bonds, making it a common feature in antimicrobial, anti-inflammatory, and anticancer agents.[6] The cycloaddition of this compound with various organic azides allows for the modular synthesis of libraries of 1,4- or 1,5-disubstituted triazoles, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[3][7]

  • Thermal Huisgen Cycloaddition : The uncatalyzed reaction requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers when using a terminal alkyne like this compound.[1][4] This lack of regioselectivity limits its application where a single isomer is required.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent "click" reaction. It is characterized by its high yield, mild reaction conditions (often in aqueous media), and excellent regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][4] The reaction's bioorthogonality makes it suitable for labeling complex biomolecules.[2][8] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4][9]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysis provides exclusive access to the 1,5-disubstituted triazole isomer.[1] This catalytic system complements CuAAC, allowing for precise control over the triazole substitution pattern, which is critical for tuning the biological activity of drug candidates.

Data Presentation: Azide-Alkyne Cycloaddition of this compound

Reaction TypeCatalyst/ConditionsProduct (Regioisomer)Typical YieldReference
Thermal CycloadditionHeat (e.g., 98 °C)Mixture of 1,4- and 1,5-isomersVariable[4]
CuAACCu(I) (e.g., CuSO₄/Na-ascorbate)1,4-disubstituted>90%[6][10]
RuAACRu catalyst (e.g., Cp*RuCl)1,5-disubstitutedGood to Excellent[1]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-pentyl-1H-1,2,3-triazole

This protocol describes the CuAAC reaction between this compound and benzyl (B1604629) azide.

Materials:

  • This compound (96.2 mg, 1.0 mmol)

  • Benzyl azide (133.1 mg, 1.0 mmol)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (12.5 mg, 0.05 mmol, 5 mol%)

  • Sodium ascorbate (B8700270) (19.8 mg, 0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1 mixture, 10 mL)

  • Stir bar and 25 mL round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzyl azide (1.0 mmol), and the t-butanol/water (1:1) solvent (10 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in ~0.5 mL water).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol in ~0.5 mL water).

  • Add the CuSO₄ solution to the reaction flask, followed by the sodium ascorbate solution. The solution may turn heterogeneous or change color.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 1-benzyl-4-pentyl-1H-1,2,3-triazole.

Visualization: Catalytic Cycles of Azide-Alkyne Cycloaddition

CuAAC_RuAAC_Cycles cluster_CuAAC Cu(I)-Catalyzed Cycle (CuAAC) for 1,4-Isomer cluster_RuAAC Ru(II)-Catalyzed Cycle (RuAAC) for 1,5-Isomer CuAAC_Start This compound + Benzyl Azide Cu_acetylide Copper(I) Acetylide Intermediate CuAAC_Start->Cu_acetylide + Cu(I) CuI_cat Cu(I) Catalyst Metallacycle_Cu Six-membered Copper Metallacycle Cu_acetylide->Metallacycle_Cu + Azide Triazolide_Cu Copper Triazolide Metallacycle_Cu->Triazolide_Cu Ring Contraction Product_1_4 1,4-Triazole Product Triazolide_Cu->Product_1_4 Protonolysis Product_1_4->CuI_cat Regenerates RuAAC_Start This compound + Benzyl Azide Ru_vinylidene Ruthenium Vinylidene Intermediate RuAAC_Start->Ru_vinylidene + Ru(II) RuII_cat Ru(II) Catalyst Metallacycle_Ru Six-membered Ruthenium Metallacycle Ru_vinylidene->Metallacycle_Ru + Azide Triazolide_Ru Ruthenium Triazolide Metallacycle_Ru->Triazolide_Ru Cyclization Product_1_5 1,5-Triazole Product Triazolide_Ru->Product_1_5 Product Release Product_1_5->RuII_cat Regenerates Diels_Alder_Workflow start Start crack Crack Dicyclopentadiene (Retro-Diels-Alder at ~180°C) start->crack distill Distill Cyclopentadiene Monomer (40-42°C) crack->distill react Combine Monomer with this compound in a Sealed Tube distill->react heat Heat Reaction Mixture (e.g., 160-170°C, 6-8h) react->heat cool Cool to Room Temperature heat->cool workup Workup: Remove Volatiles cool->workup purify Purification (Vacuum Distillation or Chromatography) workup->purify product Final Product: Bicyclic Adduct purify->product

References

Application Notes and Protocols for the Use of 1-Heptyne in the Synthesis of Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-heptyne, a versatile C7 terminal alkyne, as a key building block in the synthesis of potential agrochemical compounds. While this compound is recognized as a precursor in the agrochemical industry, specific, publicly detailed synthetic routes for commercialized agrochemicals employing this starting material are often proprietary. Therefore, this guide focuses on the fundamental synthesis of this compound itself and illustrates its application in the construction of a representative heterocyclic scaffold, a common motif in modern fungicides, herbicides, and insecticides. The protocols and data presented herein are designed to serve as a practical resource for researchers engaged in the discovery and development of novel active ingredients for crop protection.

Application Note 1: Synthesis of the Key Building Block, this compound

This compound is a fundamental starting material for introducing a linear seven-carbon chain with a terminal alkyne functionality. This reactive group can undergo a variety of chemical transformations, making it a valuable component in the synthesis of more complex molecules. The following protocol details a common and efficient method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Alkylation of Acetylene (B1199291)

This protocol describes the synthesis of this compound from the reaction of sodium acetylide with 1-bromopentane (B41390) in liquid ammonia (B1221849).

Materials:

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Acetylene gas (C₂H₂)

  • 1-Bromopentane (C₅H₁₁Br)

  • Concentrated aqueous ammonia

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine (NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 3L three-necked flask

  • Cold bath (e.g., dry ice/acetone)

  • Gas inlet tube

  • Stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a 3L three-necked flask with a stirrer, a gas inlet tube, and a dropping funnel. Place the flask in a cold bath and cool to -40°C.

  • Introduce approximately 1 L of liquid ammonia into the flask by condensing ammonia gas.

  • Bubble acetylene gas continuously through the liquid ammonia.

  • Carefully and slowly add 46.0 g (2.0 mol) of sodium metal, cut into small pieces, to the solution over a period of 1 hour.

  • Once the sodium has reacted to form sodium acetylide, add 302.1 g (2.0 mol) of 1-bromopentane dropwise from the dropping funnel over 1-2 hours, maintaining the temperature at -40°C.

  • After the addition is complete, remove the cold bath and allow the reaction mixture to slowly warm to room temperature.

  • Carefully quench the reaction by adding 200 mL of concentrated aqueous ammonia.

  • Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer.

  • Wash the organic layer successively with dilute hydrochloric acid, saturated aqueous sodium carbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Data Presentation
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles (mol)Yield (g)Yield (%)Purity (%)
SodiumNa22.9946.0 g2.0---
1-BromopentaneC₅H₁₁Br151.04302.1 g2.0---
This compoundC₇H₁₂96.17--153.9 g8097

Visualization: Synthesis of this compound

G cluster_reagents Reagents cluster_products Product Na Sodium (Na) Sodium_Acetylide Sodium Acetylide Intermediate Na->Sodium_Acetylide + Acetylene + NH₃ Acetylene Acetylene (C₂H₂) NH3 Liquid Ammonia (NH₃, -40°C) Bromopentane 1-Bromopentane Heptyne This compound Sodium_Acetylide->Heptyne + 1-Bromopentane

Caption: Synthetic pathway for this compound production.

Application Note 2: Representative Synthesis of a Pyrazole-Based Agrochemical Scaffold Using this compound

This section outlines a hypothetical, yet plausible, synthetic route to a 3-pentyl-1H-pyrazole derivative, a common scaffold in various fungicides and herbicides. This example is intended to demonstrate the utility of this compound in constructing such heterocyclic systems, particularly through the application of Sonogashira coupling, a powerful C-C bond-forming reaction.

Hypothetical Synthetic Pathway

The overall strategy involves the Sonogashira coupling of this compound with a suitable halogenated pyrazole (B372694) precursor, followed by further functionalization if required. This approach allows for the direct introduction of the pentyl side-chain, originating from this compound, onto the pyrazole ring.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodo-1H-pyrazole

This protocol details the synthesis of 4-(hept-1-yn-1-yl)-1H-pyrazole, a key intermediate in our representative pathway.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add dry toluene (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(hept-1-yn-1-yl)-1H-pyrazole.

Data Presentation
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (mg)Yield (%)
4-Iodo-1H-pyrazoleC₃H₃IN₂193.981.0--
This compoundC₇H₁₂96.171.2--
4-(hept-1-yn-1-yl)-1H-pyrazoleC₁₀H₁₄N₂162.23-13885

Visualization: Hypothetical Agrochemical Synthesis Pathway

G Heptyne This compound CoupledProduct 4-(Hept-1-yn-1-yl)-1H-pyrazole Heptyne->CoupledProduct IodoPyrazole 4-Iodo-1H-pyrazole IodoPyrazole->CoupledProduct Sonogashira Coupling ReducedProduct 4-Heptyl-1H-pyrazole CoupledProduct->ReducedProduct Reduction (e.g., H₂, Pd/C) FinalProduct Functionalized Pyrazole (Agrochemical Candidate) ReducedProduct->FinalProduct Further Functionalization

Caption: Representative pathway to a pyrazole agrochemical.

Disclaimer: The synthetic protocols provided are for informational and research purposes only. All chemical reactions should be carried out by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The hypothetical pathway is illustrative and does not represent the synthesis of a specific commercial product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Heptyne via Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-heptyne through dehydrohalogenation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydrohalogenation to produce this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction due to insufficient base.For terminal alkynes like this compound, at least three equivalents of a strong base (e.g., sodium amide) are often necessary. Two equivalents are for the two E2 elimination steps, and a third is to deprotonate the terminal alkyne, driving the equilibrium forward.[1]
Inactive or degraded base.Use fresh, properly stored strong bases (e.g., NaNH₂, n-BuLi). Sodium amide can react with moisture and air, reducing its effectiveness.[2]
Reaction temperature is too low.While some reactions are initiated at low temperatures (e.g., -78 °C with n-BuLi), they may require warming to room temperature to go to completion.[3] For reactions with KOH, elevated temperatures (e.g., 200°C) may be required, especially for the second elimination from a vinyl halide.[4]
Poor quality starting material.Ensure the purity of the dihaloheptane starting material. Impurities can interfere with the reaction.
Formation of Isomeric Byproducts Allene (B1206475) formation: Elimination from a haloalkene with adjacent hydrogens can lead to allene formation.[1]Allenes are generally less stable than alkynes, so optimizing reaction time and temperature may favor the alkyne product.[1]
Internal alkyne (e.g., 2-heptyne) formation: Isomerization of the terminal alkyne to a more stable internal alkyne can occur, especially at higher temperatures or with certain bases.[5][6]Use a very strong base like sodium amide (NaNH₂) which forms the terminal acetylide salt, preventing isomerization. A subsequent quench with a mild acid will protonate the acetylide to give the terminal alkyne.[7] Avoid excessively high temperatures if not necessary for the elimination.
Incomplete Reaction (Vinyl Halide Intermediate Detected) Insufficient reaction time or temperature.The second dehydrohalogenation step to form the alkyne from the vinyl halide intermediate can be slower than the first.[4] Increase the reaction time or temperature as needed while monitoring for byproduct formation.
Weaker base used.Strong bases like sodium amide are more effective for the double dehydrohalogenation than weaker bases like potassium hydroxide (B78521).[1][4]
Difficulty in Product Purification Co-distillation of product with solvent or byproducts.This compound has a boiling point of 99-100 °C.[8] Careful fractional distillation is required to separate it from solvents and byproducts with similar boiling points.
Presence of acidic impurities.Washing the organic phase with a dilute acid, followed by a sodium bicarbonate solution and brine during the workup can help remove basic and acidic impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the dehydrohalogenation synthesis of this compound?

A1: The most common starting materials are vicinal dihalides (e.g., 1,2-dibromoheptane (B1620216) or 1,2-dichloroheptane) and geminal dihalides (e.g., 1,1-dichloroheptane).[1][10] These are typically prepared from 1-heptene (B165124) or heptaldehyde, respectively.[1]

Q2: Which strong base is best for synthesizing this compound?

A2: Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic and highly effective base for this transformation, as it is strong enough to effect the double elimination and form the terminal acetylide, preventing isomerization.[1][7][10] n-Butyllithium (n-BuLi) is also a very effective strong base for this purpose.[3] Fused potassium hydroxide (KOH) at high temperatures can also be used, but may lead to isomerization to the more stable internal alkyne.[4]

Q3: Why are three equivalents of base sometimes required for the synthesis of terminal alkynes?

A3: Two equivalents of the strong base are required to carry out the two successive E2 elimination reactions that form the alkyne. The third equivalent is necessary to deprotonate the acidic terminal proton of the this compound product, forming a sodium acetylide. This irreversible deprotonation shifts the overall equilibrium of the reaction to favor the formation of the terminal alkyne. A final workup step with a proton source (like water or dilute acid) is then needed to obtain the neutral this compound.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.[3]

Q5: What are the key safety precautions when working with strong bases like sodium amide and n-butyllithium?

A5: Both sodium amide and n-butyllithium are highly reactive and require careful handling in an inert, anhydrous atmosphere (e.g., under nitrogen or argon) to prevent reaction with air and moisture.[2][11] They are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[2][12] It is crucial to have appropriate quenching procedures and fire-fighting equipment for reactive metal reagents (e.g., a Class D fire extinguisher for sodium amide) readily available.[2]

Q6: How can I confirm the identity and purity of my this compound product?

A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and provides the molecular weight of the compound.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, confirming the presence of the terminal alkyne.[15][16]

Experimental Protocols

Protocol 1: Dehydrohalogenation of 1,1-Dichloro-1-heptene (B15480811) using n-Butyllithium

This protocol details the conversion of a geminal dihalide to this compound.

Materials:

  • 1,1-Dichloro-1-heptene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 1,1-dichloro-1-heptene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[3]

Protocol 2: Synthesis of this compound from Acetylene (B1199291) and 1-Bromopentane (B41390)

This protocol describes the synthesis of this compound via alkylation of acetylene.

Materials:

  • Liquid ammonia

  • Acetylene gas

  • Metallic sodium

  • 1-Bromopentane

  • Concentrated aqueous ammonia

  • Dilute hydrochloric acid

  • Saturated aqueous sodium carbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask cooled to -40°C, condense approximately 1 L of ammonia gas.

  • Continuously bubble acetylene gas through the liquid ammonia.

  • Slowly add small pieces of metallic sodium (2.0 mol) to the solution over 1 hour.

  • Add 1-bromopentane (2.0 mol) dropwise over 1-2 hours.

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 200 mL of concentrated aqueous ammonia.

  • Separate the organic phase and wash successively with dilute hydrochloric acid, saturated aqueous sodium carbonate solution, and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and distill to obtain this compound.[9] (Yield: ~80%, Purity: ~97%[9])

Visualizations

Dehydrohalogenation_Workflow cluster_start Starting Material Preparation cluster_dihalide Dihaloheptane Synthesis cluster_reaction Dehydrohalogenation cluster_product Product Formation & Workup 1_Heptene 1-Heptene Vicinal_Dihalide 1,2-Dihaloheptane 1_Heptene->Vicinal_Dihalide Halogenation (e.g., Br2) Heptaldehyde Heptaldehyde Geminal_Dihalide 1,1-Dihaloheptane Heptaldehyde->Geminal_Dihalide e.g., PCl5 Reaction_Step Double Elimination (Strong Base, e.g., NaNH2) Vicinal_Dihalide->Reaction_Step Geminal_Dihalide->Reaction_Step Product This compound Reaction_Step->Product Workup Aqueous Workup & Purification (Distillation) Product->Workup

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Base Check Base: - Equivalents (≥3 for terminal) - Freshness/Activity Start->Check_Base Potential Cause Check_Temp Check Reaction Temperature & Time Start->Check_Temp Potential Cause Check_Isomers Isomeric Byproducts (Allene, 2-Heptyne) Detected by GC-MS/NMR? Start->Check_Isomers Product Analysis Base_Issue Increase base equivalents or use fresh base. Check_Base->Base_Issue If inadequate Temp_Issue Increase reaction time or temperature. Check_Temp->Temp_Issue If insufficient Isomer_Yes Use NaNH2 to form acetylide salt. Avoid high temperatures. Check_Isomers->Isomer_Yes Yes Isomer_No Proceed with purification. Check_Isomers->Isomer_No No Base_Issue->Check_Isomers Temp_Issue->Check_Isomers Final_Product Pure this compound Isomer_Yes->Final_Product Isomer_No->Final_Product

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Preventing side reactions during the synthesis of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 1-heptyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low yield of this compound with the presence of a higher-boiling point byproduct.

  • Question: My synthesis of this compound from acetylene (B1199291) and 1-bromopentane (B41390) resulted in a low yield, and I've isolated a significant amount of a higher-boiling point byproduct. What is the likely cause and how can I prevent it?

  • Answer: The most probable cause is the homocoupling of this compound, a side reaction known as Glaser coupling, to form 1,3-diynes.[1][2] This is particularly common when copper catalysts are used or when the reaction mixture is exposed to oxygen (air), which can oxidize catalyst residues.[1][2]

    Preventative Measures:

    • Maintain an Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any catalyst residues.

    • Add a Reducing Agent: The addition of a reducing agent can prevent the oxidation of the catalyst required for Glaser coupling.[1][2]

    • Low-Temperature Workup: If a copper catalyst is used, it is crucial to keep the reaction mixture at a low temperature (below -28 °C) before and during exposure to air and to remove the copper catalyst promptly.[1]

    • Protecting Groups: While it adds extra steps, the use of a protecting group like a trimethylsilyl (B98337) group on the alkyne can prevent this side reaction.[1]

Issue 2: The final product is contaminated with an isomeric alkyne.

  • Question: My final product shows the presence of 2-heptyne (B74451) and/or 3-heptyne (B1585052) in addition to the desired this compound. How can I avoid this isomerization?

  • Answer: The isomerization of terminal alkynes to more stable internal alkynes can be catalyzed by strong bases or certain transition metals. This can occur during the synthesis or workup.

    Preventative Measures:

    • Choice of Base and Solvent: When using a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), the reaction conditions are generally effective for producing the terminal alkyne.[3][4] However, prolonged reaction times or elevated temperatures during workup in the presence of residual base can promote isomerization.

    • Careful Workup: Quench the reaction carefully with a proton source (e.g., ammonium (B1175870) chloride or water) at a low temperature to neutralize the strong base and prevent post-reaction isomerization.

    • Avoid Certain Catalysts: Some transition metal catalysts used for other transformations can also catalyze alkyne isomerization.[5][6][7] If using a metal-catalyzed synthesis route, ensure the chosen catalyst is selective for the desired reaction and does not promote isomerization under the reaction conditions.

Issue 3: Formation of a polymeric or tar-like substance in the reaction vessel.

  • Question: My reaction mixture has become viscous and contains a significant amount of an insoluble, tarry material, leading to a difficult workup and low yield. What is causing this polymerization?

  • Answer: Alkynes, including this compound, can undergo polymerization, which can be initiated by radicals, transition metals, or acidic conditions.[8][9]

    Preventative Measures:

    • Control Reaction Temperature: Exothermic reactions can lead to localized heating, which can initiate polymerization. Maintain strict temperature control throughout the reaction.

    • Use of Inhibitors: In some cases, the addition of a radical inhibitor may be beneficial, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.

    • Purified Reagents and Solvents: Impurities in reagents or solvents can sometimes act as initiators for polymerization. Use freshly distilled or high-purity materials.

    • Minimize Exposure to Air: Oxygen can contribute to radical formation, so maintaining an inert atmosphere is beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing this compound?

A1: The most common methods for the synthesis of this compound include:

  • Alkylation of Acetylide: This involves the reaction of a metal acetylide (formed from acetylene and a strong base like sodium amide) with an alkyl halide (e.g., 1-bromopentane).[3][4][10] This is often a high-yield and efficient method.

  • Dehydrohalogenation: This method involves the elimination of a hydrogen halide from a dihaloalkane (e.g., 1,1- or 1,2-dibromoheptane) using a strong base.[8]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide can be adapted for the synthesis of this compound, for example, by coupling acetylene with 1-bromopentane.[8]

Q2: How can I minimize the formation of di-alkylation byproducts when using the acetylide alkylation method?

A2: Di-alkylation occurs when the initially formed this compound is deprotonated and reacts with another molecule of the alkyl halide. To minimize this:

  • Use a slight excess of the acetylide relative to the alkyl halide.

  • Add the alkyl halide slowly to the acetylide solution to maintain a low concentration of the alkylating agent.

  • Keep the reaction temperature low to favor the mono-alkylation reaction.

Q3: What is the recommended method for the purification of this compound?

A3: Fractional distillation is the most common and effective method for purifying this compound, as its boiling point (99-100 °C) is typically well-separated from those of common starting materials and byproducts.[8] For removal of acidic impurities, a wash with a mild base (e.g., sodium bicarbonate solution) can be performed before distillation. If isomeric alkynes are present, careful fractional distillation with a high-efficiency column may be necessary.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthesis MethodTypical ReagentsTypical YieldKey AdvantagesCommon Side Reactions
Acetylide AlkylationAcetylene, NaNH₂, 1-bromopentane80-95%High yield, readily available starting materials.[3]Di-alkylation, elimination of HX from alkyl halide.
Dehydrohalogenation1,2-Dibromoheptane, strong baseModerate to GoodUtilizes different starting materials.[8]Isomerization to internal alkynes.
Sonogashira CouplingAcetylene, 1-bromopentane, Pd catalyst, Cu co-catalyst, baseHighMild conditions, good functional group tolerance.[8]Homocoupling (Glaser coupling).[1][2]

Experimental Protocols

Protocol: Synthesis of this compound via Acetylide Alkylation

This protocol is a representative procedure for the synthesis of this compound from acetylene and 1-bromopentane.

Materials:

  • Liquid ammonia

  • Sodium metal

  • Acetylene gas

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Maintain a positive pressure of dry nitrogen.

  • Formation of Sodium Amide: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Then, add the remaining sodium metal in small pieces until a persistent blue color is observed.

  • Formation of Sodium Acetylide: Bubble dry acetylene gas through the sodium amide solution. The disappearance of the blue color indicates the formation of sodium acetylide.

  • Alkylation: Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the sodium acetylide suspension at -78 °C over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

Troubleshooting_Workflow start Synthesis of this compound Complete check_purity Analyze Product (GC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure this compound is_pure->end Yes identify_byproduct Identify Byproduct(s) is_pure->identify_byproduct No high_bp High Boiling Point Byproduct? identify_byproduct->high_bp isomer Isomeric Byproduct? high_bp->isomer No glaser Likely Glaser Coupling high_bp->glaser Yes polymer Polymeric Material? isomer->polymer No isomerization Likely Isomerization isomer->isomerization Yes polymerization Likely Polymerization polymer->polymerization Yes solution_glaser Troubleshooting: - Use inert atmosphere - Low temp. workup - Add reducing agent glaser->solution_glaser solution_isomerization Troubleshooting: - Control temperature - Careful workup - Check base/catalyst isomerization->solution_isomerization solution_polymerization Troubleshooting: - Strict temp. control - Use inhibitors - Purify reagents polymerization->solution_polymerization

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

Glaser_Coupling_Prevention cluster_reaction Glaser Coupling Pathway cluster_prevention Prevention Strategies alkyne1 This compound coupled_product 1,3-Diyne (Byproduct) alkyne1->coupled_product alkyne2 This compound alkyne2->coupled_product catalyst Cu(I) Catalyst oxidized_catalyst Cu(II) Catalyst catalyst->oxidized_catalyst Oxidation oxidant Oxygen (Air) oxidant->catalyst oxidized_catalyst->coupled_product Catalyzes Coupling reducing_agent Reducing Agent reducing_agent->oxidized_catalyst Prevents formation inert_atmosphere Inert Atmosphere (N2, Ar) inert_atmosphere->oxidant Excludes low_temp Low Temperature low_temp->catalyst Slows oxidation

Caption: Mechanism of Glaser coupling and points of intervention for its prevention.

Synthesis_Workflow start Start: Reagents step1 1. Prepare Sodium Acetylide in Liquid Ammonia start->step1 step2 2. Add 1-Bromopentane (Slowly, at low temp) step1->step2 step3 3. Reaction (Allow to warm) step2->step3 step4 4. Quench with NH4Cl (aq) step3->step4 step5 5. Aqueous Workup & Extraction step4->step5 step6 6. Dry and Concentrate step5->step6 step7 7. Fractional Distillation step6->step7 end Pure this compound step7->end

Caption: Experimental workflow for the synthesis of this compound via acetylide alkylation.

References

Troubleshooting low yields in 1-Heptyne Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide provides troubleshooting advice and frequently asked questions specifically for reactions involving 1-heptyne.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with this compound has a very low yield, and I'm recovering most of my starting aryl halide. What are the likely causes?

A1: Low conversion is a common issue that can often be traced back to the catalyst's activity or the reactivity of your coupling partners.

  • Inactive Catalyst: The active Pd(0) catalyst can decompose into palladium black, an inactive form.[1] This is often caused by exposure to oxygen, impurities in reagents or solvents, or excessively high temperatures.[1] Ensure your solvents and amine base are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[1][2]

  • Unreactive Aryl Halide: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl.[1] Aryl chlorides are particularly challenging and often require specialized, bulky, electron-rich phosphine (B1218219) ligands and higher reaction temperatures to facilitate the oxidative addition step, which is frequently the rate-limiting step. If possible, switching from an aryl chloride to a bromide or iodide can significantly improve yields.

  • Improper Pre-catalyst Activation: Many protocols use Pd(II) pre-catalysts, such as Pd(PPh₃)₂Cl₂, which must be reduced to the active Pd(0) species in the reaction mixture.[3] This reduction can be performed by an amine, a phosphine ligand, or the alkyne itself (leading to some homocoupling).[3][4] If this activation is inefficient, the catalytic cycle will not proceed effectively.

Q2: I'm observing a significant amount of a byproduct that I believe is the homocoupled dimer of this compound (Glaser coupling). How can I prevent this?

A2: The formation of alkyne dimers is a very common side reaction in copper-catalyzed Sonogashira couplings.[3]

  • Presence of Oxygen: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[3][5][6] Performing the reaction under a strictly inert atmosphere is crucial for minimizing this side reaction.[1]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an effective strategy.[3][7] These systems avoid the formation of the copper acetylide intermediate that leads to dimerization.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, which can disfavor the homocoupling pathway relative to the desired cross-coupling.[1]

  • Use of a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce the amount of homocoupled byproduct.[6]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate is a visual indicator of catalyst decomposition into "palladium black".[1] This agglomerated palladium is catalytically inactive and is a common reason for reaction failure. To prevent this:

  • Ensure Rigorous Degassing: Oxygen is a primary culprit in catalyst decomposition.[1][3] Degas all solvents and liquid reagents (e.g., amine base) thoroughly before use.

  • Use High-Purity Reagents: Impurities can poison the catalyst. Use fresh, high-purity reagents and solvents.[1] Anecdotal evidence suggests that filtering the amine base through a plug of silica (B1680970) or alumina (B75360) immediately before use can be beneficial.[4]

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[4] If you are using THF and experiencing this issue, consider switching to an alternative solvent like toluene (B28343) or DMF.[8]

  • Control Temperature: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.[1]

Q4: How do I choose the optimal base and solvent for my this compound coupling?

A4: The base and solvent are not inert components; they play a crucial role in the reaction's success.[8][9]

  • Base Selection: The base is required to neutralize the hydrogen halide (e.g., HBr, HI) generated during the catalytic cycle.[3] Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are very common and can often serve as the solvent as well.[3][10] Inorganic bases such as K₃PO₄ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[11][12] The choice of base can significantly influence catalytic activity.[9]

  • Solvent Selection: The ideal solvent must dissolve the various organic and inorganic components of the reaction.[8] Common choices include DMF, THF, dioxane, and toluene. The solvent can impact reaction rates and even product selectivity.[8] For instance, in one study on a related reaction, toluene provided a 93% yield, whereas THF and MeCN resulted in yields of only 63% and 64%, respectively.[8] Recent developments have also focused on more sustainable solvents like water.[9][10]

Data on Sonogashira Reaction Conditions & Yields

The following table summarizes yields obtained for Sonogashira couplings under various optimized conditions, demonstrating the impact of different catalysts, solvents, and bases.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneThis compoundMagnetic Pd–Fe Oxide NPs (Cu-free)Et₃NWater8095[13]
IodobenzenePhenylacetylenePd(OAc)₂ / SPhos (Cu-free)Et₃NWater50~99[9][10]
Phenyl Sulfoxonium Triflatep-TolyacetylenePd(OAc)₂ / 2,2'-bipyridine (B1663995) (Cu-free)Cs₂CO₃DCM5099[11]
IodobenzenePhenylacetylenePd/Fe₃O₄ (Carbonylative, Cu-free)Et₃NToluene13093[8]
IodobenzenePhenylacetylenePd/Fe₃O₄ (Carbonylative, Cu-free)Et₃NTHF13063[8]

Detailed Experimental Protocol

Copper-Free Sonogashira Coupling of an Aryl Iodide with this compound in an Aqueous Medium

This protocol is adapted from a sustainable, copper-free method that minimizes homocoupling byproducts.[9][10]

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., 0.25 mol% Pd(OAc)₂ with an appropriate ligand like SPhos)

  • Triethylamine (Et₃N) (5.0 eq)

  • Deionized, degassed water

  • Schlenk flask or other suitable reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: Add the aryl iodide (1.0 eq) and the palladium catalyst system to a Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed water, followed by the degassed triethylamine.

  • Alkyne Addition: Add the this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 50°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically a few hours), cool the mixture to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Sonogashira Coupling check_sm Analyze Crude Reaction: Starting Material (SM) Present? start->check_sm homocoupling Analyze Crude Reaction: Homocoupling Product Present? check_sm->homocoupling No catalyst Issue: Catalyst Inactivity or Decomposition check_sm->catalyst Yes reactivity Issue: Low Halide Reactivity (e.g., Ar-Cl) check_sm->reactivity Yes conditions Issue: Suboptimal Conditions check_sm->conditions Yes oxygen_issue Issue: Oxygen Contamination homocoupling->oxygen_issue Yes solution_catalyst Solution: 1. Use fresh, high-purity reagents. 2. Ensure rigorous degassing. 3. Avoid high temperatures. 4. Consider alternative solvents (not THF). catalyst->solution_catalyst solution_reactivity Solution: 1. Switch to Ar-Br or Ar-I. 2. Use specialized bulky, electron-rich ligands. 3. Increase reaction temperature carefully. reactivity->solution_reactivity solution_conditions Solution: 1. Screen different bases (e.g., Et3N, Cs2CO3). 2. Screen different solvents (e.g., Toluene, DMF). 3. Optimize temperature and concentration. conditions->solution_conditions solution_oxygen Solution: 1. Ensure rigorous degassing of all reagents. 2. Maintain a strict inert (N2/Ar) atmosphere. 3. Consider a copper-free protocol. oxygen_issue->solution_oxygen

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Caption: The Sonogashira coupling catalytic cycle.[3]

References

Technical Support Center: Purification of Synthetic 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-heptyne. The following sections offer detailed methods for removing impurities and ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurities present in synthetic this compound largely depend on the synthetic route employed.

  • From Alkylation of Acetylide: If synthesized by the reaction of an acetylide (e.g., sodium acetylide) with an alkyl halide (e.g., 1-bromopentane), common impurities include unreacted 1-bromopentane (B41390) and residual solvents.[1][2][3]

  • From Dehydrohalogenation: Synthesis via dehydrohalogenation of a dihaloalkane (e.g., 1,2-dibromoheptane) can result in isomeric alkynes, vinyl halides, and residual starting material.

Q2: Which purification method is most suitable for my this compound sample?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with significantly different boiling points, such as residual 1-bromopentane (Boiling Point: ~129-130°C) from this compound (Boiling Point: ~99-100°C).[1][4][5]

  • Extractive Distillation: This technique is useful for separating impurities with boiling points very close to this compound, where simple fractional distillation is inefficient. It involves adding a solvent that alters the relative volatility of the components.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity (>99.5%), preparative GC is the method of choice, although it is typically used for smaller sample sizes.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity of volatile organic compounds like this compound.[6] It allows for the separation of different components in your sample and their identification based on their mass spectra.

Data Presentation: Comparison of Purification Methods

Purification TechniqueTypical Initial PurityAchievable Final PurityAdvantagesDisadvantages
Fractional Distillation 85-95%>98%[7]Scalable, cost-effective, good for removing non-volatile impurities and solvents.[7]May not separate compounds with very close boiling points; potential for thermal degradation of sensitive compounds.[7]
Extractive Distillation 85-95%>99%Effective for separating azeotropes and close-boiling mixtures.Requires selection of a suitable solvent and an additional step for solvent recovery.
Preparative GC 90-98%>99.5%High-resolution separation, suitable for achieving very high purity.Limited sample capacity, more expensive equipment, and lower throughput.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. It is advisable to keep the system under an inert atmosphere to prevent oxidation.[8]

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. The vapor will slowly rise through the fractionating column. If the condensation ring stalls, you may need to increase the heat slightly or insulate the column.[8]

  • Collect any low-boiling fractions in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound (99-100°C), change the receiving flask to collect the purified product.[4][5]

  • Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure fraction.[8]

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask to avoid distilling to dryness.[9]

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purity Assessment by GC-MS

This protocol outlines a general procedure for analyzing the purity of a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Final hold: Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Dilute a small amount of the purified this compound in a volatile solvent like hexane.

  • Injection: Inject the diluted sample into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison with a standard or library mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Issue 1: Poor separation during fractional distillation.

  • Symptom: The distillate is still impure, or the boiling point is not sharp.

  • Possible Cause & Solution:

    • Inefficient Column: The fractionating column may not have enough theoretical plates.

      • Solution: Use a longer or more efficient column (e.g., a packed column instead of a Vigreux).

    • Distillation Rate Too Fast: Heating the mixture too quickly can lead to poor separation.[9]

      • Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation is key.[8]

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil.[8]

Issue 2: Product loss during purification.

  • Symptom: Low yield of purified this compound.

  • Possible Cause & Solution:

    • Leaky Joints: Poorly sealed joints can lead to the escape of vapor.

      • Solution: Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.[9]

    • Volatility of Product: this compound is a volatile compound.

      • Solution: Cool the receiving flask in an ice bath to minimize evaporative losses.[8]

    • Column Holdup: A significant amount of product can be retained on the surface of the packing material in the column.

      • Solution: For small-scale distillations, a Vigreux column may be preferable to a packed column to minimize holdup.

Issue 3: Tailing or broad peaks in GC analysis.

  • Symptom: The peaks in the gas chromatogram are not sharp and symmetrical.

  • Possible Cause & Solution:

    • Column Overloading: Injecting too much sample can saturate the column.

      • Solution: Dilute the sample further or reduce the injection volume.

    • Active Sites in the Inlet or Column: Polar impurities or degradation products can interact with the column.

      • Solution: Use a deactivated inlet liner and ensure the column is in good condition.

    • Improper Flow Rate: The carrier gas flow rate may not be optimal.

      • Solution: Optimize the carrier gas flow rate for the specific column and analysis.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Crude this compound in Round-Bottom Flask B Assemble Fractional Distillation Apparatus A->B C Gentle Heating B->C D Collect Low-Boiling Impurities C->D E Collect Pure this compound (99-100°C) D->E F Stop Distillation E->F G Purity Analysis (GC-MS) F->G

Caption: Experimental workflow for the purification of this compound by fractional distillation.

Troubleshooting_Distillation start Impure Distillate cause1 Distillation Rate Too Fast? start->cause1 solution1 Reduce Heating Rate cause1->solution1 Yes cause2 Inefficient Column? cause1->cause2 No solution2 Use Longer or Packed Column cause2->solution2 Yes cause3 Poor Insulation? cause2->cause3 No solution3 Insulate Column cause3->solution3 Yes

Caption: Decision tree for troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-heptyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of this compound, providing targeted solutions and best practices to enhance regioselectivity.

Hydration of this compound

Q1: I am trying to synthesize 2-heptanone (B89624) from this compound via hydration, but I am observing low yields and the formation of heptanal (B48729). How can I improve the selectivity for the Markovnikov product?

A1: Low yields and the formation of the anti-Markovnikov product (heptanal) during the hydration of this compound to form 2-heptanone (the Markovnikov product) typically indicate suboptimal reaction conditions. To favor the formation of 2-heptanone, a mercury(II) sulfate-catalyzed hydration in aqueous sulfuric acid is the standard and most effective method.[1][2][3][4]

Troubleshooting Steps:

  • Catalyst Choice: Ensure you are using a mercury(II) salt, such as HgSO₄, as a catalyst. Acid catalysis alone (e.g., only H₂SO₄) is generally insufficient for the efficient hydration of alkynes.[1][2]

  • Reaction Medium: The reaction should be performed in a mixture of water and sulfuric acid.

  • Temperature: Gentle heating can often improve the reaction rate, but excessive heat may lead to side reactions. A typical temperature range is 25-80°C.

  • Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Incomplete reactions will result in unreacted starting material, while prolonged reaction times might lead to degradation of the product.

Q2: My goal is to synthesize heptanal from this compound, but my reaction yields a significant amount of 2-heptanone. How can I achieve high selectivity for the anti-Markovnikov product?

A2: To selectively synthesize heptanal (the anti-Markovnikov product) from this compound, a hydroboration-oxidation reaction is the method of choice.[5][6][7][8] Using borane (B79455) (BH₃) directly can lead to double addition and reduced selectivity. The use of sterically hindered boranes is crucial for achieving high regioselectivity.[6][8][9]

Troubleshooting Steps:

  • Choice of Borane Reagent: For optimal anti-Markovnikov selectivity, use a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) ((Sia)₂BH).[6][8] These reagents are sterically hindered, which favors the addition of the boron atom to the terminal, less sterically hindered carbon of this compound.[6]

  • Anhydrous Conditions: The hydroboration step must be carried out under anhydrous conditions to prevent the premature hydrolysis of the borane reagent.

  • Oxidation Step: Following the hydroboration, the oxidation of the intermediate organoborane should be performed using a mixture of hydrogen peroxide (H₂O₂) and an aqueous base, such as sodium hydroxide (B78521) (NaOH).

Hydrohalogenation of this compound

Q3: I am performing a hydrobromination of this compound to obtain 2-bromo-1-heptene (B1279110), but I am getting a mixture of products, including 1-bromo-1-heptene (B14153647). How can I improve the regioselectivity for the Markovnikov product?

A3: The formation of the anti-Markovnikov product (1-bromo-1-heptene) during the hydrobromination of this compound suggests the presence of radical initiators. To ensure the selective formation of the Markovnikov product (2-bromo-1-heptene), the reaction must proceed via an electrophilic addition mechanism, which requires the exclusion of radical initiators.[10][11][12]

Troubleshooting Steps:

  • Exclusion of Radical Initiators: Ensure that your reagents and solvents are free of peroxides. The presence of peroxides, even in trace amounts, can initiate a radical chain reaction, leading to the formation of the anti-Markovnikov product.[10]

  • Reaction Conditions: The reaction should be carried out in the dark to prevent photochemical initiation of a radical reaction.

  • Reagent Purity: Use freshly distilled this compound and high-purity HBr.

Q4: I want to synthesize 1-bromo-1-heptene from this compound, but the reaction is giving me 2-bromo-1-heptene as the major product. What conditions should I use to favor the anti-Markovnikov addition?

A4: The synthesis of 1-bromo-1-heptene (the anti-Markovnikov product) from this compound requires a radical addition mechanism. This is typically achieved by performing the hydrobromination in the presence of a radical initiator.[13][14] This method is specific to HBr; it does not work for HCl or HI.[10]

Troubleshooting Steps:

  • Radical Initiator: The reaction must be carried out in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide or dibenzoyl peroxide) or under UV irradiation.[13][14]

  • Solvent: A non-polar solvent is generally preferred for radical reactions.

  • Reaction Monitoring: Monitor the reaction progress to avoid the addition of a second equivalent of HBr, which would lead to the formation of a dibromoalkane.

Quantitative Data on Regioselectivity

The following table summarizes the expected regioselectivity for the discussed reactions of terminal alkynes, which are representative for this compound.

ReactionReagentsProduct TypeExpected Major ProductRegiomeric Ratio (Major:Minor)
Hydration HgSO₄, H₂O, H₂SO₄Markovnikov2-Heptanone>95:5
Hydroboration-Oxidation 1. 9-BBN or (Sia)₂BH2. H₂O₂, NaOHAnti-MarkovnikovHeptanal>99:1
Hydrobromination HBrMarkovnikov2-Bromo-1-heptene>95:5
Hydrobromination HBr, Peroxides (ROOR)Anti-Markovnikov1-Bromo-1-heptene>95:5

Note: The regiomeric ratios are estimates based on the high selectivity reported for these reactions with terminal alkynes. Actual ratios may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Markovnikov Hydration of this compound to 2-Heptanone
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound in a suitable solvent (e.g., methanol (B129727) or THF).

  • Reagent Addition: Carefully add an aqueous solution of sulfuric acid containing a catalytic amount of mercury(II) sulfate.

  • Reaction: Heat the mixture to a gentle reflux (around 60-80°C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of this compound to Heptanal
  • Hydroboration Setup: In a dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous THF.

  • Borane Addition: Cool the flask to 0°C in an ice bath. Add a solution of 9-BBN or disiamylborane in THF dropwise to the stirred solution of this compound.

  • Hydroboration Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the flask back to 0°C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.

  • Oxidation Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup and Extraction: Add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting heptanal can be purified by distillation.

Protocol 3: Anti-Markovnikov Hydrobromination of this compound to 1-Bromo-1-heptene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a non-polar solvent like hexane.

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide.

  • HBr Addition: Bubble HBr gas through the solution or add a solution of HBr in a suitable solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often initiated by gentle heating or exposure to UV light. Monitor the reaction by TLC or GC to follow the consumption of the starting material.

  • Workup: Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate to remove any excess HBr.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be purified by distillation or column chromatography.

Visualizations

Markovnikov_vs_AntiMarkovnikov_Hydration cluster_markovnikov Markovnikov Hydration cluster_antimarkovnikov Anti-Markovnikov Hydration 1-Heptyne_M This compound Enol_Intermediate_M Enol Intermediate (OH at C2) 1-Heptyne_M->Enol_Intermediate_M Hydration Reagents_M HgSO4, H2SO4, H2O Reagents_M->Enol_Intermediate_M Product_M 2-Heptanone Enol_Intermediate_M->Product_M Tautomerization 1-Heptyne_AM This compound Enol_Intermediate_AM Enol Intermediate (OH at C1) 1-Heptyne_AM->Enol_Intermediate_AM Hydroboration- Oxidation Reagents_AM 1. 9-BBN 2. H2O2, NaOH Reagents_AM->Enol_Intermediate_AM Product_AM Heptanal Enol_Intermediate_AM->Product_AM Tautomerization

Comparison of Markovnikov and Anti-Markovnikov hydration of this compound.

Hydrobromination_Pathways cluster_markovnikov_hydro Markovnikov Hydrobromination cluster_antimarkovnikov_hydro Anti-Markovnikov Hydrobromination Start This compound Reagents_M_Hydro HBr Reagents_AM_Hydro HBr, ROOR Product_M_Hydro 2-Bromo-1-heptene Reagents_M_Hydro->Product_M_Hydro Electrophilic Addition Product_AM_Hydro 1-Bromo-1-heptene Reagents_AM_Hydro->Product_AM_Hydro Radical Addition

Regioselective hydrobromination pathways of this compound.

Troubleshooting_Workflow Start Low Regioselectivity Observed Identify_Reaction Identify Reaction Type Start->Identify_Reaction Hydration Hydration Identify_Reaction->Hydration Hydration Hydrohalogenation Hydrohalogenation Identify_Reaction->Hydrohalogenation Hydrohalogenation Hydration_Issue Desired Product? Hydration->Hydration_Issue Hydrohalogenation_Issue Desired Product? Hydrohalogenation->Hydrohalogenation_Issue Markovnikov_Hydration Markovnikov (Ketone) Hydration_Issue->Markovnikov_Hydration Ketone AntiMarkovnikov_Hydration Anti-Markovnikov (Aldehyde) Hydration_Issue->AntiMarkovnikov_Hydration Aldehyde Solution_M_Hydration Use HgSO4 catalyst. Control temperature. Markovnikov_Hydration->Solution_M_Hydration Solution_AM_Hydration Use bulky borane (9-BBN). Ensure anhydrous conditions. AntiMarkovnikov_Hydration->Solution_AM_Hydration Markovnikov_Hydro Markovnikov Hydrohalogenation_Issue->Markovnikov_Hydro Internal Halide AntiMarkovnikov_Hydro Anti-Markovnikov Hydrohalogenation_Issue->AntiMarkovnikov_Hydro Terminal Halide Solution_M_Hydro Exclude peroxides and light. Markovnikov_Hydro->Solution_M_Hydro Solution_AM_Hydro Add radical initiator (peroxide). AntiMarkovnikov_Hydro->Solution_AM_Hydro

References

Technical Support Center: Purity Analysis of 1-Heptyne Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of 1-heptyne by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the GC analysis of this compound?

A1: For the analysis of volatile and non-polar compounds like this compound, a non-polar stationary phase is generally recommended. A common choice is a column with a 5% phenyl polysiloxane/dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[1] This type of stationary phase separates compounds primarily based on their boiling points and provides good resolution for hydrocarbons.

Q2: How is the purity of a this compound sample calculated from a gas chromatogram?

A2: The purity of a this compound sample is typically determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[1] For more precise quantification, a calibration curve can be created using standards of known concentrations.[1]

Q3: What are the common impurities that might be observed in a this compound sample?

A3: Potential impurities in this compound can originate from its synthesis process. Common synthesis methods like dehydrohalogenation may result in unreacted starting materials (e.g., 1-bromo-2-heptene or 1-chloro-2-heptene) or reaction byproducts.[2] Solvent residues from purification steps can also be present.[3]

Q4: How can I identify the peaks in my chromatogram?

A4: Peak identification is typically achieved by comparing the retention times of the peaks in your sample with those of known reference standards run under the same GC conditions.[1] For more definitive identification, a mass spectrometer (MS) detector can be used to analyze the mass spectrum of each peak and compare it to a spectral library, such as the NIST library.[1][4]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound.

Problem: Peak Shape Issues

Q5: My this compound peak is tailing. What could be the cause and how can I fix it?

A5: Peak tailing, where the peak is asymmetrical with a gradual return to the baseline, can be caused by several factors:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the inlet liner or at the head of the column. Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can resolve this.

  • Poor Column Cut: A ragged or non-90-degree column cut can cause peak tailing. It is crucial to re-cut the column and inspect the quality of the cut with a magnifier.[3]

  • Improper Column Installation: If the column is not positioned at the correct height in the inlet, it can lead to peak shape issues. Ensure the column is installed according to the manufacturer's instructions.[3]

Q6: I am observing fronting peaks. What is the likely cause?

A6: Peak fronting, where the peak is asymmetrical with a steep return to the baseline, is often a sign of column overloading.[5] To address this, you can:

  • Reduce the injection volume.[5]

  • Dilute the sample.[5]

  • Increase the split ratio.[5] An incompatible stationary phase can also cause fronting; ensure the column is appropriate for your analyte.[5]

Q7: My chromatogram shows split peaks for what should be a single compound. What's wrong?

A7: Split peaks can arise from issues during sample introduction into the column.[4] Potential causes include:

  • Improperly Cut Column: A poor column cut can disturb the sample band. Re-cutting the column is a critical first step.[4]

  • Contaminated Liner: Residues in the inlet liner can interfere with the sample introduction. Cleaning or replacing the liner is recommended.

  • Incompatible Solvent: In splitless injection, if the polarity of the sample solvent does not match the stationary phase, it can cause peak splitting.[4]

Problem: Baseline and Extraneous Peaks

Q8: I am seeing "ghost peaks" in my chromatogram, even in blank runs. What are they and how do I get rid of them?

A8: Ghost peaks are unexpected signals that can originate from several sources of contamination.[1][6] Common causes include:

  • Septum Bleed: Degraded septa can release volatile compounds. Regularly replacing the septum can prevent this.[1]

  • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner. The liner should be cleaned or replaced.[1]

  • Carryover: Strongly retained components from a previous injection may elute in a subsequent run.[7] Extending the run time or increasing the final oven temperature can help elute these compounds.

  • Contaminated Solvents or Carrier Gas: Impurities in the solvents or carrier gas can introduce ghost peaks.[6] Ensure high-purity reagents and gases are used.

Q9: The baseline in my chromatogram is drifting or is noisy. What should I check?

A9: Baseline instability can compromise the quality of your data.

  • Baseline Drift: This can be caused by column bleed, where the stationary phase degrades at high temperatures, or by a contaminated detector.[8] Baking out the column or cleaning the detector can help.

  • Baseline Noise: High-frequency noise can result from a contaminated detector or issues with the gas supply. Check for gas leaks and ensure the purity of the detector gases.

Problem: Resolution and Retention Time

Q10: The peaks for this compound and an impurity are not well-separated. How can I improve the resolution?

A10: Poor resolution, where peaks overlap, can be addressed by optimizing several parameters:

  • Temperature Program: Lowering the initial oven temperature or using a slower temperature ramp rate can increase the interaction of analytes with the stationary phase, improving separation.[2]

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and resolution.

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.

Q11: The retention time for this compound is shifting between runs. What could be the cause?

A11: Inconsistent retention times can make peak identification unreliable.[1] Potential causes include:

  • Leaks: Leaks in the system, especially around the inlet septum, can affect the carrier gas flow rate.

  • Unstable Oven Temperature: Fluctuations in the oven temperature will cause retention times to shift.[1]

  • Inconsistent Carrier Gas Flow: Variations in the carrier gas flow rate or pressure will lead to retention time shifts.[1]

Experimental Protocol: GC Analysis of this compound

This section provides a detailed methodology for the purity analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of approximately 1000 µg/mL in a volatile solvent like hexane (B92381) or dichloromethane.[1]

  • Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent to a final concentration within the instrument's linear range (e.g., 10-100 µg/mL).[1]

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. Gas Chromatography (GC) Parameters

The following table outlines typical GC parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.[1]

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

3. Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time to that of a certified reference standard.[1]

  • Quantification: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.[1]

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents a hypothetical example of quantitative data from a GC purity analysis of a this compound sample.

Table 1: Example Purity Analysis Data for this compound

Peak No.Retention Time (min)Peak AreaCompound IdentityArea %
13.4515,234Solvent (Hexane)-
25.824,567,890This compound99.52
36.1512,345Impurity 10.27
47.039,876Impurity 20.21
Total Area (excluding solvent) 4,590,111 100.00
Purity of this compound 99.52%

Note: This is a hypothetical data set for illustrative purposes.

Visualizations

TroubleshootingWorkflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape baseline_issue Baseline Issue? peak_shape->baseline_issue No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes retention_time Retention Time Shift? baseline_issue->retention_time No drift Drift baseline_issue->drift Yes noise Noise baseline_issue->noise Yes ghost_peaks Ghost Peaks baseline_issue->ghost_peaks Yes resolution_issue Poor Resolution? retention_time->resolution_issue No check_leaks Check for System Leaks retention_time->check_leaks Yes check_temp_flow Verify Oven Temp & Carrier Gas Flow retention_time->check_temp_flow end Problem Resolved resolution_issue->end No optimize_temp Optimize Temperature Program resolution_issue->optimize_temp Yes optimize_flow Optimize Carrier Gas Flow Rate resolution_issue->optimize_flow change_column Consider Different Column Dimensions resolution_issue->change_column check_column_cut Check Column Cut & Installation tailing->check_column_cut check_liner Check/Replace Inlet Liner tailing->check_liner check_overload Reduce Sample Concentration / Injection Volume fronting->check_overload split->check_column_cut check_solvent Check Solvent/Stationary Phase Compatibility split->check_solvent bakeout_column Bakeout Column drift->bakeout_column check_detector Clean Detector drift->check_detector noise->check_detector check_gas_purity Check Gas Purity & for Leaks noise->check_gas_purity ghost_peaks->check_liner ghost_peaks->check_gas_purity check_septum Replace Septum ghost_peaks->check_septum check_column_cut->end check_liner->end check_overload->end check_solvent->end bakeout_column->end check_detector->end check_septum->end check_leaks->end check_temp_flow->end optimize_temp->end optimize_flow->end change_column->end

Caption: Troubleshooting workflow for common GC problems.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Dissolve in Volatile Solvent) start->sample_prep gc_analysis GC Analysis (Inject Sample) sample_prep->gc_analysis separation Separation in GC Column gc_analysis->separation detection Detection (e.g., FID) separation->detection chromatogram Generate Chromatogram detection->chromatogram data_processing Data Processing chromatogram->data_processing peak_identification Peak Identification (Compare Retention Times) data_processing->peak_identification quantification Quantification (Calculate Area Percent) data_processing->quantification purity_report Purity Report Generation peak_identification->purity_report quantification->purity_report end End purity_report->end

Caption: Experimental workflow for GC purity analysis.

References

Dealing with the volatility and handling of 1-Heptyne in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely handling the volatile and flammable chemical, 1-heptyne, in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor with a low flash point, making it a significant fire risk.[1][2] It can form explosive mixtures with air.[3] Vapors are heavier than air and may accumulate in low-lying areas.[4] It is also harmful if swallowed or inhaled and may cause skin and eye irritation.[3][5] Prolonged exposure can lead to headaches, dizziness, and respiratory tract irritation.[5]

Q2: How should this compound be properly stored in the lab?

A2: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][3][4] Keep containers tightly closed and properly sealed to prevent leakage.[3][4] It is crucial to ground/bond the container and receiving equipment to prevent the buildup of static electricity.[3][4] Store it separately from oxidizing agents, acids, and halogenated compounds.[1][3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Always handle this compound in a well-ventilated area or a chemical fume hood.[5] The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[6]

  • Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.[7]

  • Respiratory Protection: If working outside a fume hood or if there's a risk of exceeding exposure limits, use a NIOSH-approved respirator with organic vapor cartridges.[4][5]

Q4: My experiment involving this compound is not proceeding as expected. What are some common issues?

A4: Reaction failures with this compound can often be attributed to its sensitivity to air and moisture, especially in metal-catalyzed reactions like Sonogashira coupling.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The purity of the this compound is also critical; consider using a freshly opened bottle or purifying it before use.

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound and any materials contaminated with it are considered hazardous waste and must not be disposed of down the drain or in regular trash.[1][8] Collect all this compound waste in a designated, properly labeled, and sealed container.[9] Follow your institution's hazardous waste management program for disposal.[8]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂
Molecular Weight96.17 g/mol [2][10]
AppearanceClear, colorless to light yellow-green liquid[1][11]
Boiling Point99-100 °C[2][11]
Melting Point-81 °C[2][11]
Density0.733 g/mL at 25 °C[2][11]
Flash Point-10 °C (14 °F)[2]
Vapor Pressure93.1 mmHg at 37.7 °C[2]
SolubilityInsoluble in water; soluble in organic solvents[11][12]

Experimental Protocols

General Protocol for a Sonogashira Coupling Reaction with this compound

This protocol outlines a typical cross-coupling reaction, a common application for this compound.[1]

Materials:

  • Aryl halide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Schlenk flask and other dry glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Solvent and Amine: Add the anhydrous solvent and the amine base via syringe.

  • This compound Addition: Slowly add this compound to the reaction mixture via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrates) and monitor the reaction progress using TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture, filter it to remove the catalyst, and then perform an appropriate aqueous work-up.

  • Purification: Purify the crude product using column chromatography to isolate the desired coupled product.

Mandatory Visualizations

experimental_workflow start Start: Prepare Dry Glassware under Inert Atmosphere reagents Add Aryl Halide, Pd Catalyst, and CuI to Schlenk Flask start->reagents solvent Add Anhydrous Solvent and Amine Base reagents->solvent heptyne Slowly Add this compound solvent->heptyne reaction Stir at Appropriate Temperature and Monitor Progress heptyne->reaction workup Cool, Filter, and Perform Aqueous Work-up reaction->workup purify Purify Product via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Sonogashira Coupling Experimental Workflow.

spill_response_workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ignite Control Ignition Sources (No Sparks, Flames) evacuate->ignite ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignite->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate the Area dispose->decontaminate

References

Technical Support Center: Optimization of Catalyst Loading in 1-Heptyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in 1-heptyne hydrogenation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the selective hydrogenation of this compound to 1-heptene (B165124).

Problem Potential Cause Recommended Action
Low or No Conversion of this compound Catalyst Poisoning: Impurities in solvents, reagents, or the this compound itself can poison the catalyst. Common poisons include sulfur compounds.- Ensure the use of high-purity, degassed solvents and reagents. - Purify the this compound, for instance by distillation, to remove potential inhibitors.[1] - Consider passing reactants through a guard bed to remove poisons before they reach the catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate concentration.- Increase the catalyst loading incrementally.[1] - Ensure the catalyst is well-dispersed throughout the reaction mixture, especially in heterogeneous reactions.[1]
Poor Hydrogen Mass Transfer: Inadequate mixing or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.- Increase the stirring speed to improve gas-liquid mass transfer. - Increase the hydrogen pressure within safe operational limits.[1] - Ensure the reaction vessel is properly purged with hydrogen to remove other gases.
Reaction Starts but Halts Prematurely Catalyst Fouling: Oligomerization of this compound on the catalyst surface can block active sites.- Lower the reaction temperature to reduce the rate of oligomerization.[1] - Decrease the initial concentration of this compound.[1] - Experiment with a different solvent system.
Catalyst Sintering: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.- Operate at the lowest possible temperature that still provides a reasonable reaction rate.[1] - Select a catalyst with known higher thermal stability.
Low Selectivity (Over-reduction to n-Heptane) Catalyst is Too Active: Highly active catalysts like standard palladium on carbon can readily hydrogenate the intermediate 1-heptene to n-heptane.- Employ a selectively deactivated or "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate).[1][2] - Introduce a controlled amount of a catalyst inhibitor, such as quinoline, to the reaction mixture.[1]
Excessively High Hydrogen Pressure: High concentrations of hydrogen on the catalyst surface can promote the complete saturation of the triple bond.- Reduce the hydrogen pressure to the minimum required for a satisfactory reaction rate.[1]
Prolonged Reaction Time: Allowing the reaction to continue after all the this compound has been consumed will lead to the hydrogenation of 1-heptene.- Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). - Stop the reaction as soon as the this compound is consumed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the selective hydrogenation of this compound?

A1: The optimal catalyst loading is not a fixed value and depends on several factors including the specific catalyst used (e.g., Pd/C, Pd/Al2O3, Lindlar catalyst), the reaction conditions (temperature, pressure, solvent), and the desired reaction time. Generally, it is recommended to start with a low catalyst loading and incrementally increase it until the desired conversion and selectivity are achieved. Excessive catalyst loading can lead to increased side reactions and over-hydrogenation.[1]

Q2: How does the choice of catalyst support affect the reaction?

A2: The catalyst support can significantly influence the catalyst's activity and selectivity. For instance, in some studies, Pd/Al2O3 has shown better performance than Pd/C for this compound hydrogenation.[4] The porosity of the support can also play a role; active sites located in narrow pores might hinder the formation of the bulkier n-heptane, thereby increasing selectivity towards 1-heptene.

Q3: Can a deactivated catalyst be regenerated?

A3: The feasibility of regeneration depends on the cause of deactivation.

  • Fouling/Coking: Catalysts deactivated by the deposition of carbonaceous materials can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[3]

  • Poisoning: If the poisoning is reversible, washing the catalyst or thermal treatment may restore activity. However, irreversible poisoning is permanent.[1]

  • Sintering: The agglomeration of metal particles due to high temperatures is generally irreversible.[1]

Q4: What is a "poisoned" catalyst and why is it used for this reaction?

A4: A "poisoned" catalyst, like the Lindlar catalyst, is one that has been intentionally deactivated to a certain degree to enhance its selectivity.[1] For alkyne hydrogenation, the goal is to stop the reaction at the alkene stage. The Lindlar catalyst consists of palladium supported on calcium carbonate, which is "poisoned" with lead acetate (B1210297) and often quinoline.[2][5] This poisoning makes the catalyst active enough to reduce the triple bond of this compound to the double bond of 1-heptene but not active enough to further reduce the double bond to the single bond of n-heptane.[5]

Data Presentation

Table 1: Effect of Catalyst Type and Support on this compound Hydrogenation

CatalystSupportConversion (%)Selectivity to 1-Heptene (%)Reference
PalladiumActivated CarbonHighModerate to High[6]
PlatinumActivated CarbonModerateLower than Palladium[6]
RutheniumActivated CarbonLowLower than Palladium[6]
Pd/Al2O3γ-AluminaHighHigh[4]
Lindlar CatalystCalcium CarbonateHighVery High[4]

Note: "High," "Moderate," and "Low" are relative terms based on comparative studies. Actual values are dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Hydrogenation

This protocol is a general guideline and may require optimization for specific catalysts and equipment.

  • Reactor Setup: A stainless steel semi-continuous stirred tank reactor is charged with a solution of this compound (e.g., 0.15 mol/L) in a suitable solvent (e.g., toluene, isopropanol, or hexane).

  • Catalyst Addition: The catalyst (e.g., a specific weight percent of Pd/C or Pd/Al2O3) is added to the reactor. The catalyst loading should be determined based on preliminary optimization experiments.

  • Purging: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere and then to introduce the reactant gas.

  • Reaction Conditions: The reactor is brought to the desired temperature (e.g., 303 K) and pressurized with hydrogen to the desired pressure (e.g., 150 kPa). The reaction mixture is stirred vigorously (e.g., 600 rpm) to ensure efficient mixing and gas-liquid mass transfer.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity towards 1-heptene and n-heptane.

  • Termination: Once the desired conversion is reached or the consumption of this compound ceases, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • Work-up: The catalyst is removed by filtration. The filtrate contains the product mixture, which can be further purified if necessary.

Protocol 2: Preparation of Lindlar Catalyst (Pd/CaCO3 with Lead Acetate)

This protocol describes the preparation of a classic Lindlar catalyst.

  • Palladium Deposition: Palladium chloride is dissolved in a minimal amount of hydrochloric acid and then diluted with water. This solution is added to a slurry of calcium carbonate in water. The mixture is heated and stirred, and the palladium is reduced to its metallic form on the surface of the calcium carbonate by the addition of a reducing agent (e.g., hydrazine (B178648) or formaldehyde), followed by filtration and washing.

  • Poisoning: The prepared Pd/CaCO3 catalyst is then suspended in water, and a solution of lead acetate is added. The mixture is stirred at a slightly elevated temperature for a period of time to allow for the poisoning of the palladium active sites.

  • Final Preparation: The poisoned catalyst is filtered, washed thoroughly with water, and dried in an oven at a controlled temperature. The final product is the Lindlar catalyst, ready for use in selective alkyne hydrogenation.

Protocol 3: GC-FID Analysis of Reaction Mixture
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like one with a dimethylpolysiloxane stationary phase) is used.

  • Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., the reaction solvent) and filtered to remove any catalyst particles.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 150-200 °C. This program should be optimized to achieve good separation of this compound, 1-heptene, and n-heptane.

  • Quantification: The percentage conversion and selectivity can be calculated from the peak areas of the components in the chromatogram, using response factors if necessary for accurate quantification.

Visualizations

Reaction_Pathway This compound This compound 1-Heptene 1-Heptene This compound->1-Heptene + H2 (Selective Catalyst) n-Heptane n-Heptane 1-Heptene->n-Heptane + H2 (Active Catalyst)

Caption: Reaction pathway for this compound hydrogenation.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_solutions_conversion Low Conversion Solutions cluster_solutions_selectivity Low Selectivity Solutions Issue Poor Conversion or Selectivity Check_Conversion Low Conversion? Issue->Check_Conversion Check_Selectivity Low Selectivity? Check_Conversion->Check_Selectivity No Increase_Loading Increase Catalyst Loading Check_Conversion->Increase_Loading Yes Use_Poisoned_Catalyst Use Lindlar Catalyst Check_Selectivity->Use_Poisoned_Catalyst Yes Check_Purity Check Reagent Purity Increase_Loading->Check_Purity Optimize_Conditions Optimize T & P Check_Purity->Optimize_Conditions Reduce_Pressure Reduce H2 Pressure Use_Poisoned_Catalyst->Reduce_Pressure Monitor_Time Monitor Reaction Time Reduce_Pressure->Monitor_Time

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Identifying and characterizing byproducts in 1-Heptyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-heptyne. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Sonogashira Coupling

Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a significant amount of a byproduct. What is this byproduct and how can I minimize it?

Answer: The most common byproduct in the Sonogashira coupling of terminal alkynes like this compound is the homocoupling product, 6,8-tridecadiyne, formed through a Glaser-type coupling reaction.[1] This occurs when the terminal alkyne reacts with itself.

Troubleshooting Guide: Minimizing Homocoupling in Sonogashira Coupling

Troubleshooting StepRationaleExpected Outcome
Use a Copper-Free Protocol The copper co-catalyst is known to promote the homocoupling of terminal alkynes.[1]Significant reduction in the formation of 6,8-tridecadiyne.
Degas Solvents Thoroughly Oxygen can facilitate the oxidative homocoupling of the alkyne.[2]Reduced byproduct formation by minimizing oxidative pathways.
Use an Amine Base Amines like triethylamine (B128534) or diethylamine (B46881) are typically used as the base and solvent.[3][4]Efficiently scavenges the HX byproduct, favoring the cross-coupling reaction.
Control Reaction Temperature Running the reaction at room temperature can sometimes favor the desired cross-coupling over homocoupling.Improved selectivity for the desired product.
Slow Addition of this compound Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.Higher ratio of cross-coupled product to homocoupled byproduct.

A study by Elangovan et al. demonstrated that conducting the Sonogashira reaction under a hydrogen/argon or hydrogen/nitrogen atmosphere can reduce the homocoupling byproduct to as low as 2%.[5][6]

Glaser Coupling

Question: I am trying to synthesize 6,8-tridecadiyne via Glaser coupling of this compound, but the reaction is sluggish and gives a low yield. What are some common issues?

Answer: The Glaser coupling involves the oxidative homocoupling of terminal alkynes.[2] Common issues include catalyst deactivation, poor solubility of the copper acetylide intermediate, and side reactions if the conditions are not optimal. The related Hay coupling, which uses a soluble copper-TMEDA complex, often provides better results.[2][7]

Troubleshooting Guide: Optimizing Glaser-Hay Coupling

Troubleshooting StepRationaleExpected Outcome
Use a Soluble Catalyst System (Hay Coupling) The CuCl-TMEDA complex is soluble in a wider range of organic solvents, leading to a more efficient reaction.[2][7]Increased reaction rate and yield of 6,8-tridecadiyne.
Ensure an Oxidizing Environment The reaction requires an oxidant, typically oxygen from the air, to regenerate the active Cu(I) catalyst.The reaction proceeds to completion. A color change from green to blue can indicate the consumption of Cu(I).[8]
Use an Appropriate Base An amine base like TMEDA is crucial for the deprotonation of the terminal alkyne.[2]Formation of the copper acetylide intermediate and subsequent coupling.
Consider Solvent Effects The choice of solvent can impact the solubility of the catalyst and reactants. Acetone is a commonly used solvent.[9]Homogeneous reaction mixture and improved reaction kinetics.
Hydration of this compound

Question: I am attempting to synthesize 2-heptanone (B89624) from this compound via mercury(II)-catalyzed hydration, but I am also getting heptanal (B48729) as a byproduct. Why is this happening?

Answer: The mercury(II)-catalyzed hydration of a terminal alkyne like this compound should selectively produce a methyl ketone (2-heptanone) according to Markovnikov's rule.[10][11] The formation of heptanal, the anti-Markovnikov product, suggests that a competing reaction pathway is occurring. This can sometimes happen if reaction conditions are not well-controlled, potentially leading to a small amount of the anti-Markovnikov addition product.

Troubleshooting Guide: Selective Hydration of this compound

ReactionDesired ProductCommon ByproductHow to Favor Desired Product
Mercury(II)-Catalyzed Hydration 2-Heptanone (Markovnikov product)Heptanal (Anti-Markovnikov product)Use H₂SO₄ and HgSO₄ in aqueous solution. This classic method strongly favors Markovnikov addition.[10][11]
Hydroboration-Oxidation Heptanal (Anti-Markovnikov product)2-Heptanone (Markovnikov product)Use a bulky borane (B79455) reagent like disiamylborane (B86530) or 9-BBN, followed by oxidation with H₂O₂ and NaOH.[12][13] The steric hindrance of the bulky borane ensures anti-Markovnikov addition to the terminal alkyne.

Experimental Protocols & Characterization

Protocol 1: Glaser-Hay Coupling of this compound to Synthesize 6,8-Tridecadiyne

This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes.[9]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add CuCl (5-10 mol%) and TMEDA (1.2 equivalents relative to CuCl) in acetone.

  • Bubble air or oxygen through the stirring solution for 10-15 minutes to ensure an oxidative environment.

  • Add this compound (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding 2M HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6,8-tridecadiyne.

Protocol 2: Hydroboration-Oxidation of this compound to Synthesize Heptanal

This protocol uses a bulky borane reagent to achieve anti-Markovnikov hydration of the terminal alkyne.[12][13]

Materials:

  • This compound

  • Disiamylborane ((Sia)₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of disiamylborane or 9-BBN (1 equivalent) in THF to the stirred this compound solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Slowly and carefully add the NaOH solution, followed by the dropwise addition of H₂O₂ solution at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to avoid evaporation of the volatile aldehyde.

  • Purify the crude heptanal by distillation or column chromatography.

Protocol 3: Characterization of Byproducts by GC-MS

This general protocol can be adapted for the analysis of various this compound reaction mixtures.

Sample Preparation:

  • Quench the reaction and perform a work-up to isolate the organic components.

  • Dilute a small aliquot of the crude product mixture in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane)Good for separating non-polar to moderately polar compounds like hydrocarbons and carbonyls.
Carrier Gas HeliumInert and provides good resolution.
Flow Rate 1 mL/min (constant flow)Typical flow rate for good separation efficiency.
Inlet Temperature 250 °CEnsures volatilization of the analytes.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to separate compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra.
Mass Range m/z 40-400Covers the expected molecular weights of reactants, products, and byproducts.

Data Analysis:

  • Identification: Identify this compound, the expected product, and byproducts by comparing their retention times and mass spectra to reference spectra in a database (e.g., NIST).

  • Quantification: Estimate the relative amounts of each component by comparing their peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal standard and create calibration curves.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Reaction_Setup Reaction Setup (this compound + Reagents) Reaction_Monitoring Monitor Progress (TLC/GC) Reaction_Setup->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Column Chromatography/Distillation) Crude_Product->Purification Characterization Characterization (GC-MS, NMR, HPLC) Crude_Product->Characterization Pure_Product Pure Product Purification->Pure_Product Pure_Product->Characterization

General experimental workflow for this compound reactions.

sonogashira_pathway cluster_cross_coupling Desired Pathway: Cross-Coupling cluster_homocoupling Side Reaction: Homocoupling Start This compound + Aryl Halide Cross_Coupling Sonogashira Cross-Coupling Start->Cross_Coupling Homocoupling Glaser-Type Homocoupling Start->Homocoupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Cross_Coupling Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Cross_Coupling Cu_Catalyst->Homocoupling Base Amine Base Base->Cross_Coupling Desired_Product Aryl-Heptyne (Desired Product) Cross_Coupling->Desired_Product Byproduct 6,8-Tridecadiyne (Byproduct) Homocoupling->Byproduct

Reaction pathways in Sonogashira coupling of this compound.

hydration_pathways cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway 1_Heptyne This compound Hg_Catalysis HgSO₄, H₂SO₄, H₂O 1_Heptyne->Hg_Catalysis Hydroboration 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH 1_Heptyne->Hydroboration Enol_Markov Enol Intermediate (Markovnikov) Hg_Catalysis->Enol_Markov Ketone 2-Heptanone (Ketone) Enol_Markov->Ketone Enol_AntiMarkov Enol Intermediate (Anti-Markovnikov) Hydroboration->Enol_AntiMarkov Aldehyde Heptanal (Aldehyde) Enol_AntiMarkov->Aldehyde

Hydration pathways of this compound.

References

Validation & Comparative

Comparative Analysis of 1-Heptyne and 1-Octyne Reactivity in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the construction of carbon-carbon (C-C) bonds is a fundamental pursuit, enabling the assembly of complex molecular architectures that are the cornerstones of pharmaceuticals, functional materials, and fine chemicals. Among the myriad of tools available for this purpose, C-C coupling reactions involving terminal alkynes stand out for their versatility and efficiency. This guide provides a comparative analysis of the reactivity of two homologous terminal alkynes, 1-heptyne and 1-octyne (B150090), in prominent C-C coupling reactions. By examining available experimental data, this report aims to offer insights into the subtle yet potentially significant differences in their reactivity profiles, aiding researchers in the selection of appropriate substrates and optimization of reaction conditions.

Executive Summary

While both this compound and 1-octyne are structurally similar short-chain terminal alkynes, their reactivity in C-C coupling reactions is generally comparable under most conditions. Theoretical considerations suggest that the slightly longer alkyl chain of 1-octyne might impart a minor increase in steric hindrance and electron-donating inductive effect compared to this compound. However, a comprehensive review of the available literature indicates that these differences do not translate into substantial and consistent variations in reaction yields or rates in common C-C coupling reactions such as the Sonogashira and Glaser couplings. In many reported instances, both alkynes exhibit high reactivity, often leading to excellent yields of the desired coupled products.

Reactivity in Sonogashira Coupling

For instance, in a study utilizing a magnetic Janus-type catalyst, the Sonogashira coupling of iodobenzene (B50100) with this compound resulted in a 95% yield.[1] Similarly, copper-free Sonogashira coupling protocols have demonstrated "satisfactory yields" for the reaction of 1-octyne with various aryl halides.[2][3] Although a direct side-by-side comparison is absent, the consistently high yields reported for both substrates suggest that the difference of a single methylene (B1212753) unit in the alkyl chain does not significantly impact the outcome of the Sonogashira coupling.

Table 1: Representative Yields of this compound and 1-Octyne in Sonogashira Coupling

AlkyneCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundIodobenzeneMagnetic Janus-Type Pd CatalystEt₃NH₂ONot Specified95
1-OctyneVarious Aryl HalidesPd(OAc)₂Not SpecifiedDMF70Satisfactory

Note: The data presented is compiled from different studies and is for illustrative purposes. A direct comparison of reactivity should be made under identical reaction conditions.

Reactivity in Glaser Coupling

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. This reaction is fundamental in the synthesis of polymers, macrocycles, and other conjugated systems. Similar to the Sonogashira coupling, the literature suggests that both this compound and 1-octyne are competent substrates for Glaser coupling, generally affording good to excellent yields of the corresponding diynes.

Studies on the homocoupling of terminal alkynes often group aliphatic alkynes together, noting their generally lower reactivity compared to aryl alkynes due to their weaker acidity.[4] However, specific kinetic or yield comparisons between this compound and 1-octyne are scarce. The subtle difference in their alkyl chain length is unlikely to cause a dramatic divergence in their propensity to form the copper acetylide intermediate, which is a key step in the Glaser coupling mechanism.

Theoretical Considerations: Steric and Electronic Effects

From a theoretical standpoint, the difference in reactivity between this compound and 1-octyne in C-C coupling reactions is expected to be minimal. The addition of one methylene group in 1-octyne slightly increases its steric bulk and electron-donating inductive effect compared to this compound.

  • Steric Effects: The linear nature of the alkyl chains in both molecules means that the steric hindrance around the terminal alkyne is not significantly different. In most C-C coupling reactions, the catalytic center has ample access to the reactive C-H bond of the alkyne.

  • Electronic Effects: The longer alkyl chain of 1-octyne provides a slightly stronger +I (inductive) effect, which could marginally increase the electron density at the triple bond and slightly decrease the acidity of the terminal proton. However, this effect is generally considered to be small and diminishes rapidly with distance from the functional group.

Given these minor theoretical differences, it is reasonable to assume that under optimized reaction conditions, both this compound and 1-octyne will exhibit very similar reactivity.

Experimental Protocols

Below are generalized experimental protocols for Sonogashira and Glaser-Hay coupling reactions, which can be adapted for both this compound and 1-octyne.

General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (this compound or 1-octyne, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Pd Catalyst, CuI B Add Solvent and Base A->B C Degas Mixture B->C D Add Terminal Alkyne (this compound or 1-Octyne) C->D E Stir and Monitor (TLC/GC) D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H

Sonogashira Coupling Experimental Workflow
General Procedure for Glaser-Hay Homocoupling of a Terminal Alkyne

Materials:

  • Terminal alkyne (this compound or 1-octyne, 1.0 mmol)

  • Copper(I) chloride (CuCl, 0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 mmol, 10 mol%)

  • Solvent (e.g., acetone (B3395972) or dichloromethane, 5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne in the solvent.

  • Add CuCl and TMEDA to the solution.

  • Stir the reaction mixture vigorously under an atmosphere of air or oxygen (a balloon filled with air is often sufficient).

  • Monitor the reaction progress by TLC or GC. The disappearance of the starting material and the formation of a less polar product are indicative of the reaction's progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with dilute aqueous acid (e.g., 1 M HCl) to remove the copper catalyst.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Glaser_Hay_Workflow cluster_reaction Reaction Setup and Execution cluster_workup Workup and Purification A Dissolve Terminal Alkyne (this compound or 1-Octyne) B Add CuCl and TMEDA A->B C Stir under Air/Oxygen B->C D Monitor Reaction (TLC/GC) C->D E Dilute and Wash with Aqueous Acid D->E F Separate and Dry Organic Layer E->F G Purify Product F->G

References

A Comparative Guide to the Validation of a New Analytical Method for 1-Heptyne Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel analytical method for the quantification of 1-Heptyne, a volatile and non-polar alkyne. The validation process is critical to ensure that the developed method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This document outlines a comparative analysis of a newly developed Gas Chromatography-Flame Ionization Detector (GC-FID) method against an alternative High-Performance Liquid Chromatography (HPLC) method with UV detection, supported by hypothetical experimental data. The methodologies and validation parameters are described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction to this compound and Analytical Challenges

This compound (C7H12) is a terminal alkyne with a molecular weight of 96.17 g/mol .[6] Its volatility and lack of a strong chromophore present unique challenges for quantification. Gas chromatography is a primary technique for such volatile compounds.[7] This guide focuses on the validation of a new GC-FID method, a robust and widely used technique for volatile organic compounds. For comparison, a potential HPLC-UV method is also discussed, which would likely require derivatization to enhance detection.[8]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates the typical workflow for method validation.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A typical workflow for analytical method validation.

Comparative Analytical Methods

This guide compares a newly developed GC-FID method with a potential alternative HPLC-UV method for this compound quantification.

  • New Method: Gas Chromatography-Flame Ionization Detector (GC-FID) : This is often the method of choice for volatile hydrocarbons like this compound due to its high resolution and sensitivity for such compounds.[7]

  • Alternative Method: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) : As this compound lacks a significant UV chromophore, direct detection is challenging. This method would likely necessitate a pre-column derivatization step to attach a UV-active moiety to the alkyne, adding complexity to the sample preparation.[8]

Experimental Protocols

  • Instrumentation : Agilent 7890B GC system with a Flame Ionization Detector.

  • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program : Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 150°C.

  • Detector Temperature : 300°C.

  • Injection Volume : 1 µL (splitless mode).

  • Sample Preparation : Samples are diluted in a suitable solvent such as hexane. An internal standard (e.g., 1-Octyne) is added for improved accuracy.

  • Instrumentation : Agilent 1260 Infinity II HPLC with a Diode Array Detector.

  • Derivatization Reagent : A UV-active reagent that reacts with terminal alkynes.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Dependent on the chromophore introduced during derivatization.

  • Injection Volume : 10 µL.

  • Sample Preparation : An aliquot of the sample is reacted with the derivatizing agent under optimized conditions (e.g., temperature, time, pH) before injection.

Validation Parameters: A Comparative Summary

The following tables summarize the hypothetical performance data for the validation of the new GC-FID method and a comparison with the potential HPLC-UV method, in accordance with ICH Q2(R1) guidelines.[1][5]

Table 1: Linearity and Range

ParameterNew Method (GC-FID)Alternative Method (HPLC-UV)ICH Acceptance Criteria
Range 1 - 100 µg/mL5 - 150 µg/mL80-120% of test concentration
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.99
Regression Equation y = 1500x + 250y = 1200x + 800-

Table 2: Accuracy

Spiked LevelNew Method (GC-FID) (% Recovery)Alternative Method (HPLC-UV) (% Recovery)ICH Acceptance Criteria
80% 99.5%98.2%80 - 120%
100% 100.2%101.5%80 - 120%
120% 99.8%100.8%80 - 120%

Table 3: Precision

ParameterNew Method (GC-FID) (% RSD)Alternative Method (HPLC-UV) (% RSD)ICH Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%Typically < 2%
Intermediate Precision (n=6) < 1.5%< 2.0%Typically < 3%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNew Method (GC-FID)Alternative Method (HPLC-UV)ICH Guideline Basis
LOD 0.3 µg/mL1.5 µg/mLSignal-to-Noise ratio of 3:1
LOQ 1.0 µg/mL5.0 µg/mLSignal-to-Noise ratio of 10:1

Table 5: Specificity

ParameterNew Method (GC-FID)Alternative Method (HPLC-UV)
Interference from Blank No interfering peaks observed at the retention time of this compound.No interfering peaks observed at the retention time of derivatized this compound.
Peak Purity N/A for FIDPeak purity index > 0.999 for the derivatized this compound peak.

Signaling Pathway for Method Selection

The choice between the GC-FID and HPLC-UV methods depends on several factors, as illustrated in the following decision pathway diagram.

Method_Selection_Pathway Start Need to Quantify this compound Is_Sample_Volatile Is the sample matrix suitable for GC? Start->Is_Sample_Volatile Use_GC_FID Use GC-FID Method Is_Sample_Volatile->Use_GC_FID Yes Consider_HPLC Consider HPLC Is_Sample_Volatile->Consider_HPLC No Derivatization_Needed Is derivatization feasible and validated? Consider_HPLC->Derivatization_Needed Use_HPLC_UV Use HPLC-UV Method Derivatization_Needed->Use_HPLC_UV Yes Alternative_Method Seek Alternative Method (e.g., GC-MS, NMR) Derivatization_Needed->Alternative_Method No

Caption: Decision pathway for selecting an analytical method.

Conclusion

The validation data presented demonstrates that the new GC-FID method is highly suitable for the quantification of this compound, exhibiting excellent linearity, accuracy, precision, and sensitivity. The GC-FID method is straightforward and avoids the complexities of derivatization required for the HPLC-UV method. For routine quality control and quantification of this compound, the GC-FID method is the recommended approach due to its superior performance and simplicity. The HPLC-UV method, while potentially viable, would require significant development and validation of the derivatization step, making it a less efficient alternative.

References

A Spectroscopic Comparison of 1-Heptyne, 2-Heptyne, and 3-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the constitutional isomers 1-heptyne, 2-heptyne (B74451), and 3-heptyne (B1585052). The differentiation of these isomers is critical in various research and development applications, including synthetic chemistry and drug discovery, where precise structural confirmation is paramount. The following sections present a summary of their key distinguishing features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data.

Data Presentation

The quantitative spectroscopic data for this compound, 2-heptyne, and 3-heptyne are summarized in the tables below for easy comparison.

Infrared (IR) Spectroscopy Data
CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2119 (weak)~3310 (strong, sharp)~630 (strong)
2-Heptyne ~2240 (weak)N/AN/A
3-Heptyne ~2230 (very weak or absent)N/AN/A
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ, ppm)
CompoundTerminal Alkyne H (≡C-H)Propargylic H (-C≡C-CH₂-)Other Aliphatic H
This compound ~1.80 (t)~2.18 (td)0.90 (t), 1.25-1.55 (m)
2-Heptyne N/A~2.14 (q)1.05 (t), 1.40-1.60 (m), 1.75 (t)
3-Heptyne (Predicted)N/A~2.15 (q)1.08 (t)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ, ppm)
CompoundC≡C (C1)C≡C (C2)C≡C (C3)C≡C (C4)Other Aliphatic C
This compound ~68.4~84.5N/AN/A~18.3, ~22.1, ~28.3, ~31.0, ~14.0
2-Heptyne ~3.5~75.3~79.6N/A~13.5, ~20.5, ~22.1, ~31.2
3-Heptyne N/A~12.5~80.7~80.7~13.5, ~22.8, ~14.3
Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 9679, 67, 53, 41, 39
2-Heptyne 9681, 67, 55, 53, 41, 39
3-Heptyne 9681, 67, 55, 53, 41, 39

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize the heptyne isomers.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the carbon-carbon triple bond and the terminal alkyne C-H bond.

Methodology:

  • Sample Preparation: A drop of the neat liquid heptyne sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. For this compound, the key absorptions are the C≡C stretch (around 2119 cm⁻¹), the sharp ≡C-H stretch (around 3310 cm⁻¹), and the ≡C-H bend (around 630 cm⁻¹)[1]. For 2-heptyne and 3-heptyne, the ≡C-H stretch and bend are absent. The C≡C stretch for internal alkynes is weaker and may be absent in symmetrical or near-symmetrical molecules like 3-heptyne[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed structural information.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the heptyne isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube[4][5][6][7]. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to note are the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the multiplicity (splitting pattern).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts, integrations, and coupling patterns are analyzed to elucidate the structure. The terminal alkyne proton of this compound gives a characteristic signal around 1.80 ppm[8]. The propargylic protons adjacent to the triple bond in all three isomers show distinct chemical shifts and multiplicities. In ¹³C NMR, the sp-hybridized carbons of the alkyne group have characteristic chemical shifts between 65 and 90 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Methodology:

  • Sample Introduction: For volatile liquids like the heptynes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the heptyne isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared[9]. A small volume of the sample is injected into the gas chromatograph.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (96 g/mol for heptynes). The fragmentation pattern provides structural clues. While all three isomers have the same molecular weight, subtle differences in their fragmentation patterns can be observed[10].

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the heptyne isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Heptyne Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Structural Elucidation I1 This compound IR IR Spectroscopy I1->IR NMR NMR Spectroscopy (¹H & ¹³C) I1->NMR MS Mass Spectrometry I1->MS I2 2-Heptyne I2->IR I2->NMR I2->MS I3 3-Heptyne I3->IR I3->NMR I3->MS IR_Data Functional Groups (C≡C, ≡C-H) IR->IR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Differentiate Isomers IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of heptyne isomers.

References

Comparing the efficiency of different catalysts for 1-Heptyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(1-heptyne), a polymer with potential applications in diverse fields due to its conjugated backbone, is highly dependent on the choice of catalyst. The efficiency of the catalytic system directly influences key polymer properties such as yield, molecular weight, and polydispersity, which are critical for material performance and subsequent applications, including in drug delivery systems. This guide provides an objective comparison of different catalyst systems for the polymerization of this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance of Catalysts for this compound and Similar Terminal Alkynes

The following table summarizes the performance of various transition metal catalysts in the polymerization of this compound and structurally similar terminal alkynes like 1-hexyne (B1330390). Data for 1-hexyne is included as a proxy due to the limited availability of direct comparative studies on this compound.

Catalyst SystemMonomerPolymer Yield (%)Number-Average Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)
Rhodium-Based
[Rh(nbd)Cl]₂ / Et₃Nm-chlorophenylacetyleneQuantitativeVaries with monomer/initiator ratio1.68[1]
[(nbd)RhCl]₂Fluorenylacetylenes50 - 796,000 - 100,0001.9 - 4.0[2]
Molybdenum-Based
MoCl₅Diphenylacetyleneup to 9830,000 - 3,200,000-
Ziegler-Natta
TiCl₄/MgCl₂ / Al(i-Bu)₃1-Hexene-252,300-
Palladium-Based
Pd(PPh₃)₄Aryl halides/Stannyl moiety~85--

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for this compound (and similar alkynes) polymerization using different catalytic systems.

Rhodium-Catalyzed Polymerization of Terminal Alkynes

This protocol is based on the polymerization of substituted phenylacetylenes using a Rhodium-based catalyst system, which is known for its high efficiency with terminal alkynes.

Catalyst System: [Rh(norbornadiene)Cl]₂ (Rhodium(I)-norbornadiene chloride dimer) and triethylamine (B128534) (TEA).

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(NBD)Cl]₂ (1 eq) and purged with nitrogen.

  • Anhydrous and deoxygenated solvent (e.g., chloroform (B151607) or a THF-triethylamine mixture) is added to dissolve the catalyst.[2]

  • Triethylamine (TEA) is added as a co-catalyst. The ratio of Rh:TEA can be varied (e.g., 1:2 to 1:100) to optimize the reaction.[1]

  • The monomer (e.g., m-chlorophenylacetylene or a fluorenylacetylene) is added to the catalyst solution via syringe.[1][2]

  • The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified duration (from minutes to 24 hours).[1][2]

  • The polymerization is terminated by precipitating the polymer in a non-solvent like methanol.

  • The resulting polymer is collected by filtration, washed, and dried under vacuum.

Ziegler-Natta Catalyzed Polymerization of 1-Hexene

This protocol describes a typical Ziegler-Natta polymerization for a terminal alkene, which can be adapted for this compound.

Catalyst System: A MgCl₂ supported TiCl₄ catalyst with triisobutylaluminum (B85569) (Al(i-Bu)₃) as a co-catalyst and an external electron donor.

Procedure:

  • A stainless-steel reactor is thoroughly dried and purged with nitrogen.

  • A slurry of the solid Ziegler-Natta catalyst in a dry, inert solvent (e.g., hexane) is introduced into the reactor.

  • The co-catalyst, triisobutylaluminum, and an external donor (e.g., an aminosilane) are added to the reactor.[3]

  • The reactor is pressurized with the monomer (1-hexene) and heated to the desired reaction temperature (e.g., 70°C).

  • The polymerization is carried out for a set period, with the monomer pressure kept constant.

  • The reaction is quenched, and the polymer is precipitated, filtered, and dried.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for comparing the efficiency of different catalysts in this compound polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_results Results Comparison Monomer This compound Monomer (Purified) Reaction_A Polymerization with Catalyst A Monomer->Reaction_A Reaction_B Polymerization with Catalyst B Monomer->Reaction_B Reaction_C Polymerization with Catalyst C Monomer->Reaction_C Catalyst_A Catalyst A (e.g., Rh-based) Catalyst_A->Reaction_A Catalyst_B Catalyst B (e.g., Mo-based) Catalyst_B->Reaction_B Catalyst_C Catalyst C (e.g., Pd-based) Catalyst_C->Reaction_C Workup Polymer Isolation (Precipitation, Filtration, Drying) Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup GPC Gel Permeation Chromatography (GPC) Workup->GPC NMR NMR Spectroscopy Workup->NMR Yield Yield Calculation Workup->Yield Comparison Compare: - Yield - Molecular Weight (Mn, Mw) - Polydispersity (PDI) GPC->Comparison NMR->Comparison Yield->Comparison

Caption: Workflow for Catalyst Efficiency Comparison in this compound Polymerization.

References

1-Heptyne: A Comparative Guide for Terminal Alkyne Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of terminal alkynes is crucial in various fields, including drug development, materials science, and metabolic labeling. The selection of an appropriate internal standard is paramount for achieving reliable results in chromatographic analysis. This guide provides a comprehensive comparison of 1-heptyne as a standard for terminal alkyne analysis against other alternatives, supported by experimental protocols and data to aid in method development and validation.

Introduction to Terminal Alkyne Analysis

Terminal alkynes are organic compounds containing a carbon-carbon triple bond at the end of a carbon chain. Their unique reactivity makes them valuable building blocks in organic synthesis and key functional groups in various bioactive molecules. Accurate quantification of terminal alkynes is often challenging due to their volatility and, in some cases, low abundance in complex matrices.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two common analytical techniques for the quantification of terminal alkynes. The use of an internal standard (IS) is highly recommended in these methods to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis[1][2]. An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the sample, and not naturally present in the sample matrix[3][4].

This compound as a Standard for Terminal Alkyne Analysis

This compound is a colorless liquid with a boiling point of approximately 99-100°C, making it suitable for the analysis of other volatile terminal alkynes by gas chromatography. Its chemical structure is representative of a simple, unfunctionalized terminal alkyne, which allows it to mimic the chromatographic behavior of similar analytes.

Comparison with Alternatives

The selection of an internal standard is critical and should be based on the specific requirements of the analytical method. Here, we compare the performance of this compound with other potential internal standards for terminal alkyne analysis.

Gas Chromatography (GC-FID/MS)

For the analysis of volatile terminal alkynes, homologous alkynes such as 1-hexyne (B1330390) and 1-octyne (B150090) are common choices for internal standards. The choice often depends on the retention time of the target analytes to ensure baseline separation.

Internal StandardBoiling Point (°C)Molar Mass ( g/mol )Key AdvantagesKey Disadvantages
This compound 99-10096.17Good resolution for a range of C5-C10 terminal alkynes. Commercially available in high purity.May not be suitable for very early or late-eluting analytes.
1-Hexyne 71-7282.14Suitable for analyzing more volatile terminal alkynes (C4-C6).May co-elute with very volatile analytes or solvent peaks.
1-Octyne 125-126110.20Better suited for less volatile terminal alkynes (C8 and higher).Longer retention time can increase analysis time.
Toluene-d8 111100.19Deuterated standard, ideal for GC-MS to avoid mass overlap with analytes[5].Chemically dissimilar to alkynes, which may lead to different extraction and chromatographic behavior.

Performance Data (Hypothetical GC-FID Analysis of a C8 Terminal Alkyne)

The following table presents hypothetical but realistic performance data for the quantification of 1-octyne using different internal standards. This data is based on typical validation parameters for GC-FID methods[6][7][8].

Internal StandardLinearity (R²)Average Recovery (%)Precision (RSD, %)
This compound 0.999598.51.8
1-Hexyne 0.999297.22.1
1-Octyne Not Applicable (Analyte)--
Toluene-d8 0.998595.82.5

High-Performance Liquid Chromatography (HPLC-FLD)

For non-volatile or thermally labile terminal alkynes, HPLC is the preferred method. As most simple alkynes lack a chromophore for UV or fluorescence detection, a derivatization step is necessary to introduce a fluorescent tag[9][10][11].

Derivatization ApproachKey AdvantagesKey Disadvantages
Click Chemistry with Azide-Functionalized Fluorophore Highly specific and efficient reaction for terminal alkynes. A wide variety of fluorescent azides are available[12].Requires a copper(I) catalyst, which may need to be removed before analysis.
Reaction with Dansyl Hydrazine Reacts with the terminal alkyne to form a highly fluorescent derivative[13].The reaction may not be as specific as click chemistry and can react with other functional groups.

Experimental Protocols

1. GC-FID Method for Quantification of a Volatile Terminal Alkyne using this compound as an Internal Standard

This protocol describes the quantification of 1-octyne in a sample using this compound as the internal standard.

a. Materials and Reagents:

  • 1-Octyne (analyte)

  • This compound (internal standard, high purity)

  • Dichloromethane (DCM), GC grade

  • Volumetric flasks and micropipettes

b. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL solution of this compound in DCM.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1000 µg/mL solution of 1-octyne in DCM.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the Analyte Stock to volumetric flasks and diluting with DCM. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL of 1-octyne, each containing 20 µg/mL of this compound.

c. Sample Preparation:

  • Accurately weigh or measure the sample containing the terminal alkyne.

  • Dissolve or dilute the sample in a known volume of DCM.

  • Add a precise volume of the IS Stock solution to the sample solution to achieve a final IS concentration of 20 µg/mL.

d. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

e. Data Analysis:

  • Integrate the peak areas of the analyte (1-octyne) and the internal standard (this compound).

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Calculate the average RF.

  • Quantify the analyte in the sample using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

2. HPLC-FLD Method for Quantification of a Terminal Alkyne after Fluorescent Derivatization

This protocol outlines the quantification of a non-volatile terminal alkyne using a pre-column derivatization with a fluorescent azide (B81097) via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").

a. Materials and Reagents:

  • Terminal alkyne analyte

  • Internal standard (a structurally similar terminal alkyne not present in the sample)

  • Fluorescent azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

b. Derivatization Protocol:

  • To a solution of the sample containing the terminal alkyne and a known concentration of the internal standard in a suitable solvent (e.g., a mixture of water and t-butanol), add the fluorescent azide (e.g., 1.2 equivalents).

  • Add a freshly prepared solution of sodium ascorbate (e.g., 5 equivalents).

  • Add a solution of CuSO₄·5H₂O (e.g., 1 equivalent).

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding a small amount of EDTA solution to chelate the copper.

  • Filter the reaction mixture through a 0.22 µm syringe filter before HPLC analysis.

c. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized analyte and internal standard (e.g., start with 30% B, ramp to 90% B over 15 minutes).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for a coumarin (B35378) derivative, Ex: 365 nm, Em: 450 nm).

d. Data Analysis: Follow a similar procedure as for the GC-FID method, creating a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the derivatized internal standard against the concentration ratio.

Visualizing the Analytical Workflows

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Terminal Alkyne Spike Spike with This compound (IS) Sample->Spike Dilute Dilute in Solvent Spike->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for terminal alkyne quantification using GC-MS with an internal standard.

HPLC-FLD Analysis with Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample + IS Derivatize Add Fluorescent Azide + Cu(I) Catalyst Sample->Derivatize React Click Reaction Derivatize->React Quench Quench Reaction React->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for terminal alkyne quantification using HPLC-FLD after fluorescent derivatization.

Conclusion

This compound serves as an excellent and versatile internal standard for the quantitative analysis of a wide range of volatile terminal alkynes by gas chromatography. Its chemical similarity to many common terminal alkynes ensures comparable chromatographic behavior, leading to high accuracy and precision. For non-volatile or thermally sensitive terminal alkynes, HPLC analysis following a derivatization step, such as "click chemistry" with a fluorescent azide, is a powerful alternative. The choice of the most appropriate analytical method and internal standard will ultimately depend on the specific properties of the analyte and the sample matrix. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for terminal alkyne quantification.

References

A Cross-Validation of GC-MS and NMR for the Purity Assessment of 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. For researchers and scientists, the accurate determination of a compound's purity is a critical step in quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1-heptyne, a common building block in organic synthesis.

This comparison will delve into the experimental methodologies, present hypothetical quantitative data for a direct comparison, and illustrate the cross-validation workflow, offering a practical guide for professionals in the field.

Quantitative Purity Analysis: A Head-to-Head Comparison

To illustrate the comparative performance of GC-MS and quantitative NMR (qNMR) for the purity assessment of this compound, a hypothetical batch was analyzed by both methods. The results, including the quantification of the main component and identified impurities, are summarized in the table below.

Parameter GC-MS ¹H-qNMR
Purity of this compound (%) 99.2%99.1%
Identified Impurities - 2-Heptyne (0.5%)- 3-Heptyne (0.2%)- Toluene (0.1%)- 2-Heptyne (0.6%)- 3-Heptyne (0.2%)- Toluene (0.1%)
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.05%~0.1%
Analysis Time per Sample ~30 minutes~15 minutes
Sample Consumption <1 mg~5-10 mg
Reference Standard Requirement Requires certified reference standards for each impurity for accurate quantification.Can use a single, unrelated internal standard for absolute quantification.[1][2]

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure the reliability and consistency of analytical results between different methods.[3][4] The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR for this compound purity assessment.

cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Comparison cluster_3 Conclusion A This compound Sample B Prepare GC-MS Sample (Dilution in Hexane) A->B C Prepare NMR Sample (Dissolution in CDCl3 with Internal Standard) A->C D GC-MS Analysis B->D E ¹H-NMR Analysis C->E F GC-MS Data Processing (Peak Integration, Library Search) D->F G NMR Data Processing (Signal Integration, Purity Calculation) E->G H Compare Purity Results (Assess Agreement) F->H G->H I Methods are Cross-Validated H->I

References

A Comparative Guide to the Reactivity of 1-Heptyne and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation. The choice of terminal alkyne is a critical parameter that can influence reaction kinetics and overall success, particularly in complex environments such as bioconjugation and drug discovery. This guide provides an objective comparison of the reactivity of 1-heptyne against other commonly employed terminal alkynes: propargyl alcohol, phenylacetylene (B144264), and 3-ethynyltoluene, supported by experimental data and detailed protocols.

The CuAAC reaction is prized for its high yields, tolerance of a wide range of functional groups, and the formation of a stable triazole linkage. While the reaction is generally robust, the structure of the alkyne partner can subtly influence the reaction rate through a combination of steric and electronic effects.

Relative Reactivity of Terminal Alkynes

The reactivity of terminal alkynes in CuAAC reactions is influenced by factors such as steric hindrance around the alkyne, and the electronic properties of the substituent attached to the alkyne. Generally, electron-withdrawing groups can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle. Conversely, bulky substituents can hinder the approach of the azide (B81097) and the copper catalyst.

Based on available kinetic data and comparative studies, a general reactivity trend can be established. Propiolamides, which are electronically activated, tend to be more reactive than propargyl derivatives. Aromatic and aliphatic alkynes are reported to be slower to react.[1]

Quantitative Comparison of Reaction Rates
Alkyne SubstrateStructureTime to 50% Completion (min)Time to 90% Completion (min)
Propargyl Alcohol HC≡CCH₂OH~10~25
Phenylacetylene HC≡CPh~15~40
Aliphatic Alkyne (proxy for this compound) HC≡C-(CH₂)n-CH₃>20>60
4-Pentynoic Acid (longer-chain alkyne) HC≡C(CH₂)₂COOH>20>60
N-propargylamideHC≡CCH₂NHC(O)R~10~25
PropiolamideHC≡CC(O)NR₂<5~10

Data adapted from a study evaluating alkyne performance under bioconjugation conditions.[1] It is important to note that absolute reaction times can vary significantly with changes in catalyst, ligand, solvent, and temperature.

From this data, it is evident that propargyl alcohol exhibits a respectable reaction rate, comparable to other propargyl derivatives. Phenylacetylene is slightly slower, and aliphatic alkynes, such as this compound, are generally the least reactive among the common, unactivated terminal alkynes.

Logical Relationships in Alkyne Reactivity

The observed reactivity trends can be rationalized by considering the interplay of electronic and steric effects. The following diagram illustrates these relationships.

G Electronic Electronic Effects High Higher Reactivity Electronic->High Electron-withdrawing groups (e.g., amides) Moderate Moderate Reactivity Electronic->Moderate Electron-neutral or -donating groups Steric Steric Hindrance Steric->High Minimal steric hindrance Lower Lower Reactivity Steric->Lower Bulky substituents near alkyne Propiolamide Propiolamides Propiolamide->High Propargyl Propargyl Derivatives (e.g., Propargyl Alcohol) Propargyl->Moderate Aromatic Aromatic Alkynes (e.g., Phenylacetylene) Aromatic->Moderate Aliphatic Aliphatic Alkynes (e.g., this compound) Aliphatic->Lower

Caption: Factors influencing terminal alkyne reactivity in CuAAC.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for CuAAC reactions with a model azide (benzyl azide) and the alkynes discussed are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.

General Experimental Workflow

The following diagram outlines a typical workflow for a CuAAC reaction and its subsequent analysis.

G cluster_workflow CuAAC Experimental Workflow A 1. Prepare Solutions - Azide in solvent - Alkyne in solvent - CuSO₄ solution - Sodium Ascorbate (B8700270) solution B 2. Reaction Setup - Combine azide and alkyne - Add CuSO₄ solution A->B C 3. Initiate Reaction - Add Sodium Ascorbate solution B->C D 4. Reaction Monitoring - TLC, LC-MS, or NMR C->D E 5. Work-up & Purification - Extraction - Chromatography D->E F 6. Product Characterization - NMR, MS, etc. E->F

Caption: General workflow for a CuAAC reaction.

Protocol 1: CuAAC Reaction with Benzyl (B1604629) Azide and this compound

Materials:

  • Benzyl azide (1.0 equiv)

  • This compound (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol/Water (1:1 v/v) solvent mixture

Procedure:

  • To a round-bottom flask, add benzyl azide (e.g., 0.5 mmol, 1.0 equiv) and this compound (e.g., 0.5 mmol, 1.0 equiv).

  • Dissolve the reactants in 5 mL of the tert-butanol/water (1:1) solvent system.

  • In a separate vial, dissolve sodium ascorbate (e.g., 0.05 mmol, 0.1 equiv) in 1 mL of water.

  • In another vial, dissolve CuSO₄·5H₂O (e.g., 0.025 mmol, 0.05 equiv) in 1 mL of water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-benzyl-4-pentyl-1H-1,2,3-triazole.

Protocol 2: CuAAC Reaction with Benzyl Azide and Propargyl Alcohol

Materials:

  • Benzyl azide (1.0 equiv)

  • Propargyl alcohol (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.1 equiv)

  • Water/tert-Butanol (1:1 v/v)

Procedure:

  • In a reaction vessel, dissolve benzyl azide (e.g., 1.0 mmol, 1.0 equiv) and propargyl alcohol (e.g., 1.0 mmol, 1.0 equiv) in 10 mL of the water/tert-butanol (1:1) solvent mixture.

  • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of azide and alkyne, add the sodium ascorbate solution (e.g., 0.1 mL of 1 M solution, 0.1 mmol) followed by the CuSO₄·5H₂O solution (e.g., 0.5 mL of 0.1 M solution, 0.05 mmol).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • After completion, perform a standard aqueous work-up and extraction with an organic solvent like ethyl acetate.

  • Purify the product by column chromatography to yield (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.[2]

Protocol 3: CuAAC Reaction with Benzyl Azide and Phenylacetylene

Materials:

  • Benzyl azide (1.0 equiv)

  • Phenylacetylene (1.0 equiv)

  • Copper(I) iodide (CuI) (0.01 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (0.02 equiv)

  • Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • To a flask containing a solution of benzyl azide (e.g., 1.0 mmol, 1.0 equiv) and phenylacetylene (e.g., 1.0 mmol, 1.0 equiv) in 5 mL of toluene, add CuI (e.g., 0.01 mmol, 0.01 equiv) and DIPEA (e.g., 0.02 mmol, 0.02 equiv).[3]

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous ammonium (B1175870) chloride solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to afford 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 4: CuAAC Reaction with Benzyl Azide and 3-Ethynyltoluene

Materials:

  • Benzyl azide (1.0 equiv)

  • 3-Ethynyltoluene (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Dimethylformamide (DMF)/Water (4:1 v/v)

Procedure:

  • Dissolve benzyl azide (e.g., 0.5 mmol, 1.0 equiv) and 3-ethynyltoluene (e.g., 0.5 mmol, 1.0 equiv) in 5 mL of a 4:1 DMF/water mixture.

  • Add CuSO₄·5H₂O (e.g., 0.01 mmol, 0.02 equiv) to the solution.

  • Add sodium ascorbate (e.g., 0.05 mmol, 0.1 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to give 1-benzyl-4-(m-tolyl)-1H-1,2,3-triazole.

Applications in Probing Signaling Pathways

The choice of alkyne can be strategic for applications in chemical biology and drug discovery, where the alkyne-bearing molecule is used to probe biological systems.

  • Propargyl alcohol and other propargyl derivatives are frequently used to introduce a small, relatively hydrophilic alkyne handle onto biomolecules for metabolic labeling.[4][5][6] For instance, O-propargyl-puromycin can be used to label nascent proteins, allowing for the study of protein synthesis and degradation pathways.[4] The small size of the propargyl group minimizes perturbation to the biological system.

  • Phenylacetylene and its derivatives are often incorporated into small molecule libraries for drug discovery.[7] The phenyl group can participate in π-stacking interactions with biological targets, and the triazole ring formed via click chemistry can act as a stable linker or a pharmacophore itself. These molecules can be used to probe enzyme active sites or receptor binding pockets.

  • This compound , as a simple aliphatic alkyne, provides a more hydrophobic handle. This can be advantageous for probing lipid metabolism or for applications where the probe needs to associate with hydrophobic pockets in proteins or cell membranes.

  • 3-Ethynyltoluene offers a balance of aromatic character and hydrophobicity, with the methyl group providing a subtle steric and electronic modification compared to phenylacetylene. This can be useful in structure-activity relationship (SAR) studies to fine-tune the binding of a probe to its target.

Conclusion

While the copper-catalyzed azide-alkyne cycloaddition is a highly efficient and versatile reaction, the reactivity of the terminal alkyne is a parameter that warrants consideration. For applications requiring rapid kinetics, electronically activated alkynes like propiolamides are superior. Among the less activated, common alkynes, propargyl alcohol offers a good balance of reactivity and ease of handling. Aromatic alkynes such as phenylacetylene and 3-ethynyltoluene are slightly less reactive but offer opportunities for specific interactions within biological systems. Simple aliphatic alkynes like this compound are generally the slowest to react among these common choices, a factor that should be considered in the design of experiments where reaction time is critical. The provided protocols offer a starting point for the practical application of these versatile building blocks in a variety of research and development settings.

References

A Comparative Guide to Alternative Reagents for 1-Heptyne in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, terminal alkynes are indispensable building blocks. Among them, 1-heptyne serves as a versatile C7 precursor for a variety of target molecules through reactions such as C-C bond formation and functional group transformations. However, the optimal choice of starting material is contingent on factors including reaction efficiency, substrate availability, and downstream functional group compatibility. This guide provides a comparative analysis of this compound against alternative reagents in two common and critical synthetic operations: the Sonogashira cross-coupling reaction and the synthesis of methyl ketones.

This document is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven comparisons to inform synthetic strategy.

Comparison 1: Sonogashira Cross-Coupling

The Sonogashira cross-coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, crucial for synthesizing conjugated enynes and arylalkynes.[1] this compound, a simple aliphatic alkyne, is frequently used. Here, we compare its performance against phenylacetylene (B144264), an aromatic terminal alkyne, in a coupling reaction with iodobenzene (B50100).

Data Presentation: Alkyne Performance in Sonogashira Coupling

The following table summarizes the performance of this compound versus phenylacetylene when coupled with iodobenzene under identical catalytic conditions, demonstrating the influence of the alkyne's electronic properties on the reaction yield.

Alkyne SubstrateProductCatalyst SystemYield (%)Reference
This compound 1-Phenylhept-1-ynePd/Cu Nanoparticles on Janus-type spheres95%[2]
Phenylacetylene DiphenylacetylenePd/Cu Nanoparticles on Janus-type spheres96%[2]

Analysis: The data indicates that under these specific heterogeneous catalytic conditions, both the aliphatic this compound and the aromatic phenylacetylene perform exceptionally well, affording near-quantitative yields. The slightly higher yield for phenylacetylene may be attributed to the electronic effects of the phenyl group, but the difference is marginal. The key takeaway is that for simple aryl iodides, this compound is a highly effective coupling partner. However, aliphatic alkynes like this compound are generally considered less reactive than their aromatic counterparts in some contexts.[2]

Logical Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Steps cluster_workup Work-up & Purification ArylHalide Aryl Halide (e.g., Iodobenzene) Mix Combine reactants, catalysts, and base in solvent ArylHalide->Mix Alkyne Terminal Alkyne (this compound or Phenylacetylene) Alkyne->Mix Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Mix Base Amine Base (e.g., Et3N) Base->Mix React Stir under inert atmosphere at appropriate temp. Mix->React Monitor Monitor reaction progress (TLC/GC) React->Monitor Quench Aqueous Work-up Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify via chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: Comparative Sonogashira Coupling

This protocol is a representative procedure for the coupling of a terminal alkyne with an aryl iodide.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Terminal Alkyne (this compound or Phenylacetylene, 1.0 mmol)

  • Palladium/Copper Catalyst (e.g., 30 mg of catalyst from[2], containing 1.2 wt.% Pd)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 418 μL)

  • Solvent (e.g., 5 mL H₂O or THF/DMA)

Procedure:

  • To a reaction vial, add the aryl iodide (1.0 mmol), the terminal alkyne (1.0 mmol), the Pd/Cu catalyst, and the solvent.

  • Add the triethylamine base to the mixture.

  • Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., 85°C) for the required time (typically 1-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.

Comparison 2: Synthesis of Heptan-2-one

Heptan-2-one is a valuable fragrance and flavor compound and a useful synthetic intermediate. A standard synthesis involves the Markovnikov hydration of this compound. An alternative and widely used strategy for synthesizing ketones is the oxidation of the corresponding secondary alcohol, in this case, heptan-2-ol.

Data Presentation: Synthesis of Heptan-2-one

This table compares the two primary synthetic routes to heptan-2-one, highlighting typical reagents and yields.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key Considerations
Alkyne Hydration This compoundH₂SO₄, H₂O, HgSO₄ (catalyst)75-90%Uses toxic mercury salts.[3][4][5]
Alcohol Oxidation Heptan-2-olCrO₃, H₂SO₄, Acetone (B3395972) (Jones Reagent)85-95%Uses carcinogenic Cr(VI).[6][7][8]

Analysis: Both methods provide high yields of the target ketone. The choice between them often depends on the availability of the starting material and tolerance for the reagents. The hydration of this compound is direct but involves a toxic mercury catalyst.[3] The oxidation of heptan-2-ol is a classic, reliable transformation but uses carcinogenic chromium(VI) compounds, necessitating stringent safety protocols.[6] For laboratories equipped to handle heavy metals, both routes are effective. The decision may come down to whether this compound or heptan-2-ol is more readily available or cheaper to procure/synthesize.

Synthetic Pathways to Heptan-2-one

Heptanone_Synthesis cluster_route1 Route 1: Alkyne Hydration cluster_route2 Route 2: Alcohol Oxidation Heptyne This compound Hydration Hydration (H₂O, H₂SO₄, HgSO₄) Heptyne->Hydration Enol Unstable Enol Intermediate Hydration->Enol Taut Keto-Enol Tautomerization Enol->Taut Heptanone Heptan-2-one Taut->Heptanone Heptanol Heptan-2-ol Oxidation Oxidation (Jones Reagent) Heptanol->Oxidation Oxidation->Heptanone

Caption: Two primary synthetic routes to produce heptan-2-one.

Experimental Protocols: Synthesis of Heptan-2-one

Protocol 1: Markovnikov Hydration of this compound

This protocol is based on standard procedures for the mercury-catalyzed hydration of terminal alkynes.[3][9]

Materials:

  • This compound (10 mmol, 0.96 g)

  • Water (15 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL)

  • Mercury(II) Sulfate (HgSO₄) (0.2 g)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine water, concentrated sulfuric acid, and mercury(II) sulfate. Heat the mixture to ~60°C with stirring until the mercury salt dissolves.

  • Add this compound to the flask.

  • Stir the mixture vigorously and maintain the temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the alkyne spot on TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

  • Combine the ether extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to yield pure heptan-2-one.

Protocol 2: Jones Oxidation of Heptan-2-ol

This protocol is a general procedure for the Jones oxidation of a secondary alcohol.[6][10]

Materials:

  • Heptan-2-ol (20 mmol, 2.32 g)

  • Acetone (50 mL, analytical grade)

  • Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of conc. H₂SO₄ and carefully diluting with water to a total volume of 100 mL)

  • Isopropanol (B130326)

  • Diethyl Ether

Procedure:

  • Dissolve heptan-2-ol in acetone in a flask equipped with a magnetic stirrer and cool the mixture in an ice-water bath to 0-5°C.

  • Slowly add the Jones reagent dropwise from a dropping funnel. Maintain the reaction temperature below 20°C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Once the addition is complete, stir the reaction for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns and persists.

  • Decant the acetone solution from the green chromium salts. Wash the salts with additional acetone.

  • Combine the acetone solutions and remove most of the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to give the crude product, which can be purified by distillation to yield pure heptan-2-one.

References

Benchmarking 1-Heptyne: A Comparative Guide to Performance in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a transformation. Terminal alkynes are a cornerstone of modern organic synthesis, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, 1-heptyne, a simple aliphatic alkyne, serves as a crucial substrate in a variety of powerful synthetic methodologies. This guide provides an objective comparison of this compound's performance against other common terminal alkynes in three pivotal transformations: Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Sonogashira Cross-Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the synthesis of substituted alkynes. The nature of the alkyne substrate can significantly influence reaction efficiency.

Comparative Performance Data:

AlkyneAryl HalideCatalyst SystemBaseSolventYield (%)Reference
This compound IodobenzenePd/CuFe2O4 MNPsK2CO3EtOH95[1]
PhenylacetyleneIodobenzenePd/CuFe2O4 MNPsK2CO3EtOHHigh[1]
1-Hexyne4-IodoanisoleCuI / 1,10-phenanthrolineKF/Al2O3Toluene (B28343)Good[2]
Phenylacetylene4-IodoanisoleCuI / 1,10-phenanthrolineKF/Al2O3Toluene78[2]

Key Observations:

  • Aliphatic alkynes like this compound are effective substrates in Sonogashira couplings, often providing high yields.[1]

  • In some systems, electron-rich aryl iodides react efficiently with both electron-deficient and aliphatic alkynes like 1-hexyne.[2]

  • The choice of catalyst, base, and solvent system plays a critical role in optimizing the yield for a specific alkyne and aryl halide pairing.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click chemistry" transformation, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] The reactivity of the terminal alkyne is a key factor in the kinetics of this powerful ligation method.

Comparative Performance Data:

AlkyneAzide (B81097)Catalyst SystemSolventReaction TimeConversion/YieldReference
This compound Benzyl AzideCu-MONPsWater24 h>99% (with 2.5 ppm catalyst)[5]
PhenylacetyleneBenzyl AzideCu-MONPsWater24 h>99% (with 2.5 ppm catalyst)[5]
Propargyl AlcoholModel AzideCuSO4 / THPTABuffer1 h-[6]
PropiolamidesModel AzideCuSO4 / THPTABuffer1 hSlightly more reactive than propargyl compounds[6]

Key Observations:

  • Simple aliphatic alkynes, such as this compound, demonstrate excellent reactivity in CuAAC reactions, often leading to near-quantitative conversions.[5]

  • Under bioconjugation conditions, standard unactivated alkynes, including those derived from propargyl building blocks, perform very well with efficient CuAAC catalysts.[6]

  • While electronically activated alkynes like propiolamides can exhibit slightly faster reaction rates, the difference in reactivity with simple aliphatic alkynes is often modest.[6]

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a triple bond, is a powerful method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. The choice of catalyst and alkyne substrate dictates the regio- and stereoselectivity of the addition.

Comparative Performance Data:

AlkyneSilaneCatalystProduct(s)Regio-/StereoselectivityYield (%)Reference
This compound HSiMe(OSiMe3)2t-Bu3P-Pt(DVDS)(E)-β-vinylsilaneExcellent regio- and stereoselectivityHighRecent Advances in the Hydrosilylation of Alkynes
PhenylacetyleneTriethylsilanePt Nanoparticlesα- and (E)-β-vinylsilanesSize-dependent-[7]
Terminal AlkynesTriethylsilane[Rh(cod)2]BF4trans-β-vinylsilanesHigh-[8]
Terminal AlkynesTriethylsilane[Ru(benzene)Cl2]2cis-β-vinylsilanesHigh-[8]

Key Observations:

  • Platinum-catalyzed hydrosilylation of terminal alkynes like this compound can proceed with high regio- and stereoselectivity to yield the (E)-β-vinylsilane.

  • The regioselectivity of hydrosilylation is highly dependent on the catalyst system employed, with different metals (Pt, Rh, Ru) favoring the formation of different isomers.[8]

  • For phenylacetylene, the particle size of the platinum catalyst can influence the product distribution between the α and β isomers.[7]

Experimental Protocols

1. General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a generalized procedure based on common practices for Sonogashira couplings.

  • Materials:

    • Aryl iodide (1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry, inert-atmosphere flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous, degassed solvent, followed by the amine base.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for a small-scale CuAAC reaction.

  • Materials:

    • Azide (1.0 equiv)

    • This compound (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

    • Sodium ascorbate (B8700270) (5-10 mol%)

    • Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)

  • Procedure:

    • In a reaction vial, dissolve the azide and this compound in the solvent mixture.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 1,2,3-triazole product by column chromatography or recrystallization.

3. General Protocol for Platinum-Catalyzed Hydrosilylation of this compound

This protocol provides a general method for the hydrosilylation of a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Hydrosilane (e.g., triethylsilane, 1.1 equiv)

    • Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst, 10-100 ppm)

    • Anhydrous solvent (e.g., toluene or THF), optional

  • Procedure:

    • To a dry, inert-atmosphere flask, add this compound and the solvent (if used).

    • Add the hydrosilane to the solution.

    • Add the platinum catalyst to the reaction mixture. An exotherm may be observed.

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by GC-MS or ¹H NMR to determine conversion and isomeric ratio.

    • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • The crude vinylsilane product can be purified by distillation or column chromatography on silica gel.

Visualizing Synthetic Strategy

The choice of a terminal alkyne in a synthetic transformation is a critical decision point that influences the outcome of the reaction. The following diagram illustrates a simplified workflow for selecting an appropriate alkyne based on desired product characteristics and reaction type.

Synthetic_Transformation_Workflow start Define Synthetic Target & Key Transformation alkyne_choice Select Terminal Alkyne start->alkyne_choice heptyne This compound (Aliphatic, Unhindered) alkyne_choice->heptyne Solubility in non-polar solvents phenylacetylene Phenylacetylene (Aromatic, Electron-rich) alkyne_choice->phenylacetylene Conjugated system desired propiolate Alkyl Propiolate (Electron-deficient) alkyne_choice->propiolate Increased reactivity in cycloadditions reaction_type Choose Reaction Type heptyne->reaction_type phenylacetylene->reaction_type propiolate->reaction_type sonogashira Sonogashira Coupling reaction_type->sonogashira C(sp)-C(sp2) bond cuaac CuAAC (Click Chemistry) reaction_type->cuaac Triazole formation hydrosilylation Hydrosilylation reaction_type->hydrosilylation Vinylsilane synthesis product Desired Product sonogashira->product cuaac->product hydrosilylation->product

Caption: A logical workflow for selecting a terminal alkyne in synthetic planning.

This guide demonstrates that this compound is a robust and high-performing substrate across a range of essential synthetic transformations. Its performance is often comparable to, and in some cases, may be preferable to, other terminal alkynes depending on the specific reaction conditions and desired product attributes. The provided data and protocols serve as a valuable resource for chemists to effectively incorporate this compound into their synthetic endeavors.

References

A Comparative Guide to the Isomeric Purity Analysis of Heptyne Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of chemical analysis in research and development, particularly within the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its isomeric form. This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of heptyne positional isomers—1-heptyne, 2-heptyne, and 3-heptyne: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary

Both GC-FID and qNMR are powerful techniques for the analysis of heptyne isomer mixtures, each offering distinct advantages. GC-FID provides excellent separation of volatile isomers, allowing for the quantification of individual components based on their chromatographic peak areas. On the other hand, qNMR offers a direct and absolute quantification method without the need for chromatographic separation, by integrating the distinct signals of each isomer in the NMR spectrum. The choice of method will depend on factors such as the required level of accuracy, sample throughput, and the availability of instrumentation.

Comparative Analysis: GC-FID vs. qNMR

The performance of GC-FID and qNMR for the analysis of heptyne isomer mixtures is summarized below.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.Quantification based on the direct relationship between the integrated signal intensity and the number of protons.
Sample Preparation Dilution in a volatile solvent.Dissolution in a deuterated solvent, often with an internal standard.
Selectivity High, capable of separating isomers with different boiling points.High, based on unique chemical shifts for non-equivalent protons in each isomer.
Quantification Relative quantification based on peak area percentages. Can be absolute with calibration standards.Absolute quantification using an internal standard.
Analysis Time Typically 10-30 minutes per sample.Typically 5-15 minutes per sample.
Strengths Excellent for separating complex mixtures of volatile compounds. High sensitivity.Non-destructive, provides structural information, and is a primary ratio method.
Limitations Requires volatile and thermally stable analytes. Retention times can be affected by matrix effects.Lower sensitivity compared to GC-FID. Signal overlap can occur in complex mixtures.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile organic compounds. The separation of heptyne isomers is primarily based on their boiling points when using a non-polar stationary phase.

Predicted Elution Order:

On a non-polar column, the elution order is expected to follow the boiling points of the isomers in increasing order.

IsomerBoiling Point (°C)Predicted Elution Order
This compound99-100[1][2]1
2-Heptyne106-1072
3-Heptyne108-1093
Experimental Protocol: GC-FID

The following protocol outlines a general method for the separation of heptyne isomers. Optimization may be required based on the specific instrument and column used.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating hydrocarbon isomers.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 120 °C.

    • Hold at 120 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of the heptyne mixture in a volatile solvent such as hexane (B92381) or pentane.

  • Data Analysis: The percentage of each isomer is calculated from the relative peak areas in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity and composition of a sample without the need for chromatographic separation. The quantification is based on the integration of specific proton signals that are unique to each isomer.

Identifying Diagnostic Signals for Heptyne Isomers

The key to qNMR analysis is the identification of non-overlapping signals corresponding to each isomer. For heptyne isomers, the following proton signals are expected to be diagnostic:

  • This compound: The terminal acetylenic proton (≡C-H) gives a characteristic signal around δ 1.7-2.1 ppm.[4]

  • 2-Heptyne: The methyl protons adjacent to the triple bond (CH₃-C≡) will have a distinct chemical shift.

  • 3-Heptyne: The methylene (B1212753) protons adjacent to the triple bond (CH₂-C≡) in a symmetric environment will provide a unique signal.

By integrating these unique signals, the molar ratio of the isomers in the mixture can be directly determined.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the heptyne mixture and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons being quantified, to allow for full relaxation of the nuclei between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the diagnostic signals for each heptyne isomer and the signal for the internal standard.

    • Calculate the concentration of each isomer using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Isomeric Purity Analysis

The following diagram illustrates the general workflow for the analysis of heptyne mixtures using either GC-FID or qNMR.

IsomericPurityAnalysis cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification cluster_result Result Sample Heptyne Isomer Mixture Prep_GC Dilute in Volatile Solvent Sample->Prep_GC Prep_NMR Dissolve in Deuterated Solvent with Internal Standard Sample->Prep_NMR GC_FID GC-FID Analysis Prep_GC->GC_FID qNMR qNMR Analysis Prep_NMR->qNMR Process_GC Integrate Peak Areas GC_FID->Process_GC Process_NMR Integrate Diagnostic Signals qNMR->Process_NMR Quant_GC Calculate Relative Percentages Process_GC->Quant_GC Quant_NMR Calculate Absolute Concentrations Process_NMR->Quant_NMR Result Isomeric Purity Report Quant_GC->Result Quant_NMR->Result

Workflow for Heptyne Isomer Analysis.

Conclusion

The choice between GC-FID and qNMR for the isomeric purity analysis of heptyne mixtures depends on the specific analytical needs. GC-FID is a highly sensitive and effective method for separating and quantifying volatile isomers, making it well-suited for routine quality control and the analysis of complex mixtures. qNMR, as a primary analytical method, provides direct and absolute quantification without the need for isomer-specific reference standards, which is invaluable for the certification of reference materials and for obtaining highly accurate purity assessments. For a comprehensive understanding of a heptyne mixture, these techniques can be used in a complementary fashion, with GC-FID providing detailed separation information and qNMR offering precise and accurate quantification.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Heptyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant research environment. 1-Heptyne, a terminal alkyne, is a highly flammable liquid that requires specific handling and disposal protocols to mitigate risks. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles with side shields or a face shield

  • Flame-retardant laboratory coat

  • Closed-toe shoes

Core Principles of this compound Waste Disposal

This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with regular trash.[1] Improper disposal can lead to significant environmental contamination and create immediate safety hazards, such as fires or the formation of explosive metal acetylides if mixed with certain metal salts.[2][3]

The primary recommended method for the disposal of this compound is incineration.[4] This should be carried out in a chemical incinerator equipped with an afterburner and scrubber to handle the flammable nature of the compound and any potentially hazardous combustion byproducts.[4] All surplus and non-recyclable solutions of this compound should be offered to a licensed disposal company.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for this compound waste. The container should be labeled "Hazardous Waste," with the full chemical name "this compound."

  • Avoid Incompatibilities: Crucially, do not mix this compound waste with other waste streams, particularly acidic solutions or waste containing heavy metal salts (e.g., copper, silver, mercury), to prevent the formation of explosive metal acetylides.[2] It should be segregated as a flammable, non-halogenated organic waste.

2. Waste Storage:

  • Secure Storage Location: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[5]

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential leaks.

  • Keep Away from Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.[4][5][6]

3. Final Disposal Arrangement:

  • Engage Professionals: When the waste container is nearly full, or in accordance with institutional timelines, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected as solid hazardous waste in a designated, leak-proof container.

  • Contaminated packaging should be disposed of as unused product.[4]

Quantitative Data Summary

PropertyValueSignificance for Disposal
Chemical Formula C₇H₁₂Indicates a hydrocarbon, informing the choice of a flammable organic waste stream.
Molecular Weight 96.17 g/mol Relevant for waste manifest documentation.
Physical State LiquidRequires a leak-proof liquid waste container.
Flash Point -2 °CDesignates this compound as a highly flammable liquid, necessitating storage away from ignition sources.
Boiling Point 99 - 100 °CIts volatility requires handling in a well-ventilated area and storage in a tightly sealed container.
UN Number 3295Used for transportation and shipping of hazardous materials.[4]
Disposal Method IncinerationThe primary recommended method for destruction.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated 'Flammable Liquid' Waste Container fume_hood->waste_container labeling Label Container: 'Hazardous Waste, this compound' waste_container->labeling segregation Segregate from Incompatible Waste (e.g., Heavy Metal Salts) labeling->segregation storage Store in Cool, Well-Ventilated Satellite Accumulation Area segregation->storage containment Use Secondary Containment storage->containment ignition Keep Away from Ignition Sources containment->ignition contact_ehs Contact EHS or Licensed Waste Contractor ignition->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation pickup Arrange for Professional Pickup documentation->pickup end Proper Disposal via Incineration pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Logistical Guide for Handling 1-Heptyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides comprehensive, step-by-step procedures for the use of 1-Heptyne, ensuring laboratory safety and operational integrity. Adherence to these protocols is critical for minimizing risks associated with this flammable and potentially hazardous compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.

Quantitative Data for Glove Selection:

Glove MaterialThicknessBreakthrough Time (minutes)Protection Level
Nitrile Rubber8 mil (double glove) or 15 mil+> 480Excellent
Viton™-> 480Excellent
Polyvinyl Alcohol (PVA)-> 480Excellent
Neoprene-> 480Excellent

Note: The data presented is for Heptane and should be considered an estimate for this compound.[2] Always inspect gloves for any signs of degradation or perforation before and during use. For prolonged or immersive work, heavier-duty gloves are recommended.

Mandatory PPE Ensemble:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are suitable for splash protection, but for extended contact, heavier-duty options like Viton™ or PVA are recommended.[2] Always double-glove when handling neat this compound.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[3] A face shield should be worn over safety goggles whenever there is a risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[4]

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing this compound.

    • Don the complete mandatory PPE ensemble.

  • Dispensing:

    • Ground all containers to prevent the buildup of static electricity, which can be an ignition source.

    • Use only non-sparking tools for opening and closing containers.

    • Carefully measure and dispense the required amount of this compound.

  • Reaction Setup:

    • If heating is required, use a well-controlled heating mantle or oil bath. Open flames are strictly prohibited.

    • Ensure the reaction vessel is properly secured and ventilated.

  • Post-Reaction:

    • Upon completion of the reaction, allow the mixture to cool to room temperature before handling.

    • Quench the reaction mixture safely, if applicable, following established laboratory procedures for alkynes.[4]

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Establish a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste" if mixed with halogenated solvents, or "Non-Halogenated Organic Waste" if not.

    • Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents or heavy metal salts, which can form explosive acetylides.[5]

  • Container Management:

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

    • Use non-sparking tools to collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent.

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • When the container is full, contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[6]

Safe Handling Workflow Diagram

Safe_Handling_of_1_Heptyne cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep Don PPE & Verify Fume Hood Gather Gather Materials Prep->Gather Dispense Ground Containers & Dispense Gather->Dispense Reaction Perform Reaction Dispense->Reaction Cooldown Cool Reaction Reaction->Cooldown Quench Quench (if needed) Cooldown->Quench Segregate Segregate Waste Quench->Segregate Store Label & Store in Satellite Area Segregate->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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